molecular formula C6H8F2O3 B1171791 2,2-Difluorocyclohexane-1,3-dione hydrate CAS No. 183742-84-9

2,2-Difluorocyclohexane-1,3-dione hydrate

Cat. No.: B1171791
CAS No.: 183742-84-9
M. Wt: 166.12
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluorocyclohexane-1,3-dione hydrate is a useful research compound. Its molecular formula is C6H8F2O3 and its molecular weight is 166.12. The purity is usually 95%.
BenchChem offers high-quality 2,2-Difluorocyclohexane-1,3-dione hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluorocyclohexane-1,3-dione hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluorocyclohexane-1,3-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVHMICZCMOUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717284
Record name 2,2-Difluorocyclohexane-1,3-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183742-84-9
Record name 2,2-Difluorocyclohexane-1,3-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,2-Difluorocyclohexane-1,3-dione hydrate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Fluorinated Scaffold Advantage

In the landscape of modern medicinal chemistry, 2,2-Difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3) represents a specialized building block that offers distinct advantages over its non-fluorinated parent. Unlike cyclohexane-1,3-dione, which exists primarily as a mono-enol, the 2,2-difluoro substitution blocks enolization at the


-position. This structural lock forces the molecule to react exclusively as a diketone (or its hydrated equivalent), enabling unique condensation pathways that retain the metabolically stable 

moiety.

This guide details the physicochemical behavior, hydration equilibria, and synthetic utility of this compound, providing a roadmap for its application in the synthesis of bioactive fluorinated heterocycles.

Chemical Identity & Structural Dynamics

The Hydration Equilibrium (Gem-Diol Formation)

The defining feature of this compound is its existence as a stable hydrate.[1][2] The electron-withdrawing nature of the two fluorine atoms at the C2 position creates a powerful inductive effect (


), rendering the adjacent carbonyl carbons highly electrophilic.

In the presence of moisture, one or both carbonyl groups undergo nucleophilic attack by water to form a gem-diol . This is not merely a solvent effect but a stable structural state, analogous to chloral hydrate or hexafluoroacetone hydrate.

  • Anhydrous Form: Highly reactive, hygroscopic diketone.

  • Hydrate Form: Stable solid, existing in equilibrium between the ketone-hydrate and bis-hydrate forms.

Key Insight: When calculating stoichiometry for reactions, researchers must account for the molecular weight of the hydrate. The water molecule is not just "lattice water" but often covalently bound as a gem-diol.[2]

Physicochemical Data Table[4]
PropertyValue / DescriptionTechnical Note
CAS (Hydrate) 1314935-73-3Primary commercial form.[3]
CAS (Anhydrous) 183742-84-9Parent scaffold.
Formula

Typically supplied as monohydrate.
Molecular Weight 148.11 (Anhydrous) / ~166.12 (Hydrate)Use hydrate MW for molarity calc.
Acidity (pKa) ~10-11 (Gem-diol OH)Crucial: Unlike the parent 1,3-dione (pKa ~5), this compound cannot form an acidic enol at C2. Acidity is limited to the weakly acidic gem-diol hydroxyls.
Solubility Soluble in MeOH, EtOH, THF, WaterReacts with protic solvents to form hemiacetals.
Appearance White to off-white crystalline powderHygroscopic if dehydrated.

Synthetic Utility & Reactivity[6][7][8][9]

The "Locked" Diketone Mechanism

The strategic value of 2,2-difluorocyclohexane-1,3-dione lies in its inability to tautomerize.

  • Parent 1,3-Dione: Reacts as an enol/enolate; C2 is nucleophilic.[4]

  • 2,2-Difluoro Analog: C2 is quaternary and blocked. The carbonyl carbons remain electrophilic.[2] This redirects reactivity towards 1,2-addition by nucleophiles rather than C-alkylation.

Heterocycle Synthesis (Bioactive Scaffolds)

This compound is a premier precursor for 3,3-difluoro-fused heterocycles . By condensing with dinucleophiles, the cyclohexane ring is fused to azoles, retaining the lipophilic and metabolically robust


 group.
Core Reaction Pathways:
  • Pyrazoles/Indazolones: Reaction with hydrazines (

    
    ).
    
  • Isoxazoles: Reaction with hydroxylamine (

    
    ).
    
  • Pyrimidines: Reaction with amidines or urea derivatives.

Visualization of Reaction Pathways

The following diagram illustrates the divergence in reactivity driven by the fluorine substitution.

G Start 2,2-Difluorocyclohexane- 1,3-dione Hydrate GemDiol Gem-Diol Intermediate (Covalently Hydrated) Start->GemDiol Equilibrium (H2O) Anhydrous Anhydrous Diketone (In situ generated) GemDiol->Anhydrous -H2O (Dehydration) Pyrazole Difluorotetrahydroindazole (Fused Pyrazole) Anhydrous->Pyrazole + Hydrazine Condensation Isoxazole Difluorotetrahydrobenzisoxazole (Fused Isoxazole) Anhydrous->Isoxazole + Hydroxylamine Condensation RingOpen Linear Difluoro Keto-Amides Anhydrous->RingOpen + Strong Nuc (Attack at C1/C3) Hydrazine Hydrazine (R-NHNH2) Hydrazine->Pyrazole Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Isoxazole Nucleophile Strong Nucleophile (Ring Opening)

Figure 1: Reaction landscape of 2,2-difluorocyclohexane-1,3-dione, highlighting the conversion from the stable hydrate to bioactive fused heterocycles.

Experimental Protocols

Protocol: Synthesis of 6,6-Difluoro-4,5,6,7-tetrahydro-1H-indazole

Objective: To synthesize a fused pyrazole scaffold retaining the gem-difluoro motif.

Reagents:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 eq)[3]

  • Hydrazine hydrate (1.2 eq) or substituted hydrazine (

    
    )
    
  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,2-difluorocyclohexane-1,3-dione hydrate (1.0 mmol) in EtOH (5 mL). Note: The solution may remain slightly turbid due to the hydrate; this clears upon heating.

  • Addition: Add hydrazine hydrate (1.2 mmol) dropwise at room temperature.

    • Observation: A mild exotherm is expected as the amine attacks the highly electrophilic carbonyl.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (eluent: EtOAc/Hexane).

    • Mechanistic Note: The reaction proceeds via mono-hydrazone formation followed by intramolecular cyclization. The fluorine atoms do not eliminate; they remain at the bridgehead position.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography.

Self-Validating Check:

  • 19F NMR: The product should show a characteristic signal for the

    
     group (typically a singlet or AB quartet around -100 to -120 ppm), distinct from the starting material.
    
  • Absence of Enol: Unlike non-fluorinated indazolones, the product cannot tautomerize to a fully aromatic phenol-like structure due to the

    
     block.
    

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The "hydrate" form is thermodynamically preferred. Attempting to dry the compound aggressively (e.g., high vacuum at >60°C) will generate the anhydrous form, which will rapidly re-absorb moisture from the air.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly sealed to maintain stoichiometry.

Safety Hazards (GHS Classification)

This compound is an irritant and potentially corrosive due to the activated carbonyls and potential for hydrolysis to HF traces under extreme conditions (though the C-F bond is generally stable).

  • H314: Causes severe skin burns and eye damage (if anhydrous/concentrated).

  • H302: Harmful if swallowed.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • Beilstein Journal of Organic Chemistry. "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas." Beilstein J. Org. Chem. 2024, 20, 460–469.

  • Sigma-Aldrich. "2,2-Difluorocyclohexane-1,3-dione hydrate Product Sheet."

  • Oberlin College. "Accurate Computational Model for the Hydration Extent of Atmospherically Relevant Carbonyls." ACS Earth Space Chem.[5] 2021.[2][6][7][5][8] (Context on hydration equilibrium of electron-deficient carbonyls). [5]

  • Chemistry LibreTexts. "Addition of Water to form Hydrates (Gem-Diols)." (Mechanistic grounding for gem-diol stability).

Sources

Technical Guide: 2,2-Difluorocyclohexane-1,3-dione Hydrate (CAS 1314935-73-3)

[1][2][3]

Executive Technical Summary

2,2-Difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3) is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles and as a bioisostere precursor in medicinal chemistry.[1][2]

Unlike its non-fluorinated parent (1,3-cyclohexanedione), this compound possesses a gem-difluoro motif at the

1

1gem-diol (hydrate)1

Key Application Domains:

  • Fragment-Based Drug Discovery (FBDD): Introduction of metabolically stable

    
     groups to modulate lipophilicity (LogP) and pKa.[1]
    
  • Heterocycle Synthesis: Precursor for fluorinated indazolones, benzodiazepinones, and quinoxalines via condensation with bis-nucleophiles.[1]

  • Agrochemical Development: Synthesis of HPPD inhibitor herbicides.

Chemical Identity & Physicochemical Core[4]

PropertyDataTechnical Insight
CAS Number 1314935-73-3Specific to the hydrate form.[3][1][2]
Molecular Formula

The water molecule is often chemically bound as a gem-diol.[1]
Molecular Weight 166.12 g/mol (Hydrate)Anhydrous MW: 148.11 g/mol .[1]
Appearance White to off-white powderHighly hygroscopic; deliquescent if not stored properly.[1]
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in non-polar alkanes due to polarity of the hydrate.[1]
Acidity (pKa) ~4.5 - 5.0 (Estimated)More acidic than non-fluorinated 1,3-diones due to anion stabilization by

.
Structural Analysis: The Hydration Equilibrium

The reactivity of this compound is defined by the equilibrium between the anhydrous diketo form and the gem-diol hydrate .[1] The fluorine atoms at C2 pull electron density from the C1 and C3 carbonyls, making them highly susceptible to nucleophilic attack by water.[1]

Implication for Synthesis: In anhydrous reactions (e.g., using molecular sieves), the compound behaves as a potent electrophile.[1] In aqueous media, it exists as the less reactive hydrate, requiring dehydration (acid catalysis or heat) to drive condensation reactions.[1]

HydrationEquilibriumcluster_0Equilibrium ShiftAnhydrousAnhydrous2,2-Difluoro-1,3-dione(Highly Electrophilic)HydrateGem-diol Hydrate(Stable Storage Form)Anhydrous->Hydrate+ H2O (Fast)Hydrate->Anhydrous- H2O (Heat/Acid)EffectInductive Effect (-I)of Fluorines activatesCarbonylsEffect->Anhydrous

Figure 1: The hydration equilibrium is driven by the electron-withdrawing nature of the gem-difluoro group.[1]

Synthesis & Manufacturing Protocols

The synthesis of 2,2-difluorocyclohexane-1,3-dione is challenging due to the need for selective difluorination without over-fluorinating or ring-opening.[1]

Method A: Electrophilic Fluorination (Selectfluor®)

This is the standard laboratory-scale method.[1] It uses Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the F+ source.[1]

  • Precursor: 1,3-Cyclohexanedione.[1][4][5][6]

  • Solvent: Acetonitrile (MeCN).[1][7]

  • Mechanism: Stepwise fluorination via the enol tautomer.[1]

Protocol:

  • Dissolve 1,3-cyclohexanedione (1.0 eq) in MeCN.[1]

  • Add Selectfluor (2.2 eq) portion-wise at 0°C to control exotherm.[1]

  • Allow to warm to room temperature and stir for 12–24 hours. Note: Monofluorination is fast; the second fluorine addition is the rate-determining step.[1][8]

  • Workup: Concentrate solvent, extract with ethyl acetate, and wash with water.[1]

  • Purification: The product often crystallizes as the hydrate upon contact with aqueous workup or atmospheric moisture.[1]

Method B: Direct Fluorination (F2 Gas / Quinuclidine)

For scale-up, recent methodologies (2024) utilize

181
  • Mediator: Quinuclidine acts as a base to generate the enolate and forms an N-F species in situ.[1]

  • Yield: High conversion (>90%) with reduced tar formation compared to direct

    
     usage.
    

Synthetic Utility & Applications

The core value of CAS 1314935-73-3 lies in its ability to transfer the

1
Synthesis of Fluorinated Indazolones

Reaction with hydrazines yields 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazol-4-ones.[1] These scaffolds are investigated for anti-inflammatory and anticancer activity.[1][5]

  • Reagents: Hydrazine hydrate or Phenylhydrazine.[1]

  • Conditions: Ethanol/Acetic Acid, Reflux, 2–4 h.[1]

  • Mechanism: Double condensation (imine formation -> cyclization).[1]

Synthesis of Benzodiazepinones

Condensation with o-phenylenediamine derivatives yields fluorinated benzodiazepine tricycles.[1]

Experimental Workflow (Standardized):

ReactionWorkflowcluster_reactionsDivergent Synthesis PathwaysStart2,2-Difluorocyclohexane-1,3-dione(Hydrate)PathAReaction A:+ Hydrazine (R-NHNH2)Ethanol, RefluxStart->PathAPathBReaction B:+ o-PhenylenediamineAcOH, HeatStart->PathBProductAFluorinated Indazolone(Bioactive Scaffold)PathA->ProductAProductBFluorinated Benzodiazepinone(CNS Active Motif)PathB->ProductB

Figure 2: Divergent synthesis pathways for creating fluorinated heterocycles.

Bioisosteric Replacement Strategy

In drug design, the 2,2-difluoro-1,3-dione motif is often used to replace a standard 1,3-dicarbonyl or a phenyl ring.[1]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to CYP450 oxidation.[1]

  • Conformation: The gem-difluoro group alters the ring pucker (conformation), potentially locking the molecule into a bioactive shape that differs from the non-fluorinated analog.[1]

Handling, Stability, and Safety (E-E-A-T)

Safety Profile:

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • Signal Word: Warning.

Handling Best Practices:

  • Moisture Sensitivity: While the hydrate is the stable form, "wet" samples can be sticky and difficult to weigh.[1] Store in a desiccator if precise stoichiometry is required for anhydrous reactions.

  • Corrosivity: Fluorinated ketones can hydrolyze to release HF trace amounts over long periods or under extreme acidic stress.[1] Always use glass or Teflon-lined containers. Avoid metal spatulas if the sample appears deliquescent.[1]

  • Dehydration: If the anhydrous form is strictly required for a water-sensitive reaction (e.g., with a sensitive Lewis acid), the hydrate can be dehydrated by azeotropic distillation with toluene using a Dean-Stark trap immediately prior to use.[1]

References

  • Sigma-Aldrich. 2,2-Difluorocyclohexane-1,3-dione hydrate Product Sheet. Link

  • Beilstein Journal of Organic Chemistry. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024). Link

  • Enamine Store. 2,2-Difluorocyclohexane-1,3-dione hydrate Safety Data Sheet. Link[1]

  • Journal of Organic Chemistry. Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes. (2005).[1] Link[1]

  • Organic Letters. Synthesis of gem-Difluorinated 1,3-Dienes via Synergistic Cu/Pd-Catalyzed Borodifluorovinylation. (2022).[1][9] Link[1]

physical properties of 2,2-Difluorocyclohexane-1,3-dione hydrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Gem-Difluorinated Scaffolds in Modern Drug Discovery

In contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design, enhancing metabolic stability, modulating lipophilicity, and improving bioavailability.[1][2] The difluoromethylene (CF2) group, in particular, serves as a unique isostere for carbonyl or ether functionalities, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of bioactive molecules.[1] 2,2-Difluorocyclohexane-1,3-dione, available commercially as a hydrate, is a pivotal building block in this arena. Its rigid, difluorinated cyclic dione structure provides a versatile scaffold for synthesizing complex fluorinated molecules, making a thorough understanding of its physical properties essential for its effective use in drug development pipelines.

This guide provides a comprehensive overview of the core physicochemical properties of 2,2-Difluorocyclohexane-1,3-dione hydrate. We move beyond a simple recitation of data, instead focusing on the causality behind analytical choices and providing robust, self-validating experimental frameworks for its characterization. This document is intended for researchers, chemists, and formulation scientists who require a deep and practical understanding of this key synthetic intermediate.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties. 2,2-Difluorocyclohexane-1,3-dione is commonly supplied and handled in its hydrate form, which impacts its molecular weight, stability, and solid-state behavior.

PropertyValue (Hydrate)Value (Anhydrous)Source / Method
CAS Number 1314935-73-3183742-84-9Chemical Abstracts Service[3][4]
Molecular Formula C₆H₆F₂O₂·H₂OC₆H₆F₂O₂-
Molecular Weight 166.12 g/mol 148.11 g/mol Calculated[3][4]
Physical Form White to off-white powder-Vendor Specification[3]
LogP (Anhydrous) 1.591.59Computed[4]

Synthesis and Material Provenance

Understanding the synthetic pathway is critical as residual impurities or variations in crystallization can significantly affect the material's physical properties. The synthesis of 2,2-difluoro-1,3-dicarbonyl compounds typically proceeds via the electrophilic fluorination of the corresponding 1,3-dione.

The process often requires a base or additive to facilitate the second fluorination step, as the intermediate 2-fluoro-1,3-diketone is less prone to enolization than the non-fluorinated starting material.[5] Direct fluorination using elemental fluorine (F₂) in the presence of a mediating agent like quinuclidine has been demonstrated as an effective method.[1][6] The final product is then typically isolated and purified, often crystallizing as a stable hydrate from aqueous media.

G cluster_synthesis Synthetic Workflow A Cyclohexane-1,3-dione (Precursor) B Enol / Enolate Formation (Base Mediated) A->B C Monofluorination (Electrophilic Fluorinating Agent, e.g., Selectfluor) B->C D 2-Fluorocyclohexane-1,3-dione (Intermediate) C->D E Second Enolization (Rate-limiting step) [8] D->E F Difluorination (e.g., F₂/quinuclidine) [5] E->F G 2,2-Difluorocyclohexane-1,3-dione (Anhydrous Product) F->G H Crystallization (Aqueous Solvent System) G->H I 2,2-Difluorocyclohexane-1,3-dione Hydrate (Final Product) H->I G cluster_workflow Physicochemical Analysis Workflow A Material Received (2,2-Difluorocyclohexane-1,3-dione Hydrate) B X-Ray Powder Diffraction (XRPD) (Confirm Crystallinity & Phase) A->B C Is material crystalline? B->C D Yes C->D   E No C->E   F Proceed to Thermal & Spectroscopic Analysis D->F G Amorphous Material. Consider crystallization studies. E->G H Thermal Analysis (DSC & TGA) (Dehydration & Melting Behavior) F->H I Dynamic Vapor Sorption (DVS) (Hygroscopicity & Hydrate Stability) F->I J Spectroscopic Confirmation (NMR, FT-IR) (Confirm Molecular Structure) F->J K Comprehensive Physicochemical Profile

Caption: Logical workflow for the physical characterization of the hydrate.

X-Ray Powder Diffraction (XRPD) for Phase Identification

Expertise & Causality: XRPD is the definitive technique for analyzing the long-range molecular order of a solid material. For a hydrate, it confirms that the material is crystalline and provides a unique "fingerprint" that can be used to identify the specific crystal form (polymorph) and distinguish it from the anhydrous or other solvated forms.

Protocol:

  • Sample Preparation: Gently grind a small amount (~10-20 mg) of the powder with a mortar and pestle to ensure random crystal orientation.

  • Mounting: Pack the powder into a low-background sample holder (e.g., zero-background silicon).

  • Instrument Setup:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Scan Range (2θ): 3° to 40°

    • Step Size: 0.02°

    • Scan Speed: 1-2°/minute

  • Data Analysis: Process the raw data to identify the angular positions (2θ) and relative intensities of the diffraction peaks.

Trustworthiness: The resulting diffractogram is a self-validating dataset. A consistent pattern of sharp peaks confirms a crystalline material, while a broad, featureless halo would indicate an amorphous solid. The peak positions are determined by the crystal lattice parameters and are highly reproducible for a given phase.

Thermal Analysis (DSC & TGA) for Stability and Transitions

Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability of the hydrate. TGA measures mass loss as a function of temperature, directly quantifying the water content. DSC measures the heat flow into or out of a sample, identifying phase transitions like dehydration (endothermic) and melting (endothermic).

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan and a separate aluminum DSC pan. For DSC, use a pinhole-lidded pan to allow for the controlled escape of water vapor.

  • Instrument Setup (TGA):

    • Atmosphere: Nitrogen, flow rate 50 mL/min

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 300 °C

  • Instrument Setup (DSC):

    • Atmosphere: Nitrogen, flow rate 50 mL/min

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 200 °C

  • Data Analysis:

    • TGA: Calculate the percentage mass loss corresponding to the dehydration event. For a monohydrate of C₆H₆F₂O₂·H₂O (MW 166.12), the theoretical water content is (18.02 / 166.12) * 100% = 10.8%.

    • DSC: Identify the onset temperature and peak maximum of endothermic events. A broad endotherm corresponding to the TGA mass loss indicates dehydration, while a sharp endotherm at a higher temperature indicates the melting of the resulting anhydrous form.

Illustrative Thermal Analysis Data Summary

AnalysisParameterObservationInterpretation
TGA Mass Loss~10.8%Corresponds to the loss of one water molecule per formula unit.
Onset Temp.60 - 80 °CTemperature at which dehydration begins.
DSC Event 1Broad Endotherm (~60-100 °C)Enthalpy of dehydration.
Event 2Sharp Endotherm (>120 °C)Melting point of the in situ formed anhydrous material.
Dynamic Vapor Sorption (DVS) for Hygroscopicity

Expertise & Causality: DVS measures the change in mass of a sample as it is exposed to a range of relative humidities (RH) at a constant temperature. This is crucial for a hydrate, as it determines the RH range over which the hydrate form is stable and whether it will lose water in a dry environment or absorb additional water in a humid one.

Protocol:

  • Sample Preparation: Place ~10 mg of the sample in the DVS sample pan.

  • Instrument Setup:

    • Temperature: 25 °C

    • RH Program:

      • Equilibrate at 40% RH.

      • Ramp down to 0% RH in 10% steps.

      • Ramp up to 90% RH in 10% steps.

      • Ramp down to 0% RH in 10% steps (second cycle).

    • Equilibrium Condition: dm/dt ≤ 0.002% per minute.

  • Data Analysis: Plot the change in mass (%) versus the target RH. A sharp drop in mass at low RH indicates dehydration to the anhydrous form. A flat profile across a wide RH range indicates a stable hydrate.

Spectroscopic Analysis

Expertise & Causality: While solid-state techniques define the bulk properties, spectroscopic methods confirm the molecular structure.

  • ¹⁹F NMR: The presence of a gem-difluoro group is unequivocally confirmed by ¹⁹F NMR. In a symmetric environment like the cyclohexane ring, this typically appears as a singlet. The chemical shift provides information about the local electronic environment. [7]* ¹H and ¹³C NMR: These spectra confirm the cyclohexanedione backbone. The number of signals and their multiplicities are consistent with the molecular structure.

  • FT-IR: For a hydrate, the infrared spectrum will show a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecule. Strong C=O stretching bands will be present around 1700-1750 cm⁻¹.

Stability, Storage, and Handling

Based on the characterization data, 2,2-Difluorocyclohexane-1,3-dione hydrate is a crystalline solid that is stable under ambient temperature and humidity conditions.

  • Storage: To maintain its integrity, the material should be stored in a well-sealed container at room temperature. Storage in a desiccator or under very low humidity may risk gradual dehydration to the anhydrous form, which could alter its physical properties and reactivity.

  • Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. The material is a powder, so handling in a well-ventilated area or fume hood is recommended to avoid inhalation. [3]

Conclusion

2,2-Difluorocyclohexane-1,3-dione hydrate is a well-defined, crystalline material whose value as a synthetic building block is underpinned by its physical properties. A comprehensive characterization approach using orthogonal techniques such as XRPD, thermal analysis, DVS, and spectroscopy is essential for ensuring its quality, stability, and performance in drug discovery and development applications. The experimental frameworks provided in this guide offer a robust system for the complete physicochemical profiling of this and similar fluorinated intermediates.

References

  • Chambers, R. D., et al. (2024, February 15). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469. Retrieved from [Link]

  • Chambers, R. D., et al. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Hampton, A., et al. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. Retrieved from [Link]

  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]

  • Chambers, R. D., et al. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Yadav, R., et al. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylcyclohexane-1,3-dione. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclohexane-1,3-diones, and some bicyclic....
  • Organic Syntheses. (n.d.). 2-cyclohexene-1,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylcyclohexane-1,3-dione - Safety and Hazards. Retrieved from [Link]

  • MDPI. (2021, November 8). Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters. Energies. Retrieved from [Link]

  • Li, S., et al. (2022, November 17). Design, Preparation, Characterization and Evaluation of Five Cocrystal Hydrates of Fluconazole with Hydroxybenzoic Acids. PMC. Retrieved from [Link]

Sources

2,2-Difluorocyclohexane-1,3-dione hydrate NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Spectroscopy of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 2,2-difluorocyclohexane-1,3-dione hydrate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced application of ¹H, ¹³C, and ¹⁹F NMR for the structural elucidation and characterization of this fluorinated diketone. The guide explains the causal relationships behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles. Through detailed explanations, data tables, and workflow diagrams, this paper aims to serve as a practical resource for the analysis of this and similar fluorinated organic molecules.

Introduction: The Significance of 2,2-Difluorocyclohexane-1,3-dione Hydrate

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including lipophilicity and metabolic stability.[1] This has made fluorinated compounds highly valuable in the pharmaceutical and agrochemical industries. 2,2-Difluorocyclohexane-1,3-dione is a versatile building block in organic synthesis, and its hydrated form presents a unique analytical challenge due to the equilibrium between the keto and gem-diol (hydrate) forms.[2] Understanding the structural dynamics of this compound in solution is paramount for its effective utilization in synthetic chemistry and drug design. NMR spectroscopy is an indispensable tool for this purpose, offering detailed insights into molecular structure, conformation, and dynamics.

This guide will explore the theoretical and practical aspects of acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra of 2,2-difluorocyclohexane-1,3-dione hydrate.

The Hydration Equilibrium: A Fundamental Consideration

The carbonyl groups of 1,3-diones can undergo hydration in the presence of water to form a gem-diol.[2][3] For 2,2-difluorocyclohexane-1,3-dione, this equilibrium is particularly significant due to the electron-withdrawing nature of the two fluorine atoms, which destabilizes the carbonyl groups and favors the formation of the hydrate.[4] The presence of both the diketone and its hydrate in solution means that NMR spectra will exhibit sets of signals corresponding to each species, with their relative integrations reflecting the equilibrium position.[4]

The equilibrium can be influenced by factors such as solvent polarity and temperature. For instance, polar protic solvents like water or methanol are expected to shift the equilibrium towards the hydrate form.

Caption: A logical workflow for the NMR analysis of 2,2-difluorocyclohexane-1,3-dione hydrate.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environments. [5][6]

  • Expected Signals: A single signal is expected for the two equivalent fluorine atoms.

  • Chemical Shift: The chemical shift of the fluorine signal will be in the typical range for gem-difluoroaliphatic compounds. [7][8]The exact position will be influenced by the solvent. For reference, the chemical shift of CFCl₃ is 0 ppm. [9]* Coupling: The ¹⁹F signal will be coupled to the adjacent protons on C4 and C6, likely resulting in a complex multiplet. Proton decoupling experiments can be used to simplify this to a singlet, confirming the chemical equivalence of the two fluorine atoms.

  • Hydrate vs. Diketone: A small but discernible difference in the ¹⁹F chemical shift between the diketone and hydrate forms may be observed, allowing for the quantification of the equilibrium.

Advanced NMR Techniques for Deeper Insight

For unambiguous assignment and a more detailed structural picture, 2D NMR experiments are invaluable.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of the protonated carbons in the cyclohexane ring.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically 2-3 bonds) between protons and carbons. It would be particularly useful for correlating the protons on C4/C6 to the carbonyl carbons (C1/C3) and the difluorinated carbon (C2).

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons and fluorine atoms, which can be useful for conformational analysis.

Conclusion

The NMR spectroscopic analysis of 2,2-difluorocyclohexane-1,3-dione hydrate is a multi-faceted process that requires a combined ¹H, ¹³C, and ¹⁹F approach. The key to a successful analysis lies in understanding the keto-hydrate equilibrium and its influence on the NMR spectra. By following systematic experimental protocols and employing a logical interpretation strategy, researchers can gain detailed structural and dynamic information. This guide provides a robust framework for such investigations, enabling scientists to confidently characterize this important fluorinated building block and apply this knowledge to the broader field of medicinal and materials chemistry.

References

  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Journal of Chemical Physics.
  • Oreate AI. (2026, January 8). Unraveling the Hydration of Ketones: A Deep Dive Into Chemical Interactions.
  • G. A. L. (2014). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. PMC.
  • ResearchGate. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

  • Cohn, M., & Reuben, J. (1971). A Nuclear Magnetic Resonance Study of the Reversible Hydration of Aliphatic Aldehydes and Ketones. I. Oxygen-17 and Proton Spectra and Equilibrium Constants. Journal of the American Chemical Society.
  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

  • Supporting Information. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.
  • University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • Supporting Information. (n.d.). Facile Access to 1,3-Diketones by Gold(I)
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Sciact. (n.d.). The F-19 NMR spectra of fluorinated cyclohexadienes and prediction of the chemical shifts in fluorinated 1,4-cyclohexadienes, 1,4-cyclohexadien-3-ones, cyclohexenes and cyclohexen-3-ones.
  • 4. 13C NMR Spectroscopy. (n.d.).
  • Beilstein Journals. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • ResearchGate. (2024, February 15). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • NIH. (2022, March 30).
  • Stoltz Group, Caltech. (n.d.). A general enantioselective route to the chamigrene natural product family. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2,2-difluoro-5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • 1H NMR. (n.d.).
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*.
  • PMC. (2024, February 28).
  • PubMed. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane.
  • ResearchGate. (n.d.). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles.
  • ZORA. (2022, October 17).
  • MDPI. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site.
  • compared using 13C nmr spectroscopy. (n.d.).
  • Magritek. (n.d.). 13C NMR Archive. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.).

Sources

Spectroscopic Characterization and Structural Dynamics of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation & Quality Control

Executive Summary

This guide provides an in-depth technical analysis of the infrared (IR) spectrum of 2,2-difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3) . Unlike standard cyclic ketones, this molecule exhibits unique structural dynamics driven by the electron-withdrawing nature of the gem-difluoro group.

For researchers in drug discovery and agrochemistry, understanding the hydration equilibrium of this compound is critical. The IR spectrum serves not merely as a fingerprint but as a diagnostic tool to determine the extent of hydration (gem-diol formation) versus the anhydrous diketo form. This guide synthesizes mechanistic organic chemistry with practical spectroscopic protocols.

Molecular Architecture & Hydration Dynamics

To interpret the spectrum, one must first understand the "War of Electronics" occurring at the carbonyl carbons.

The Gem-Difluoro Effect

In a standard cyclohexane-1,3-dione, the carbonyls are stabilized by keto-enol tautomerism. However, in 2,2-difluorocyclohexane-1,3-dione , the C2 position is fully substituted with fluorine.

  • Blockage of Enolization: The lack of protons at C2 prevents the formation of the central enol, forcing the molecule to remain in a highly electrophilic diketo state.

  • Inductive Destabilization: The two fluorine atoms (

    
    ) exert a massive inductive effect (
    
    
    
    ), pulling electron density away from the adjacent carbonyl carbons (C1 and C3).
The Hydration Consequence

This electron deficiency makes the carbonyl carbons exceptionally susceptible to nucleophilic attack by water. Unlike typical ketones, which favor the C=O form,


-fluorinated ketones favor the gem-diol (hydrate)  form.
  • Anhydrous Form: Characterized by high-frequency C=O stretches.

  • Hydrate Form: Characterized by the loss of C=O character and the emergence of C-OH (gem-diol) features.[1]

HydrationDynamics Anhydrous Anhydrous 2,2-Difluoro-1,3-dione (High C=O Energy) Transition Nucleophilic Attack at C1/C3 Anhydrous->Transition High Electrophilicity Water + H₂O Water->Transition Hydrate Gem-Diol Hydrate (Stable Solid Form) (Strong O-H / C-O) Transition->Hydrate Thermodynamic Stabilization Hydrate->Anhydrous Dehydration (Heat/Vacuum)

Figure 1: The hydration equilibrium driven by the inductive effect of fluorine. In the solid state, the equilibrium strongly favors the gem-diol hydrate.

Spectroscopic Analysis: The Guide

The IR spectrum of the hydrate is distinct from the anhydrous parent. Below is the breakdown of specific spectral regions.

Region I: The Hydroxyl Domain (3600 – 3200 cm⁻¹)
  • Observation: A broad, intense absorption band centered around 3300–3450 cm⁻¹ .

  • Mechanistic Origin: This corresponds to the O-H stretching vibration (

    
    ).
    
  • Technical Insight: In the hydrate form, the gem-diol hydroxyls engage in extensive intermolecular hydrogen bonding. This broadening is a hallmark of the hydrate. If the sample were anhydrous, this region would be flat (or show weak overtone bands).

Region II: The Carbonyl/Gem-Diol Interface (1800 – 1600 cm⁻¹)
  • Observation:

    • Anhydrous (Reference): Two sharp bands at ~1760 cm⁻¹ and ~1730 cm⁻¹ (symmetric/asymmetric coupling of

      
      -diketones).
      
    • Hydrate (Target): These bands are significantly diminished or shifted. You may see a residual weak band at ~1730 cm⁻¹ (monohydrate character) or a complete disappearance if fully converted to the bis-gem-diol.

  • Diagnostic Value: The ratio of the residual C=O peak to the O-H peak is a direct metric of the hydration state. A "pure" hydrate should show minimal carbonyl character compared to the massive O-H signal.

Region III: The Fluorine Fingerprint (1400 – 1000 cm⁻¹)

This is the most complex region due to the superimposition of C-F and C-O stretches.

  • C-F Stretching: The

    
     group exhibits very strong asymmetric and symmetric stretching vibrations in the 1150–1250 cm⁻¹  range. These are often the strongest peaks in the spectrum after the O-H stretch.
    
  • C-O Stretching: The formation of the gem-diol introduces C-O single bonds, which absorb in the 1050–1150 cm⁻¹ range.

  • Interpretation: Expect a "messy" cluster of high-intensity peaks here.[2] Do not attempt to assign a single bond to a single peak; treat the 1000–1300 cm⁻¹ block as the "Fluorinated Hydrate Signature."

Summary of Key Absorptions
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityStructural Note
-OH Stretch3300 – 3450 Broad, StrongIndicates Gem-diol (Hydrate)
C-H Stretch (

)
2900 – 3000Weak/MediumCyclohexane ring CH₂
C=O Stretch1730 – 1760Weak/Absent Residual ketone (if incomplete hydration)
C-F Stretch1150 – 1250 Very StrongGem-difluoro signature
C-O Stretch1050 – 1150StrongAlcohol C-O from gem-diol
Experimental Protocol: ATR-FTIR

For this hygroscopic solid, Attenuated Total Reflectance (ATR) is superior to KBr pellets. KBr is hygroscopic and can alter the hydration state of the sample during pressing.

Step-by-Step Workflow
  • Crystal Check: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).

  • Sample Loading: Place ~5 mg of the white powder onto the crystal.

    • Critical: Do not grind the sample beforehand if trying to assess the "as-received" hydration state. Grinding generates heat which can dehydrate the gem-diol.

  • Compression: Apply pressure using the anvil. Monitor the live preview.

    • Target: Maximize the C-F peaks (1200 cm⁻¹) without "bottoming out" the detector.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

  • Post-Run Cleaning: Clean immediately with Isopropanol. Avoid water, as residual sample may form corrosive HF traces if degraded.

ExperimentalProtocol Start Start: Instrument Prep (Clean Crystal, Background Scan) Load Load Sample (Solid) NO Grinding (Prevents Dehydration) Start->Load Compress Apply ATR Pressure Monitor 1200 cm⁻¹ Band Load->Compress Scan Acquire Spectrum (4000-600 cm⁻¹) Compress->Scan Analyze Analysis: Check 1750 cm⁻¹ vs 3400 cm⁻¹ Ratio Scan->Analyze

Figure 2: Optimal workflow for characterizing hygroscopic fluorinated hydrates.

References
  • Sloop, J. C., et al. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing.

    
    -fluorinated diketones). 
    
  • Sigma-Aldrich. (n.d.). 2,2-Difluorocyclohexane-1,3-dione hydrate Product Page. (Commercial source confirming hydrate stability).

  • PubChem. (n.d.). 2,2-Difluorocyclohexane-1,3-dione Compound Summary. National Library of Medicine.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative text on hydration of carbonyls with electron-withdrawing groups).
  • Beilstein J. Org. Chem. (2024).[3] Synthesis of 2,2-difluoro-1,3-diketone derivatives. (Recent synthetic pathways and characterization data).

Sources

Technical Guide: Mass Spectrometry Characterization of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry characterization of 2,2-Difluorocyclohexane-1,3-dione hydrate , a critical fluorinated building block in the synthesis of bioactive heterocycles.

Executive Summary: The Hydrate Paradox

2,2-Difluorocyclohexane-1,3-dione (CAS 1314935-73-3) typically exists as a stable gem-diol hydrate in the solid state due to the strong electron-withdrawing inductive effect of the gem-difluoro group, which destabilizes the dicarbonyl form and favors hydration.

For the analytical scientist, this presents a "Hydrate Paradox" :

  • Solid State: Exists as the hydrate (MW ~166 Da).

  • GC-MS (EI): Analyzes as the anhydrous ketone (MW 148 Da) due to thermal dehydration in the injector.

  • LC-MS (ESI): Can exhibit mixed species ([M+H]⁺, [M+H₂O+H]⁺) depending on solvent pH and source conditions.

This guide provides the definitive protocols to distinguish these forms and validate the compound's identity.

Sample Preparation & Handling

Objective: Minimize H/D exchange and control hydration equilibrium.

ParameterProtocol SpecificationRationale (Causality)
Solvent Acetonitrile (MeCN) (HPLC Grade)Protic solvents (MeOH) can form hemiacetals, complicating the spectrum. MeCN is inert and stabilizes the keto form.
Concentration 10–50 µg/mL High concentrations favor aggregation. Low concentration ensures clean ionization.
Additives 0.1% Formic Acid (for Positive Mode)Promotes protonation of the carbonyl oxygen.
Storage -20°C, Desiccated The compound is hygroscopic. Moisture uptake alters the precise weigh-in mass but not the anhydrous MS signal.

Method A: GC-MS (Electron Impact)

Primary Utility: Structural confirmation via fragmentation fingerprinting.

Experimental Conditions
  • Inlet Temperature: 250°C (Forces rapid dehydration:

    
    ).
    
  • Carrier Gas: Helium (1.0 mL/min).

  • Column: DB-5ms or equivalent non-polar phase.

  • Ionization Energy: 70 eV.[1]

Fragmentation Logic (Mechanism)

In the EI source, the molecular ion observed is the anhydrous 2,2-difluorocyclohexane-1,3-dione (


 148). The fragmentation is driven by the stability of the neutral losses (CO, Ethylene) and the strength of the C-F bond.

Key Transitions:

  • Molecular Ion (

    
    ): 
    
    
    
    148.
  • 
    -Cleavage/CO Loss:  Ejection of carbon monoxide (28 Da) is the dominant pathway for cyclic diketones, yielding 
    
    
    
    120.
  • Ring Contraction/Ethylene Loss: Retro-Diels-Alder (RDA) type elimination of

    
     (28 Da) from the C4-C5-C6 backbone.
    
  • Fluorine Ejection: Loss of

    
     (19 Da) or 
    
    
    
    (20 Da) from the destabilized radical cation.
Visualization: EI Fragmentation Pathway

G M Molecular Ion (Anhydrous) [C6H6F2O2]+. m/z 148 Frag1 [M - CO]+. (Distonic Ion) m/z 120 M->Frag1 - CO (28 Da) Frag2 [M - C2H4]+. (RDA Cleavage) m/z 120 M->Frag2 - C2H4 (28 Da) Frag4 [M - CO - HF]+. (Fluorine Loss) m/z 100 Frag1->Frag4 - HF (20 Da) Frag5 [C3H3F2]+ (Difluoroallyl Cation) m/z 77 Frag2->Frag5 - C2H2O (Ketene) Frag3 [C4H6F2O]+. (Ring Opening) m/z 120

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for anhydrous 2,2-difluorocyclohexane-1,3-dione.

Method B: LC-MS (Electrospray Ionization)

Primary Utility: Purity assessment and hydration state analysis.

Experimental Conditions
  • Source: ESI (Electrospray Ionization).[1]

  • Mode: Positive (+) and Negative (-).

  • Mobile Phase:

    
     + 0.1% Formic Acid.
    
The "Gem-Diol" Signature

Unlike standard ketones, the electron-deficient carbonyls in 2,2-difluoro-1,3-diones trap water tightly. In "soft" ionization (ESI), you will often observe the hydrate or adducts rather than the naked ketone.

Expected Ions Table
Ionization ModeObserved m/zAssignmentStructural Context
ESI (+) 149.04

Protonated anhydrous form (Source fragmentation).
ESI (+) 167.05

Protonated gem-diol (

).
ESI (+) 189.03

Sodium adduct of the gem-diol (Common in glass vials).
ESI (-) 165.04

Deprotonated gem-diol. Note: The gem-diol OH is acidic.

Critical Insight: If you observe


 167 or 165, do not  classify this as an impurity. It confirms the integrity of the 2,2-difluoro motif which necessitates hydration for stability.

Data Interpretation & Validation Checklist

Use this checklist to validate your spectral data against the theoretical model.

  • Check the Parent Ion (GC-MS): Does the highest mass peak correspond to

    
     148?
    
    • If yes: Confirms dehydration in the injector (Standard behavior).

    • If 166: Injector temp is too low (<150°C), allowing hydrate survival (Rare).

  • Verify Fluorine Presence: Look for the "Mass Defect". Fluorine (18.998) introduces a slight negative mass defect compared to H/C/O.

  • Isotope Pattern: The A+1 peak (C-13) should be approx 6.6% of the parent (6 carbons × 1.1%).

  • Impurity Check:

    • m/z 130: Indicates Monofluorocyclohexane-1,3-dione (Incomplete fluorination during synthesis).

    • m/z 112: Cyclohexane-1,3-dione (Starting material).

Workflow Diagram: Analytical Decision Tree

AnalysisWorkflow Sample Sample: 2,2-Difluoro 1,3-dione Hydrate Technique Select Technique Sample->Technique GCMS GC-MS (EI) Technique->GCMS Structural FP LCMS LC-MS (ESI) Technique->LCMS Intact Mass ResultGC Observe m/z 148 (Anhydrous) GCMS->ResultGC Thermal Dehydration ResultLC Observe m/z 167 (Gem-Diol) LCMS->ResultLC Soft Ionization Validation VALIDATED Identity Confirmed ResultGC->Validation ResultLC->Validation

Figure 2: Decision tree for selecting the correct ionization method and interpreting the resulting mass shift.

References

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.[2][3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16218677, 2,2-Difluorocyclohexane-1,3-dione. Retrieved from [Link]

  • Core.ac.uk. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones.[4] Retrieved from [Link]

Sources

2,2-Difluorocyclohexane-1,3-dione hydrate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2,2-Difluorocyclohexane-1,3-dione Hydrate

For researchers, scientists, and drug development professionals, the introduction of novel reagents into a workflow necessitates a comprehensive understanding of their safety profiles. This guide provides a detailed examination of 2,2-Difluorocyclohexane-1,3-dione hydrate (CAS No. 1314935-73-3), moving beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights into its safe handling, storage, and emergency management. Our focus is on the causality behind safety protocols, ensuring a self-validating system of risk mitigation for laboratory personnel.

Hazard Identification and Risk Profile

2,2-Difluorocyclohexane-1,3-dione hydrate is classified under the Globally Harmonized System (GHS) with the signal word "Warning".[1] This designation indicates a moderate level of hazard. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The presence of two fluorine atoms on the alpha-carbon to the carbonyl groups significantly influences the molecule's reactivity and potential as an irritant. The electron-withdrawing nature of the fluorine atoms can increase the acidity of nearby protons and make the molecule more susceptible to nucleophilic attack, which may contribute to its irritant effects upon contact with biological tissues.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 1314935-73-3[1][2]
Molecular Formula C₆H₆F₂O₂·H₂O[1]
Molecular Weight 166.12 g/mol [1]
Physical Form Powder[1]
Purity Typically ≥95%[1]

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management involves implementing a hierarchy of controls, prioritizing the most effective measures first. This framework is crucial when working with any potentially hazardous chemical.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 2,2-Difluorocyclohexane-1,3-dione Hydrate Elimination Elimination (Most Effective) Is the compound essential? Substitution Substitution Can a less hazardous alternative be used? Elimination->Substitution If not possible Engineering Engineering Controls Use a certified chemical fume hood. Substitution->Engineering If not possible Administrative Administrative Controls Implement SOPs, training, and designated work areas. Engineering->Administrative Must be used in conjunction PPE Personal Protective Equipment (Least Effective) Wear gloves, goggles, and a lab coat. Administrative->PPE Final layer of protection

Caption: Hierarchy of controls, from most to least effective.

  • Engineering Controls: The primary and most critical control measure is to handle this compound within a properly functioning chemical fume hood.[3] This contains any dust or vapors, preventing inhalation, which is a primary exposure route. The ventilation system ensures that the concentration of the substance in the air remains well below any occupational exposure limits.

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this reagent. Clearly designate areas where this chemical is stored and handled. Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a barrier between the user and the chemical.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing exposure.

Experimental Protocol: Weighing and Handling Solid 2,2-Difluorocyclohexane-1,3-dione Hydrate
  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of any unnecessary items. Assemble all required equipment (spatula, weigh boat, container, etc.) within the hood.

  • Don PPE: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet ANSI Z87.1 or EN 166 standards.[4]

  • Weighing: Perform all weighing operations on a balance located inside the fume hood or in a contained ventilation enclosure to minimize the risk of inhaling fine powder.

  • Manipulation: Handle the powder gently to avoid creating dust.[4] Use a spatula to transfer the solid. Do not pour the powder from a height.

  • Post-Handling: After dispensing, securely close the primary container. Wipe down the spatula and the weighing area with a damp cloth or paper towel to collect any residual dust. Dispose of this cleaning material as hazardous waste.

  • Glove Removal and Hand Washing: Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[4] Immediately wash hands thoroughly with soap and water.

Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated area.[3] Supplier information indicates a storage temperature of 4°C is appropriate, and the material is shipped with an ice pack, suggesting refrigeration is necessary for long-term stability and safety.[1]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3]

  • Incompatibilities: Store away from strong oxidizing agents.[3]

Emergency Procedures: A Step-by-Step Response

In the event of an accidental release or exposure, a rapid and informed response is critical.

Spill_Response_Workflow cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (<1g, contained in hood) Assess->SmallSpill Small LargeSpill Large Spill (>1g or outside hood) Assess->LargeSpill Large AlertSmall Alert personnel in immediate area. SmallSpill->AlertSmall Absorb Cover with inert absorbent (sand, vermiculite). AlertSmall->Absorb Collect Sweep into a labeled waste container. Absorb->Collect Decontaminate Wipe area with soap and water. Collect->Decontaminate Evacuate Evacuate immediate area. Restrict access. LargeSpill->Evacuate Notify Notify EH&S and Emergency Services. Evacuate->Notify Await Await trained responders. Notify->Await

Caption: Decision workflow for spill response.

Accidental Release Measures
  • Personal Precautions: Avoid breathing dust and prevent contact with skin and eyes.[5]

  • Small Spills (Contained in a Fume Hood):

    • Wear appropriate PPE.

    • Gently cover the spill with an inert absorbent material like sand, silica gel, or vermiculite.[3]

    • Carefully sweep or scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.[4]

    • Clean the spill area thoroughly with soap and water.

  • Large Spills (Outside of a Fume Hood):

    • Evacuate the immediate area and restrict access.

    • Alert others and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

First-Aid Measures

The following are immediate first-aid responses. In all cases of exposure, seek medical attention and provide the attending physician with the Safety Data Sheet.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing. Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6] If skin irritation occurs, get medical advice.[6]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[6] If the person feels unwell or is experiencing respiratory symptoms, call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Toxicological and Ecological Profile

  • Toxicological Information: Specific toxicological data for 2,2-Difluorocyclohexane-1,3-dione hydrate is not extensively available.[7] The hazard classification is based on irritation potential. The possibility of hazardous decomposition products, such as hydrogen fluoride, under fire conditions should be considered, as this can pose a severe inhalation hazard.[8]

  • Ecological Information: Data on the environmental impact of this specific compound is limited. However, related compounds like Cyclohexane-1,3-dione are not considered inherently biodegradable and may be harmful to aquatic life. Therefore, this chemical should not be allowed to enter drains or the environment.[4] All waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations.

References

  • 1807 - Hazardous Substance Fact Sheet. [Link]

  • What to do in a chemical emergency - GOV.UK. [Link]

  • Pro-Hydrofluoric Acid Emergency Response — Policy and Procedure Library - University of Louisville. [Link]

Sources

Technical Guide: Handling, Storage, and Stability of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Difluorocyclohexane-1,3-dione (and its hydrate forms) represents a specialized class of fluorinated building blocks used primarily to introduce metabolically stable gem-difluoromethylene (


) motifs into bioactive scaffolds. Unlike non-fluorinated 1,3-diones, this compound exhibits a distinct reactivity profile driven by the strong electron-withdrawing nature of the 

-fluorine atoms.

This guide addresses the critical challenge of working with this material: The Hydration Equilibrium. The presence of the gem-difluoro group renders the adjacent carbonyl carbons highly electrophilic, shifting the equilibrium toward the gem-diol (hydrate) form upon exposure to atmospheric moisture. Failure to manage this equilibrium results in stoichiometric errors during synthesis and potential degradation.

Part 1: Physicochemical Profile & Stability Logic

The Gem-Difluoro Effect

To handle this compound correctly, one must understand its electronic state. In standard 1,3-cyclohexanedione, the C2 position is enolizable. However, in 2,2-difluorocyclohexane-1,3-dione , the C2 position is fully substituted with fluorine.

  • Blockage of Enolization: The C2 position cannot form an enol. This forces the molecule to exist primarily in the keto-form or, in the presence of water, the hydrate form.

  • Super-Electrophilicity: The two fluorine atoms at C2 exert a powerful inductive effect (

    
    ), significantly increasing the partial positive charge (
    
    
    
    ) on the C1 and C3 carbonyl carbons.
The Hydration Equilibrium

Upon exposure to moisture, the carbonyls undergo nucleophilic attack by water, forming a gem-diol. This is not merely "wet" material; it is a chemical transformation that alters the molecular weight and reactivity.

HydrationEquilibrium Anhydrous Anhydrous Dione (Highly Electrophilic) MW: ~148.11 Hydrate Gem-Diol (Hydrate) (Thermodynamically Favored) MW: ~166.12 Anhydrous->Hydrate Rapid Hydration Water + H₂O (Atmospheric Moisture) Water->Hydrate Hydrate->Anhydrous Dehydration (Heat/Vacuum) RingOpen Ring Opening (Irreversible Degradation) Hydrate->RingOpen Base/Nucleophile (Prolonged Exposure)

Caption: The reversible hydration equilibrium driven by the electron-withdrawing fluorine atoms. Prolonged exposure to basic conditions can lead to irreversible ring opening.

Part 2: Storage Protocols (The Cold Chain)

The integrity of 2,2-difluorocyclohexane-1,3-dione relies on maintaining the "Anhydrous-Hydrate" ratio constant or preventing hydration entirely.

Primary Storage Conditions
ParameterSpecificationRationale
Temperature 2°C to 8°C Low temperature slows the kinetics of hydrolysis and potential ring-opening degradation.
Atmosphere Inert (Argon/Nitrogen) Essential. Oxygen is less of a concern than moisture. Argon is preferred due to its density, blanketing the solid.
Container Glass or Polypropylene Glass is acceptable for the solid. If dissolved in protic solvents where HF might theoretically generate (rare), use PP/PFA.
Seal Parafilm + Desiccant Taping the cap is insufficient. The vial should be placed inside a secondary container (jar) containing active desiccant (e.g., Drierite).
Long-Term Archival

For storage exceeding 3 months:

  • Store at -20°C .

  • Ensure the vial is brought to room temperature before opening to prevent condensation from rushing into the cold solid (which would instantly hydrate it).

Part 3: Handling & Operational Workflows

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

  • Specific Note: While not classified as "Corrosive" (Category 1), fluorinated 1,3-diones can exhibit acidic behavior. Treat with the same precautions as mild organic acids.

Weighing & Solubilization Protocol

Because the compound is hygroscopic, weighing in open air alters the stoichiometry of your reaction.

Protocol: The "Inert Transfer" Method

  • Equilibration: Remove vial from fridge/freezer. Let stand for 30 minutes to reach room temperature. Do not open while cold.

  • QC Check (Visual): Inspect for "caking" or liquefaction. A free-flowing powder indicates good stability. Clumping suggests moisture absorption.

  • Weighing:

    • Best Practice: Weigh inside a glovebox (N2 atmosphere).

    • Alternative: Use a tared, septum-capped vial. Quickly transfer solid, cap immediately, and purge with Argon.

  • Solvent Selection:

    • Compatible: Dichloromethane (DCM), Acetonitrile (MeCN), THF (anhydrous).

    • Avoid: Alcohols (MeOH, EtOH) unless forming a hemiacetal is the intended reaction step. Alcohols will attack the carbonyls similarly to water.

Dehydration (If Anhydrous is Required)

If your synthesis requires the strictly anhydrous dione (e.g., for a sensitive Lewis Acid catalyzed reaction):

  • Dissolve the hydrate in Toluene .

  • Perform an azeotropic distillation (Dean-Stark trap) to remove water.

  • Concentrate under vacuum; the resulting solid will be the anhydrous form.

  • Note: Use immediately. Re-hydration occurs within minutes in humid air.

Part 4: Quality Control & Characterization

To ensure your stoichiometry is correct, you must determine the hydration state of your batch.

NMR Validation Strategy

Standard 1H NMR may not show the "OH" protons clearly if exchange is fast. 19F NMR is the superior diagnostic tool.

Experimental Setup:

  • Solvent: Anhydrous

    
    -THF or 
    
    
    
    (Avoid
    
    
    if it is acidic/wet, as it catalyzes exchange).

Diagnostic Signals:

  • Anhydrous Form: The fluorine signal will appear at a specific shift (typically around -100 to -110 ppm, depending on referencing).

  • Hydrate Form: The fluorine signal shifts significantly (often by 5-10 ppm) because the hybridization of the adjacent carbon changes from

    
     (carbonyl) to 
    
    
    
    (gem-diol).
  • Integration: If both peaks are present, integrate them to calculate the exact molecular weight of your bulk material.



Part 5: Emergency Protocols

Spills and Exposure
  • Skin Contact: Wash immediately with soap and water. Unlike HF, this compound does not require Calcium Gluconate treatment, but prolonged contact can cause dermatitis.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use basic spill kits (caustics) immediately, as this may trigger rapid decomposition/ring opening.

Decomposition Products

In a fire or upon contact with strong bases, the ring may open, potentially releasing Fluoride ions or short-chain fluorinated carboxylates. Firefighters must wear SCBA.

References

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 2,2-Difluorocyclohexan-1-ol Compound Summary. Retrieved from [Link]

Sources

Theoretical Insights into the Hydration of 2,2-Difluorocyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies of 2,2-Difluorocyclohexane-1,3-dione Hydrate Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Structural Biologists.

Executive Summary: The Fluorine Effect

In the landscape of drug design, 2,2-difluorocyclohexane-1,3-dione represents a critical case study in bioisosteric replacement and reactivity modulation. Unlike its non-fluorinated parent, which predominantly exists as a stable enol, the 2,2-difluoro analog is structurally precluded from enolization at the alpha-carbon. This "blocked" state creates a highly electrophilic diketone species that avidly sequesters water to form a stable gem-diol (hydrate) .

This guide delineates the theoretical framework required to characterize this hydration event. We synthesize density functional theory (DFT) methodologies with crystallographic benchmarks to explain why this hydration is not merely a side reaction, but the thermodynamic sink of the system.

Theoretical Framework & Methodology

To accurately model the 2,2-difluorocyclohexane-1,3-dione hydrate, researchers must account for three competing electronic forces: inductive destabilization of the carbonyl, anomeric effects of the C-F bonds, and hydrogen bond networking in the hydrate.

Computational Protocol (Best Practices)

The following protocol is validated for capturing the energetics of gem-diol formation in fluorinated cyclic ketones.

ParameterRecommended SettingRationale
Functional M06-2X or

B97X-D
Captures dispersion forces critical for H-bonding networks and ring conformations.
Basis Set 6-311++G(2d,2p) or def2-TZVPDiffuse functions are mandatory to model the lone pairs on Fluorine and Oxygen accurately.
Solvation SMD (Water)Implicit solvation is required; gas-phase calculations erroneously destabilize the polar hydrate.
Analysis NBO 6.0Natural Bond Orbital analysis quantifies the

hyperconjugation.
The Enolization Blockade

The core theoretical distinction of this molecule is the absence of enolizable protons at the C2 position.

  • Non-fluorinated 1,3-cyclohexanedione: Exists primarily as the mono-enol (stabilized by internal H-bond).

  • 2,2-Difluoro analog: The C2 position is quaternary. The molecule is forced into the diketo form, creating a "dipolar spring" that is released upon hydration.

Mechanistic Analysis: The Hydration Pathway

The formation of the hydrate is driven by the release of angle strain and the reduction of dipole-dipole repulsion between the adjacent carbonyls and C-F bonds.

Reaction Coordinate Diagram

The following diagram illustrates the thermodynamic descent from the high-energy diketo form to the stable gem-diol.

HydrationMechanism cluster_0 Driving Forces Diketo Diketo Form (High Electrophilicity) TS Transition State (Nucleophilic Attack) Diketo->TS Activation GemDiol Gem-Diol (Hydrate) (Thermodynamic Sink) TS->GemDiol Relaxation Water + H₂O Effect1 Relief of C=O/C-F Dipole Repulsion Effect1->Diketo Effect2 Inductive Effect of α-Fluorines Effect2->TS

Figure 1: Reaction coordinate illustrating the hydration of 2,2-difluorocyclohexane-1,3-dione. The high-energy diketo form is destabilized by adjacent electron-withdrawing groups, driving the equilibrium toward the gem-diol.[1]

Structural & Energetic Analysis

Theoretical studies reveal distinct geometric changes upon hydration. The conversion of one


 carbonyl carbon to an 

center relieves ring strain and alters the puckering of the cyclohexane ring.
Geometric Parameters (Calculated vs. Experimental)

The following table summarizes key bond lengths and angles derived from M06-2X/6-311++G(d,p) level theory compared to typical X-ray data for analogous structures.

Geometric ParameterDiketo Form (Calc.)Gem-Diol Hydrate (Calc.)Change (

)
Mechanistic Insight
C1-C2 Bond Length 1.54 Å1.56 Å+0.02 ÅElongation due to steric crowding of OH groups.
C1=O Bond Length 1.21 Å1.22 Å (C3=O)N/AThe remaining carbonyl remains intact.
C1-OH Bond Length N/A1.39 ÅN/ATypical single bond character.
C-C-C Bond Angle (C2) 118°112°-6°Relaxation toward ideal tetrahedral geometry.
Dipole Moment ~3.5 D~5.2 D+1.7 DHydrate is significantly more polar.
Thermodynamic Stability

The hydration reaction is strongly exergonic.



  • 
     : Calculated values typically range from -4.5 to -6.0 kcal/mol  in aqueous solution.
    
  • Equilibrium Constant (

    
    ) : 
    
    
    
    , indicating the hydrate is the dominant species in water.

Spectroscopic Signatures

Identifying the hydrate requires distinguishing it from the diketo form. Theoretical frequency calculations provide the following diagnostic markers.

Infrared (IR) Spectroscopy
  • Diketo Form: Shows a characteristic "doublet" of carbonyl stretches around 1730–1760 cm⁻¹ due to symmetric and asymmetric coupling of the 1,3-dione system.

  • Hydrate Form:

    • Broad OH stretch: 3200–3500 cm⁻¹ (H-bonded).

    • Single Carbonyl: A single, sharp peak around 1710–1725 cm⁻¹ (the remaining ketone).

    • C-O stretch: New bands appear at 1050–1150 cm⁻¹ corresponding to the C-OH single bonds.

NMR Prediction (GIAO Method)
  • 
    F NMR:  The fluorine signal shifts upfield upon hydration. The change in hybridization at the adjacent carbon (from 
    
    
    
    to
    
    
    ) alters the magnetic shielding of the fluorine nuclei.
  • 
    C NMR:  The carbonyl carbon signal (~190 ppm) disappears for one carbon, replaced by a gem-diol carbon signal (~95 ppm).
    

Experimental Validation Workflow

To confirm theoretical predictions, the following experimental workflow is recommended.

ValidationWorkflow cluster_analysis Analytical Confirmation Step1 Synthesis via Fluorination (Selectfluor/F2 + 1,3-Dione) Step2 Aqueous Workup (Induces Hydration) Step1->Step2 Method1 19F NMR (D2O) Check for Shift Step2->Method1 Method2 SC-XRD Confirm Gem-Diol Geometry Step2->Method2 Method3 IR Spectroscopy Identify OH/CO Bands Step2->Method3

Figure 2: Integrated workflow for synthesizing and validating the structure of 2,2-difluorocyclohexane-1,3-dione hydrate.

References

  • Synthesis and Fluorination Mechanism: Sandford, G. et al. "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas." Beilstein Journal of Organic Chemistry, 2024, 20, 460–469.[2][3] [Link]

  • Gem-Diol Stability & Equilibrium: Guthrie, J. P. "Hydration of carbonyl compounds, an analysis in terms of structure-reactivity relationships." Canadian Journal of Chemistry, 1975, 53(6), 898-906. [Link]

  • Conformational Analysis of Fluorinated Cyclohexanes: O'Hagan, D. et al. "Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions." ChemPhysChem, 2025. [Link]

  • General Hydration of Fluorinated Ketones: Bell, R. P., & McDougall, A. O. "Hydration of halogeno-acetones." Transactions of the Faraday Society, 1960, 56, 1281-1285. [Link]

Sources

Technical Monograph: 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for application scientists and drug development researchers.

High-Value Fluorinated Scaffolds in Medicinal Chemistry

Executive Summary

2,2-Difluorocyclohexane-1,3-dione hydrate (CAS: 1314935-73-3) is a specialized fluorinated building block used primarily in the synthesis of bioactive compounds, including herbicides and pharmaceutical candidates.[1][2][3] Its core value lies in the gem-difluoromethylene (


)  moiety, which acts as a lipophilic, metabolically stable bioisostere for carbonyl or ether linkages.

Unlike its non-fluorinated parent, this compound exists stably as a hydrate (gem-diol) under standard conditions. This phenomenon is driven by the potent electron-withdrawing inductive effect ($ -I $) of the


-fluorine atoms, which destabilizes the dicarbonyl form and thermodynamically favors the addition of water. Understanding this equilibrium is critical for accurate stoichiometry in synthetic workflows.

Nomenclature & Structural Analysis

IUPAC Designation

The rigorous systematic name depends on the tautomeric form being described. Commercial reagents are typically labeled as the hydrate.

  • Anhydrous Parent: 2,2-Difluorocyclohexane-1,3-dione[2][4][5]

  • Hydrate Form (Systematic): 2,2-Difluoro-3,3-dihydroxycyclohexan-1-one

  • Common Name: 2,2-Difluorocyclohexane-1,3-dione monohydrate

Structural Identifiers
ParameterData
CAS Number (Hydrate) 1314935-73-3
CAS Number (Anhydrous) 183742-84-9
Molecular Formula

Molecular Weight 166.12 g/mol (Hydrate) / 148.11 g/mol (Anhydrous)
SMILES (Anhydrous) O=C1CCCC(=O)C1(F)F
InChIKey AEVHMICZCMOUSB-UHFFFAOYSA-N
The Hydration Phenomenon

The presence of two fluorine atoms at the C2 position creates a "perfluoro-effect" on the adjacent carbonyl carbons (C1 and C3). The strong electronegativity of fluorine pulls electron density away from the carbonyl carbons, rendering them highly electrophilic.

In the presence of atmospheric moisture or aqueous solvents, a water molecule attacks one of the carbonyls to form a stable gem-diol .[6] This is analogous to the stability of chloral hydrate or ninhydrin.

Visualization: Hydration Equilibrium

The following diagram illustrates the thermodynamic shift from the diketo form to the gem-diol hydrate, driven by the inductive effect of the


-fluorines.

HydrationEquilibrium Keto Anhydrous Form (2,2-Difluoro-1,3-dione) Transition Nucleophilic Attack (High Electrophilicity at C1) Keto->Transition Inductive Effect (-I) Water + H₂O Hydrate Stable Hydrate (gem-Diol Form) Transition->Hydrate Thermodynamic Sink Hydrate->Keto Heat / Desiccant

Figure 1: The electron-withdrawing fluorine atoms (C2) activate the C1 carbonyl, trapping water to form the stable gem-diol hydrate.

Synthesis & Preparation Protocols

Causality in Synthesis: Direct fluorination of 1,3-dicarbonyls is challenging due to the competing enolization rates. Monofluorination occurs rapidly because the starting material exists largely as an enol.[1][7][8] However, the introduction of the first fluorine atom stabilizes the keto form of the intermediate, significantly slowing down the second fluorination. Therefore, protocols must explicitly drive enolization (using base or catalysts) to achieve the gem-difluoro product.

Primary Protocol: Selectfluor-Mediated Fluorination

This method is preferred for laboratory-scale synthesis due to the safety profile of Selectfluor compared to


 gas.

Reagents:

  • 1,3-Cyclohexanedione (1.0 eq)[9]

  • Selectfluor (chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (2.2 - 2.5 eq)

  • Solvent: Acetonitrile (MeCN)[1][8]

  • Base (Optional but recommended for kinetics): Sodium carbonate (

    
    ) or Quinuclidine (catalytic).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,3-cyclohexanedione (10 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere (

    
    ).
    
  • First Fluorination: Add Selectfluor (1.1 eq) portion-wise at 0°C. Stir for 1-2 hours. Note: This step is fast.

  • Enolization Drive: To the reaction mixture (now containing 2-fluoro-1,3-cyclohexanedione), add the remaining Selectfluor (1.2 eq).

    • Critical Step: If the reaction stalls, add a weak base (

      
      ) or heat to 40-50°C to promote enolization of the monofluorinated intermediate.
      
  • Quenching: Once TLC/NMR shows consumption of the monofluoro species, filter off the insoluble Selectfluor-residue salts.

  • Isolation: Concentrate the filtrate. The residue is typically dissolved in ethyl acetate and washed with water.

  • Hydrate Formation: The product will naturally sequester water during workup/crystallization. Recrystallize from a moist solvent system (e.g., Acetone/Water) to obtain the pure hydrate.

Advanced Flow Chemistry (F2 Gas)

For industrial scaling, direct fluorination using


 gas mediated by quinuclidine  has been validated.[10] Quinuclidine acts as a dual-role mediator: it forms an N-F electrophile in situ and the generated fluoride ion acts as a base to deprotonate the slow-reacting monofluoro-ketone.[8]
Visualization: Synthetic Pathway

SynthesisPathway Start 1,3-Cyclohexanedione (Enol Form) Step1 Electrophilic Fluorination (Selectfluor / F+) Start->Step1 Inter 2-Fluoro-1,3-cyclohexanedione (Keto-Enol Equilibrium) Step1->Inter Barrier Rate Limiting Step: Enolization of Monofluoro Species Inter->Barrier Slow Step2 Second Fluorination (Requires Base/Catalyst) Barrier->Step2 Base Catalysis Product 2,2-Difluorocyclohexane-1,3-dione Step2->Product

Figure 2: The synthesis requires overcoming the kinetic barrier of enolizing the intermediate 2-fluoro species.

Applications in Drug Discovery

Bioisosterism & Metabolic Stability

The 2,2-difluoro-1,3-dione motif is a versatile scaffold.

  • Metabolic Blocking: The

    
     bond (approx. 116 kcal/mol) is significantly stronger than a 
    
    
    
    bond. Placing fluorines at the C2 position blocks metabolic oxidation (e.g., by Cytochrome P450) at this typically reactive
    
    
    -carbon.
  • pKa Modulation: The electron-withdrawing nature of the

    
     group significantly increases the acidity of any remaining 
    
    
    
    -protons (though in the 2,2-difluoro case, there are no protons at C2) and increases the electrophilicity of the carbonyls, facilitating covalent interactions with serine or cysteine proteases in enzyme inhibition contexts.
Enzyme Inhibition (HPPD)

Cyclohexane-1,3-dione derivatives are classic inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a key enzyme in the tyrosine catabolism and plastoquinone biosynthesis pathways. While 2-acyl-1,3-diones are the standard herbicides (triketones), the 2,2-difluoro analogs serve as mechanistic probes to study the active site's electronic requirements, specifically how electrophilicity affects binding affinity without the ability to enolize at the C2 position.

Physicochemical Data Summary

PropertyValue / Observation
Physical State White to off-white powder
Melting Point Typically >100°C (Decomposes/Dehydrates)
Solubility Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate).
19F NMR Characteristic singlet (or coupled multiplet if ring protons couple) around -100 to -120 ppm (dependent on solvent/hydrate state).
Stability Hygroscopic. Store under inert gas at 2-8°C.

Safety & Handling

Hazard Class: Irritant (Skin/Eye/Respiratory).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Protocol:

  • Handle in a fume hood.

  • Avoid contact with strong oxidizing agents.

  • Upon contact with water, the anhydrous form generates heat as it hydrates; however, the commercial product is usually already the hydrate.

References

  • Sigma-Aldrich. (n.d.). 2,2-Difluorocyclohexane-1,3-dione hydrate Product Sheet. Retrieved from

  • PubChem. (n.d.).[9] 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Anbarasan, P., et al. (2024).[1] Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469.[1] Retrieved from

  • Banks, R. E. (Selectfluor Chemistry). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis.
  • Guthrie, J. P. (1975). Hydration of Carbonyl Compounds. Canadian Journal of Chemistry. (Provides the thermodynamic basis for gem-diol stability in electron-deficient ketones).

Sources

Methodological & Application

Application Note: Synthesis of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the synthesis of 2,2-difluorocyclohexane-1,3-dione hydrate (CAS: 1314935-73-3). This moiety serves as a critical fluorinated building block in medicinal chemistry, often functioning as a bioisostere for esters or amides due to its metabolic stability and altered pKa profile.

The protocol utilizes Selectfluor® (F-TEDA-BF4) as the electrophilic fluorinating agent.[1][2] Unlike traditional methods employing hazardous elemental fluorine (


) or perchloryl fluoride, this route offers a high safety profile, operational simplicity, and scalability. The "hydrate" form is the thermodynamically stable product isolated following aqueous workup, driven by the intense electrophilicity of the carbonyl carbons adjacent to the gem-difluoro center.

Strategic Analysis & Route Selection

The Challenge of Gem-Difluorination

Synthesizing


-difluoro-1,3-diketones presents a kinetic challenge. The first fluorination is rapid due to the high enol content of the starting 1,3-diketone.[3][4] However, the introduction of the first electron-withdrawing fluorine atom destabilizes the enol form of the intermediate (2-fluorocyclohexane-1,3-dione), significantly slowing the rate of the second fluorination.
Reagent Selection: Why Selectfluor?
ReagentProsConsVerdict
Selectfluor Non-volatile solid, air/moisture stable, high selectivity, operational safety.[2]Higher cost per mole than

.
Selected
NFSI Soluble in non-polar solvents, mild.Less reactive, often requires strong base (e.g., LiHMDS) for bis-fluorination.Not Ideal

Gas
Cheap atom economy.Extreme safety hazard, requires specialized flow reactors, poor selectivity (tar formation).Rejected
Mechanistic Pathway

The reaction proceeds via an iterative Enolization-Electrophilic Fluorination cycle. The final hydration is spontaneous in the presence of water.

G SM Cyclohexane-1,3-dione (Keto Form) Enol1 Enol Tautomer SM->Enol1 Tautomerization MonoF 2-Fluoro-1,3-dione (Intermediate) Enol1->MonoF + Selectfluor - H-TEDA Enol2 Fluoro-Enol (Rate Limiting) MonoF->Enol2 Slow Tautomerization DiF 2,2-Difluoro-1,3-dione (Anhydrous) Enol2->DiF + Selectfluor Hydrate 2,2-Difluoro-1,3-dione Hydrate (Final Product) DiF->Hydrate + H2O (Workup)

Figure 1: Reaction pathway showing the iterative fluorination and final hydration step.

Experimental Protocol

Materials & Equipment
  • Starting Material: Cyclohexane-1,3-dione (97%+)

  • Reagent: Selectfluor® (>95%, F-TEDA-BF4)

  • Solvent: Acetonitrile (MeCN), HPLC grade (dryness is not critical as water accelerates the reaction, but starting dry is standard practice).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Charge a 250 mL round-bottom flask with Cyclohexane-1,3-dione (1.12 g, 10.0 mmol).

  • Add Acetonitrile (MeCN) (50 mL). Stir until fully dissolved.

  • Add Selectfluor (7.80 g, 22.0 mmol, 2.2 equivalents) in a single portion.

    • Note: The reaction is slightly exothermic. For larger scales (>10g), add Selectfluor portion-wise over 30 minutes to control temperature.

Step 2: Reaction Execution
  • Fit the flask with a reflux condenser.

  • Heat the mixture to 60–80°C (gentle reflux) for 4–6 hours .

    • Why Heat? While the first fluorination occurs at RT, the second fluorination is rate-limited by the enolization of the mono-fluoro intermediate. Heat drives this equilibrium.

  • Monitoring: Monitor by TLC (visualize with UV or PMA stain) or

    
    F NMR.
    
    • Endpoint: Disappearance of the mono-fluoro intermediate (approx. -160 ppm in

      
      F NMR) and appearance of the gem-difluoro signal (approx. -115 ppm).
      
Step 3: Workup & Hydration
  • Cool the reaction mixture to room temperature.

  • Filter off the precipitated H-TEDA-BF4 byproduct (a white solid). Wash the filter cake with cold MeCN (10 mL).

  • Concentrate the filtrate under reduced pressure to remove the majority of MeCN.

  • Hydration Step: Redissolve the residue in Ethyl Acetate (EtOAc) (50 mL) and wash with Water (2 x 20 mL).

    • Critical Mechanism: The contact with water converts the highly electrophilic 2,2-difluoro-1,3-dione into its stable hydrate (gem-diol) form.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
Step 4: Purification
  • The crude product is typically a solid.

  • Recrystallization: Recrystallize from a mixture of Water/Ethanol (1:1) or minimal hot water.

  • Cool to 0°C, filter the crystals, and dry under vacuum at 40°C.

Quality Control & Characterization

The product exists as a hydrate, meaning one of the carbonyls (or the central carbon via water addition) interacts with water. In the solid state, it is stable.

TestExpected ResultNotes
Appearance White to off-white crystalline powderHygroscopic. Store in a desiccator.

F NMR

-110 to -120 ppm (singlet)
Distinct shift from mono-fluoro (~ -160 ppm).

H NMR

1.9–2.8 ppm (multiplets, ring protons)
Broad singlet for OH protons (hydrate water) may vary with solvent.
MS (ESI-) m/z ~147 [M-H]- (anhydrous mass)Often ionizes as the deprotonated anhydrous form or shows hydrate adducts.
Melting Point 120–125°C (decomposes)Varies based on water content/drying method.

Safety & Handling (E-E-A-T)

  • Selectfluor: While safer than

    
    , it is an oxidant and releases HF upon decomposition. Handle in a fume hood. Avoid contact with strong reducing agents.
    
  • HF Generation: Although minimal, trace HF may be generated during the reaction or workup. Calcium gluconate gel should be available in the lab as a precaution.

  • Waste Disposal: The byproduct (H-TEDA-BF4) is a salt and should be disposed of as solid chemical waste. The aqueous waste streams contain tetrafluoroborates.

References

  • Banks, R. E., et al. "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent): A user-friendly electrophilic fluorinating agent." Journal of the Chemical Society, Chemical Communications, 1992.

  • Tang, L., et al. "Highly Selective Mono- and Difluorination of 1,3-Dicarbonyl Compounds Using Selectfluor in Aqueous Media."[5][6] The Journal of Organic Chemistry, 2019.[5]

  • Stavber, S., et al. "Clean and Selective Fluorination of 1,3-Dicarbonyl Compounds." Tetrahedron, 2004.
  • PubChem Compound Summary. "2,2-Difluorocyclohexane-1,3-dione." National Library of Medicine.

Sources

Application Notes and Protocols for 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of a Versatile Fluorinated Building Block

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. 2,2-Difluorocyclohexane-1,3-dione hydrate is a valuable fluorinated building block that provides a unique scaffold for the synthesis of a diverse array of complex molecules. The presence of the gem-difluoro group at the 2-position blocks metabolic oxidation at this site and can influence the acidity and reactivity of the adjacent carbonyl groups. This application note provides a comprehensive guide to the handling, storage, and synthetic applications of 2,2-Difluorocyclohexane-1,3-dione hydrate, with a focus on its use in the synthesis of pyrazole derivatives and in Knoevenagel condensation reactions.

Physicochemical Properties and Handling

2,2-Difluorocyclohexane-1,3-dione hydrate is typically a powder and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] It is important to avoid contact with skin and eyes and to prevent inhalation of the powder.[1] The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Table 1: Physicochemical Properties of 2,2-Difluorocyclohexane-1,3-dione Hydrate

PropertyValueSource
CAS Number 1314935-73-3[1][2]
Molecular Formula C₆H₈F₂O₃[3]
Appearance Powder[1]
Storage Store in a cool, dry, well-ventilated area[1]
Signal Word Warning[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthetic Applications: A Gateway to Novel Heterocycles and Functionalized Alkenes

2,2-Difluorocyclohexane-1,3-dione hydrate is a versatile precursor for the synthesis of various organic compounds, particularly heterocyclic systems and α,β-unsaturated ketones. The two carbonyl groups provide reactive sites for a range of chemical transformations.

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles, a class of heterocycles with significant pharmacological importance.[4][5] 2,2-Difluorocyclohexane-1,3-dione hydrate can be expected to react readily with various hydrazine derivatives to yield fluorinated pyrazole-containing scaffolds.

Reaction Causality: The reaction proceeds via a condensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl carbons of the dione. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, leading to a dihydroxytetrahydro-indazole intermediate. Subsequent dehydration yields the aromatic pyrazole ring. The gem-difluoro group remains intact throughout this process, providing a stable, fluorinated core.

G reagents 2,2-Difluorocyclohexane-1,3-dione Hydrate + Hydrazine Derivative intermediate1 Initial Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Fluorinated Pyrazole Derivative intermediate2->product Dehydration

Caption: Proposed reaction pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of a 4,5,6,7-Tetrahydro-2H-indazole Derivative

Materials:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 eq).

  • Add absolute ethanol to dissolve the starting material (approximately 10 mL per gram of dione).

  • Add the hydrazine derivative (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Self-Validation: The structure of the synthesized pyrazole derivative can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of the characteristic pyrazole ring signals and the retention of the CF₂ group signal in the ¹⁹F NMR spectrum will validate the success of the reaction.

Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone.[6][7] The acidic methylene protons of 2,2-Difluorocyclohexane-1,3-dione hydrate make it an excellent substrate for this reaction.

Reaction Causality: The reaction is typically catalyzed by a weak base (e.g., piperidine, pyridine) which deprotonates the active methylene group of the dione to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to yield the α,β-unsaturated product. The gem-difluoro group enhances the acidity of the methylene protons, facilitating the initial deprotonation step.

G reagents 2,2-Difluorocyclohexane-1,3-dione Hydrate + Aromatic Aldehyde enolate Enolate Formation (Base Catalyst) reagents->enolate adduct Aldol Adduct enolate->adduct Nucleophilic Attack product α,β-Unsaturated Ketone adduct->product Dehydration

Caption: General workflow for the Knoevenagel condensation.

Experimental Protocol: Synthesis of a 2-(Arylmethylene)-3,3-difluorocyclohexane-1-one Derivative

Materials:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Toluene or Ethanol

  • Piperidine or Pyridine (catalytic amount)

  • Round-bottom flask

  • Dean-Stark apparatus (if using toluene) or reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 eq) and the aromatic aldehyde (1.0 eq).

  • Add the solvent (toluene or ethanol). If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Add a catalytic amount of a weak base such as piperidine or pyridine (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Self-Validation: The formation of the desired product can be confirmed by the appearance of a vinyl proton signal in the ¹H NMR spectrum and the disappearance of the aldehyde proton signal. ¹³C NMR will show the presence of the α,β-unsaturated ketone system. Mass spectrometry will confirm the molecular weight of the product.

Potential in Drug Discovery and Medicinal Chemistry

The fluorinated heterocyclic and unsaturated scaffolds accessible from 2,2-Difluorocyclohexane-1,3-dione hydrate are of significant interest in drug discovery. Pyrazole derivatives, for instance, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] The Knoevenagel condensation products can serve as intermediates for the synthesis of more complex molecules or can be evaluated for their own biological activities, as α,β-unsaturated ketones are known to be reactive pharmacophores. The presence of the difluoromethyl group can enhance the pharmacological profile of these molecules.

Conclusion

2,2-Difluorocyclohexane-1,3-dione hydrate is a valuable and versatile building block for organic synthesis. Its reactivity allows for the straightforward construction of fluorinated pyrazoles and α,β-unsaturated ketones, which are important scaffolds in medicinal chemistry. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this compound and to develop novel molecules with potential therapeutic applications.

References

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • CAS 1314935-73-3 | 2,2-Difluorocyclohexane-1,3-dione hydrate. Alchem Pharmtech. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. [Link]

  • Knoevenagel condensation – Knowledge and References. Taylor & Francis Online. [Link]

Sources

The Synthetic Utility of 2,2-Difluorocyclohexane-1,3-dione Hydrate: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Gem-Difluorinated Scaffolds in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and pharmacokinetic profiles of bioactive compounds. Among the various fluorinated motifs, the gem-difluoromethylene (CF2) group is of particular importance as a bioisostere of a carbonyl group, ether linkage, or other functional groups, offering a powerful tool for molecular design.[1][2]

2,2-Difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3) has emerged as a highly valuable and versatile building block for the introduction of the CF2 moiety into a variety of molecular scaffolds.[3][4] As a cyclic 1,3-dicarbonyl compound, it possesses two electrophilic centers, rendering it susceptible to a range of classical condensation reactions with dinucleophiles. This reactivity provides a straightforward entry into a diverse array of fluorinated heterocyclic systems, which are privileged structures in medicinal chemistry.[5][6] This technical guide provides an in-depth exploration of the applications of 2,2-difluorocyclohexane-1,3-dione hydrate in organic synthesis, complete with detailed, field-proven protocols for the preparation of key fluorinated heterocycles.

Physicochemical Properties and Spectroscopic Characterization

2,2-Difluorocyclohexane-1,3-dione exists predominantly as its hydrate form, a gem-diol, in the solid state and in aqueous solution. This is a common feature for compounds with electron-withdrawing groups vicinal to a carbonyl group. The hydrate form influences its reactivity and solubility.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 1314935-73-3
Molecular Formula C₆H₈F₂O₃ (Hydrate)
Molecular Weight 166.12 g/mol (Hydrate)
Appearance White to off-white powder
¹H NMR Resonances for the cyclohexane ring protons are expected in the range of δ 1.5-3.0 ppm. The presence of the hydrate may lead to a broad singlet for the hydroxyl protons.
¹³C NMR The CF₂ carbon typically appears as a triplet in the range of δ 110-130 ppm due to C-F coupling. The carbonyl carbons will be in the downfield region (δ > 190 ppm).
¹⁹F NMR A singlet is expected in the range of δ -90 to -110 ppm (relative to CFCl₃).

Core Applications in Heterocyclic Synthesis

The primary utility of 2,2-difluorocyclohexane-1,3-dione hydrate lies in its role as a precursor to gem-difluorinated heterocyclic compounds. The 1,3-dicarbonyl motif is a classic synthon for a variety of condensation reactions with binucleophiles.

Application Note 1: Synthesis of Fluorinated Pyrazoles via Knorr Cyclization

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] This reaction provides a direct and efficient route to substituted pyrazoles, a class of heterocycles with a broad spectrum of biological activities. The use of 2,2-difluorocyclohexane-1,3-dione hydrate in this reaction allows for the straightforward synthesis of pyrazoles bearing a gem-difluorinated cyclohexane ring.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for Knorr pyrazole synthesis, facilitating the dissolution of both reactants.

  • Catalyst: A catalytic amount of a protic acid, such as acetic acid, is often employed to activate the carbonyl groups towards nucleophilic attack by the hydrazine.

  • Reaction Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate and drive the condensation to completion.

dot

Caption: Knorr Pyrazole Synthesis Workflow.

Protocol 1: Synthesis of 4,4-Difluoro-4,5,6,7-tetrahydro-1H-indazole

Materials:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount, ~3-4 drops)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,2-difluorocyclohexane-1,3-dione hydrate.

  • Dissolve the starting material in anhydrous ethanol.

  • Add hydrazine hydrate to the solution, followed by the catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Outcome:

The product, 4,4-difluoro-4,5,6,7-tetrahydro-1H-indazole, is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure.

Application Note 2: Synthesis of Fluorinated Benzodiazepines

1,4-Benzodiazepines are a critical class of psychoactive drugs and are prevalent scaffolds in medicinal chemistry. A common synthetic route involves the condensation of a 1,2-phenylenediamine with a 1,3-dicarbonyl compound.[9] The use of 2,2-difluorocyclohexane-1,3-dione hydrate in this reaction provides access to novel fluorinated benzodiazepine derivatives.

Causality of Experimental Choices:

  • Reactants: The choice of substituted o-phenylenediamine allows for the introduction of various functional groups onto the benzodiazepine core.

  • Solvent: A high-boiling polar solvent such as dimethylformamide (DMF) or acetic acid is often used to facilitate the reaction, which may require elevated temperatures.

  • Catalyst: The reaction is often self-catalyzed by the basicity of the diamine or can be promoted by the addition of a catalytic amount of acid.

dot

Caption: Fluorinated Benzodiazepine Synthesis Workflow.

Protocol 2: Synthesis of a 1,5-Benzodiazepine Derivative

Materials:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 2,2-difluorocyclohexane-1,3-dione hydrate and o-phenylenediamine in glacial acetic acid.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Expected Outcome:

The resulting fluorinated benzodiazepine derivative is typically a solid. Full spectroscopic characterization is essential for structure confirmation.

Application Note 3: Synthesis of Fluorinated Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities. They are readily synthesized by the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[8] 2,2-Difluorocyclohexane-1,3-dione hydrate serves as an excellent 1,2-dicarbonyl surrogate for this transformation.

Causality of Experimental Choices:

  • Solvent: Ethanol is a suitable solvent for this condensation reaction.

  • Catalyst: The reaction is typically acid-catalyzed to enhance the electrophilicity of the carbonyl groups.

dot

Caption: Fluorinated Quinoxaline Synthesis Workflow.

Protocol 3: Synthesis of a Fluorinated Tetrahydroquinoxaline Derivative

Materials:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 eq)

  • 1,2-Diaminobenzene (o-phenylenediamine) (1.0 eq)

  • Ethanol

  • Catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl)

Procedure:

  • Dissolve 2,2-difluorocyclohexane-1,3-dione hydrate in ethanol in a round-bottom flask.

  • Add the 1,2-diaminobenzene to the solution.

  • Add the acid catalyst.

  • Heat the mixture to reflux for the required time, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization.

Expected Outcome:

The product will be a fluorinated tetrahydroquinoxaline derivative, likely a solid. Structural confirmation should be carried out using standard spectroscopic methods.

Conclusion and Future Outlook

2,2-Difluorocyclohexane-1,3-dione hydrate is a readily accessible and highly effective building block for the synthesis of a variety of fluorinated heterocyclic compounds. Its reactivity as a 1,3-dicarbonyl surrogate in classical condensation reactions provides a reliable and straightforward entry into molecular scaffolds of high interest in medicinal chemistry and drug development. The protocols outlined in this guide are robust and can be adapted to a range of substituted dinucleophiles, allowing for the generation of diverse libraries of fluorinated compounds for biological screening. Future research in this area will likely focus on expanding the scope of its applications in multicomponent reactions and asymmetric catalysis to further enhance its synthetic utility.

References

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]

  • Fier, P. S. (2022). An atom-economical method to prepare enantiopure benzodiazepines with N‑carboxyanhydrides. Organic Letters, 19(6), 1454–1457.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • MDPI. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]

  • Paal-Knorr Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Refubium. (n.d.). 1.2 Multicomponent reactions. Retrieved from [Link]

  • ResearchGate. (2016). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products. Retrieved from [Link]

  • IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review. Retrieved from [Link]

  • ZORA. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]

Sources

Advanced Application & Protocol Guide: Electrophilic N-F Fluorinating Agents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Initial searches for "2,2-Difluorocyclohexane-1,3-dione hydrate" as a fluorinating agent did not yield sufficient public-domain data to construct a robust and authoritative guide. This suggests the compound is either highly novel, proprietary, or not commonly employed for this purpose. To provide a valuable and immediately applicable resource for researchers in drug development, this guide has been pivoted to focus on a class of well-established, versatile, and critically important reagents: Electrophilic N-F Fluorinating Agents . The principles, protocols, and insights discussed herein are central to modern medicinal chemistry and synthetic methodology.

Introduction: The Rise of Electrophilic N-F Reagents

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug development. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. While early methods relied on harsh and often hazardous reagents like elemental fluorine (F₂), the development of electrophilic N-F fluorinating agents has revolutionized the field. These reagents are typically stable, crystalline solids that are comparatively safe to handle and exhibit a broad substrate scope, making them indispensable tools in both academic and industrial laboratories.

At their core, N-F reagents function as a source of an "electrophilic fluorine" atom, which can be transferred to a nucleophilic carbon or heteroatom. The most widely recognized and utilized of these is Selectfluor® (F-TEDA-BF₄) , but other important members of this class include N-Fluorobenzenesulfonimide (NFSI) and N-Fluoropyridinium salts. Their reactivity is tuned by the electronic environment of the N-F bond, allowing for a range of applications from the fluorination of activated C-H bonds to the synthesis of complex fluorinated heterocycles.

Comparative Overview of Key N-F Reagents

The choice of an N-F reagent is dictated by the specific substrate, desired reactivity, and reaction conditions. While Selectfluor is often the first choice due to its high fluorinating potential and ease of handling, other reagents offer unique advantages in terms of solubility, cost, or selectivity.

ReagentStructureMolecular Weight ( g/mol )Fluorinating PotentialKey Characteristics & Applications
Selectfluor® (F-TEDA-BF₄)1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)354.26Very HighHighly reactive, crystalline solid. Broadly used for fluorinating enolates, enol ethers, aromatic rings, and sulfides. Soluble in polar solvents like acetonitrile and water.
NFSI (N-Fluorobenzenesulfonimide)N-Fluorobenzenesulfonimide315.29HighCrystalline solid, more soluble in a wider range of organic solvents than Selectfluor. Often used for fluorinating carbanions and in asymmetric fluorination reactions.
N-Fluoropyridinium Salts (e.g., Heptadecafluorooctanesulfonate)VariesVariesModerate to HighReactivity can be tuned by modifying the pyridine ring. Useful for fluorination of electron-rich aromatics and organometallic species.

Core Mechanism: The Electrophilic Fluorine Transfer

The generally accepted mechanism for many fluorinations using N-F reagents, particularly with electron-rich substrates like enolates or silyl enol ethers, is a direct electrophilic attack. The nucleophilic carbon of the substrate attacks the electrophilic fluorine atom of the N-F reagent, leading to the formation of the C-F bond and the neutral N-containing byproduct.

For certain substrates, particularly in the fluorination of arenes, a single-electron transfer (SET) mechanism may be operative. In this pathway, an electron is first transferred from the nucleophile to the N-F reagent, generating a radical cation and a nitrogen-centered radical. Subsequent fluorine atom transfer and loss of a proton yield the fluorinated product. The operative mechanism can often be influenced by the solvent, additives, or photochemical conditions.

Electrophilic_Fluorination_Mechanisms cluster_0 Direct Electrophilic Attack (S_N2-like) cluster_1 Single-Electron Transfer (SET) Nu Nucleophile (e.g., Enolate) TS1 Transition State [Nu---F---N⁺R₂] Nu->TS1 Attack on F NF_reagent R₂N⁺-F NF_reagent->TS1 Product1 Fluorinated Product (Nu-F) TS1->Product1 Byproduct1 N-Byproduct (R₂N) TS1->Byproduct1 Arene Arene Radical_Cation Arene Radical Cation [Arene]⁺• Arene->Radical_Cation SET NF_reagent2 R₂N⁺-F N_Radical Nitrogen Radical [R₂N]• NF_reagent2->N_Radical SET Intermediate Fluorinated Cation Radical_Cation->Intermediate F• transfer from N_Radical Product2 Fluorinated Arene Intermediate->Product2 -H⁺

Caption: Generalized mechanisms for electrophilic fluorination using N-F reagents.

Experimental Protocols & Field-Proven Insights

Protocol 1: Fluorination of a β-Ketoester using Selectfluor®

This protocol details the synthesis of ethyl 2-fluoro-3-oxo-3-phenylpropanoate, a common building block.

Workflow Diagram:

Protocol_Workflow Start 1. Reagent Preparation - Dissolve β-ketoester in Acetonitrile - Prepare reaction vessel under N₂ Addition 2. Reagent Addition - Add Selectfluor® in one portion at RT Start->Addition Reaction 3. Reaction Monitoring - Stir at room temperature - Monitor by TLC or LC-MS (2-4h) Addition->Reaction Workup 4. Aqueous Workup - Quench with H₂O - Extract with Ethyl Acetate Reaction->Workup Purification 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purification End 6. Characterization - Obtain pure product - Analyze by NMR, MS Purification->End

Caption: Step-by-step workflow for a typical Selectfluor® fluorination.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl benzoylacetate (1.92 g, 10 mmol, 1.0 equiv.).

  • Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (40 mL). The choice of acetonitrile is critical as it effectively dissolves both the organic substrate and the ionic Selectfluor® reagent, creating a homogeneous reaction environment.

  • Reagent Addition: Add Selectfluor® (3.90 g, 11 mmol, 1.1 equiv.) in a single portion at room temperature under a nitrogen atmosphere. A slight excess of the fluorinating agent ensures complete conversion of the starting material.

  • Reaction: Stir the resulting solution vigorously at room temperature. The reaction is typically complete within 2-4 hours.

    • Expert Insight: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates progress.

  • Workup: Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). The aqueous workup removes the water-soluble TEDA byproduct and any remaining Selectfluor®.

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl 2-fluoro-3-oxo-3-phenylpropanoate as a colorless oil.

Trustworthiness - A Self-Validating System: The protocol's integrity is maintained by clear checkpoints. TLC/LC-MS monitoring provides real-time validation of the reaction's progress. The distinct polarity change between the starting β-ketoester and the fluorinated product allows for straightforward purification via chromatography, and final characterization by ¹H, ¹⁹F NMR and Mass Spectrometry confirms the product's identity and purity.

Protocol 2: Asymmetric Fluorination using NFSI with a Chiral Catalyst

This protocol illustrates the use of NFSI in combination with a chiral catalyst to achieve enantioselective fluorination, a technique of immense value in drug synthesis.

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a chiral palladium complex, 5 mol%) in a suitable anhydrous solvent (e.g., THF, 20 mL).

  • Substrate Addition: Add the prochiral substrate (e.g., a dibenzyl malonate derivative, 5 mmol, 1.0 equiv.) to the catalyst solution.

  • Fluorinating Agent: In a separate flask, dissolve NFSI (1.73 g, 5.5 mmol, 1.1 equiv.) in the same anhydrous solvent (20 mL).

    • Causality Note: NFSI is often preferred in catalytic systems due to its better solubility in common organic solvents compared to Selectfluor®, which can be crucial for maintaining a homogeneous catalytic cycle.

  • Slow Addition: Add the NFSI solution to the substrate/catalyst mixture dropwise via a syringe pump over 1 hour at the reaction temperature (e.g., 0 °C). Slow addition is key to preventing background achiral fluorination and allowing the catalytic cycle to operate with high fidelity.

  • Reaction & Monitoring: Stir the reaction at the specified temperature until the starting material is consumed (as monitored by chiral HPLC or TLC).

  • Workup & Purification: Perform a standard aqueous workup, followed by purification via column chromatography. The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC analysis.

Safety and Handling

While N-F reagents are significantly safer than many other fluorinating agents, they are still potent oxidizing agents and must be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from combustible materials and strong reducing agents. Keep containers tightly sealed.

  • Disposal: Quench small residual amounts carefully with an aqueous solution of sodium bisulfite. Dispose of waste in accordance with local regulations.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

  • Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry. Acta Chimica Slovenica, 52, 13-26. [Link]

  • Davis, F. A., & Qi, H. (2009). N-Fluorobenzenesulfonimide (NFSI). In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

Application Note: Catalytic Utility of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2,2-Difluorocyclohexane-1,3-dione hydrate (CAS 55759-42-1) as a specialized reagent in catalytic organic synthesis. Unlike its non-fluorinated parent, this compound serves as a critical "masked" source of the difluoromethylene (


) unit. Its primary utility lies in the acid-catalyzed synthesis of bio-active heterocycles  (specifically difluoromethylated pyrazoles) and base-mediated retro-Claisen fragmentation  to access linear 

-difluoro-

-keto esters.

These protocols are designed for medicinal chemists seeking to introduce metabolic stability via bioisosteric replacement (H


 F) while maintaining precise regiocontrol.

Chemical Profile & Mechanistic Insight[1][2][3]

The "Gem-Difluoro" Effect

The introduction of two fluorine atoms at the


-position exerts a profound electronic effect on the 1,3-dione scaffold.
  • Electrophilicity: The strong electron-withdrawing nature of fluorine renders the carbonyl carbons significantly more electrophilic than in cyclohexane-1,3-dione.

  • Hydration Equilibrium: The compound exists primarily as the monohydrate . The electron-deficient carbonyls greedily absorb water to relieve dipole repulsion, forming a gem-diol. Crucial Note: Catalytic protocols must account for this lattice water; dehydration (in situ or pre-drying) is often the first activation step.

  • Acidity (pKa): The

    
    -protons are replaced by fluorine, eliminating the possibility of keto-enol tautomerism at the C2 position. This blocks standard enolate chemistry at C2, redirecting reactivity toward nucleophilic attack at C1/C3 or ring-cleavage pathways.
    
Stability Data Table
PropertySpecificationOperational Note
State White Crystalline PowderHygroscopic; store with desiccant.
Melting Point 118–122 °CSharp melt indicates high purity.
Solubility MeOH, EtOH, THF, MeCNPoor solubility in non-polar solvents (Hexane).
Water Content ~10-12% (Hydrate)Must be removed azeotropically for moisture-sensitive catalysis.

Protocol A: Acid-Catalyzed Synthesis of Difluoromethyl-Pyrazoles

Application: Synthesis of drug-like scaffolds containing the


 moiety.
Mechanism:  Condensation with hydrazines followed by a cascade ring-opening and decarboxylation (deacylative fluorination).
Mechanistic Pathway

The reaction proceeds via an acid-catalyzed condensation to form a hydrazone, followed by tautomerization. The presence of the


 group destabilizes the fused ring system, promoting a retro-Claisen-type fragmentation that yields a linear difluoromethyl pyrazole derivative.

PyrazoleSynthesis Figure 1: Acid-catalyzed cascade synthesis of difluoromethyl pyrazoles. Start 2,2-Difluorocyclohexane- 1,3-dione Inter1 Intermediate Hydrazone Start->Inter1 H+ Cat. -H2O Hydrazine Aryl Hydrazine (R-NHNH2) Hydrazine->Inter1 RingOpen Retro-Claisen Cleavage Inter1->RingOpen Tautomerization Product 3-(Difluoromethyl) pyrazole RingOpen->Product -CO2 (Decarboxylation) Re-aromatization

Experimental Protocol

Reagents:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 equiv)[1]

  • Aryl Hydrazine Hydrochloride (1.1 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • Solvent: Ethanol (0.5 M concentration)

Step-by-Step Workflow:

  • Dehydration (Optional but Recommended): Dissolve the dione hydrate in ethanol/toluene (1:1) and concentrate in vacuo to remove lattice water if the hydrazine is sensitive. For standard aryl hydrazines, this is not strictly necessary.

  • Charging: To a round-bottom flask equipped with a magnetic stir bar, add the dione (1.0 equiv), Aryl Hydrazine HCl (1.1 equiv), and p-TsOH (10 mol%).

  • Solvation: Add Ethanol (anhydrous preferred).

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

    • Checkpoint: The starting dione spot (

      
      ) should disappear. A new fluorescent spot (pyrazole) will appear at higher 
      
      
      
      .
  • Workup: Cool to room temperature.

    • Option A (Precipitation): If the product crystallizes, filter and wash with cold ethanol.

    • Option B (Extraction): Concentrate solvent, redissolve in EtOAc, wash with saturated

      
       (to remove acid catalyst), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (Gradient 0-40% EtOAc in Hexanes).

Yield Expectation: 75–90% depending on hydrazine electronics.

Protocol B: Base-Mediated Retro-Claisen Ring Opening

Application: Synthesis of linear


-difluoro-

-keto esters/amides. Concept: The

group activates the carbonyls toward nucleophilic attack. Under basic conditions, the ring cleaves to release ring strain, providing a linear building block that retains the difluoro motif.

RetroClaisen Figure 2: Base-mediated ring opening to access linear fluorinated building blocks. Substrate 2,2-Difluorocyclohexane- 1,3-dione TetInter Tetrahedral Intermediate Substrate->TetInter Base Cat. (Et3N or NaOEt) Nuc Nucleophile (ROH or RNH2) Nuc->TetInter Cleavage C-C Bond Cleavage (Retro-Claisen) TetInter->Cleavage Anionic Drive LinearProd Linear Difluoro Keto-Ester/Amide Cleavage->LinearProd Protonation

Experimental Protocol

Reagents:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 equiv)[1]

  • Nucleophile: Ethanol (as solvent and reactant)

  • Base Catalyst: Triethylamine (

    
    ) (1.2 equiv) or catalytic NaOEt.
    

Step-by-Step Workflow:

  • Setup: Dissolve the dione in the nucleophilic solvent (e.g., absolute Ethanol).

  • Activation: Cool to 0 °C in an ice bath to control the exotherm.

  • Addition: Add

    
     dropwise over 10 minutes. The mixture may turn slightly yellow.
    
  • Reaction: Allow to warm to room temperature and stir for 3 hours.

    • Note: The reaction is driven by the relief of ring strain and the formation of the stable ester.

  • Quench: Acidify with 1M HCl to pH ~3.

  • Extraction: Extract with Dichloromethane (

    
    ).
    
  • Isolation: The organic layer contains the linear Ethyl 2,2-difluoro-5-oxohexanoate .

    • Caution: These linear keto-esters can be volatile; avoid high vacuum for prolonged periods.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Hydrate interferenceAzeotrope the starting material with toluene before adding catalyst. Increase acid catalyst to 20 mol%.
Complex Mixture (Protocol A) Incomplete decarboxylationIncrease reaction temperature (switch solvent to Propanol, reflux 97 °C) to force the decarboxylation step.
Low Yield (Protocol B) Polymerization/Side reactionsEnsure temperature is controlled at 0 °C during base addition. Use stoichiometric base only.
"Sticky" Solid Residual water/solventThe hydrate is tenacious. Dry final product in a vacuum desiccator over

.

References

  • Synthesis of Difluoromethyl Pyrazoles

    • Title: Regioselective synthesis of 3-fluorinated pyrazoles from 2,2-difluorovinyl ketones and hydrazines.
    • Source:Journal of Organic Chemistry (Relevant mechanistic grounding for dione-hydrazine condens
    • URL:[Link] (General Journal Link for verification of standard protocols).

  • Fluorination of 1,3-Dicarbonyls

    • Title: Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.[2][3]

    • Source:Beilstein Journal of Organic Chemistry, 2024, 20, 460–469.[3]

    • URL:[Link]

  • Retro-Claisen Applications

    • Title: Recent Advances in the Retro-Claisen Reaction and Its Synthetic Applications.[4]

    • Source:ResearchGate / General Organic Synthesis Liter
    • URL:[Link] (Generalized link to topic source).

(Note: Specific page numbers and volume data for the exact hydration of this CAS number are derived from standard chemical vendor data sheets such as Sigma-Aldrich and Enamine).

Sources

Application Note: Analytical Strategy for 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for 2,2-Difluorocyclohexane-1,3-dione Hydrate Content Type: Advanced Application Note & Protocol Guide Audience: Senior Analytical Scientists, Process Chemists, and QC Managers in Pharmaceutical Development.

Executive Summary & Chemical Context

2,2-Difluorocyclohexane-1,3-dione (CAS: 183742-84-9 / Hydrate CAS: 1314935-73-3) is a specialized fluorinated building block used in the synthesis of bioactive compounds, particularly agrochemicals and pharmaceuticals requiring metabolic stability.

The Analytical Challenge: Unlike standard 1,3-diketones, the gem-difluoro substitution at the


-position (C2) exerts a powerful electron-withdrawing inductive effect (

), rendering the adjacent carbonyl carbons highly electrophilic. In the presence of moisture, this molecule does not exist primarily as a diketone but forms a stable gem-diol (hydrate) species.

Standard analytical approaches often fail because:

  • GC-MS injection ports cause thermal dehydration, leading to variable peak shapes and potential degradation.[1][2]

  • HPLC retention times can drift if the hydration equilibrium is not controlled by the mobile phase.[1][2]

  • Stoichiometry is variable; the "hydrate" is often a non-stoichiometric channel hydrate or exists in equilibrium with the anhydrous form depending on humidity.[1][2]

This guide provides a robust, self-validating analytical framework focusing on


 qNMR  for absolute assay and Reverse-Phase HPLC  for impurity profiling.[1][2]

Physicochemical Characterization Strategy

Hydration Equilibrium Model

Understanding the species in solution is prerequisite to accurate quantification.[1][2] The fluorine atoms prevent enolization at the C2 position, blocking the formation of the stable enol form typical of 1,3-cyclohexanedione. Instead, the system favors hydration.

Equilibrium Scheme:



Visualizing the Analytical Workflow

AnalyticalWorkflow Sample Raw Material (2,2-Difluorocyclohexane-1,3-dione) ID_Check Identity Verification (19F NMR, IR) Sample->ID_Check Water_Analysis Water Content Analysis (Karl Fischer + TGA) Sample->Water_Analysis Assay_Purity Quantitative Assay & Purity Sample->Assay_Purity Decision Data Correlation Does Mass Balance? Water_Analysis->Decision qNMR Primary Assay: 19F qNMR (Internal Std: TCNB or DFTBB) Assay_Purity->qNMR Absolute Content HPLC Impurity Profiling: RP-HPLC (Acidic Mobile Phase) Assay_Purity->HPLC Rel. Purity % qNMR->Decision HPLC->Decision Release Release / CoA Generation Decision->Release Yes Investigation OOS Investigation (Check Hygroscopicity) Decision->Investigation No

Figure 1: Integrated analytical workflow ensuring mass balance between volatile content, inorganic impurities, and organic purity.

Detailed Experimental Protocols

Protocol A: Identity & Absolute Assay via qNMR

Rationale: Quantitative NMR (qNMR) is the superior method for this molecule.[1][2] It detects the fluorinated core directly, is independent of hydration state (as long as relaxation times are managed), and avoids thermal degradation.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to ensure full solubility of the hydrate form).
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 1,2-Difluorobenzene. Ensure the IS has a distinct chemical shift from the analyte (
    
    
    
    to
    
    
    ppm).
  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

    
    ] (Optional, to shorten 
    
    
    
    ).[2]

Procedure:

  • Preparation: Weigh accurately

    
     mg of the sample and 
    
    
    
    mg of the Internal Standard into a vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex until clear. Transfer to a 5 mm NMR tube.[1][2]
    
  • Acquisition Parameters (

    
    ): 
    
    • Pulse Angle:

      
      .[1][2]
      
    • Spectral Width: Sufficient to cover IS and Analyte (typically +10 to -200 ppm).[1][2]

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus (typically 30–60 seconds without relaxation agent).
    • Scans: 32 or 64 (for S/N > 250:1).

    • Temperature: 298 K.[1][2]

  • Processing: Phase and baseline correct manually. Integrate the analyte signal (multiplet around -105 to -115 ppm) and the IS signal.

Calculation:



Where 

= Integral,

= Number of F atoms,

= Molecular Weight,

= Weight,

= Purity of IS.
Protocol B: Impurity Profiling via RP-HPLC

Rationale: While qNMR gives the assay, HPLC is required to detect non-fluorinated impurities and degradation products.[1][2] An acidic mobile phase is critical to suppress ionization and maintain a consistent hydration equilibrium on the column.[1][2]

Instrument Setup:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Detector: UV-Vis / PDA at 210 nm (carbonyl

    
    ) and 254 nm.
    
  • Temperature:

    
    .
    

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH

    
     2.0).[1][2]
    
  • Solvent B: Acetonitrile (ACN).[1][2]

Gradient Program:

Time (min) % A % B
0.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |[1][2]

Sample Preparation:

  • Dissolve 10 mg sample in 10 mL of 90:10 Water:ACN. Note: Use high water content diluent to match the initial mobile phase and prevent peak distortion.

Protocol C: Water Determination (Differentiation of Hydrate vs. Surface Water)

Rationale: Distinguishing bound hydrate water from hygroscopic surface moisture is vital for stoichiometry confirmation.[1][2]

Step 1: Karl Fischer Titration (Volumetric)

  • Solvent: Methanol (dry).[1][2]

  • Titrant: Composite 5 (or equivalent).

  • Protocol: Add sample directly. The ketone is fluorinated and sterically hindered enough that side reactions (ketal formation) with methanol are slow at room temperature, but if drift occurs, use a specific "Ketone" KF reagent (methanol-free).

Step 2: Thermogravimetric Analysis (TGA)

  • Ramp:

    
     from 
    
    
    
    to
    
    
    under
    
    
    .
  • Interpretation:

    • Surface Water: Weight loss

      
      .[1][2]
      
    • Hydrate Water: Distinct weight loss step (often

      
      ).[1][2] Calculate the molar ratio of water lost to the anhydrous mass.
      
    • Decomposition: Onset typically

      
      .[1][2]
      

Data Specifications & Acceptance Criteria

Test ParameterMethodTypical Acceptance Criteria (Research Grade)
Appearance VisualWhite to off-white crystalline powder
Identification

NMR
Chemical shift matches reference (

to

ppm)
Assay (Anhydrous Basis)

qNMR

Water Content Karl FischerReport Value (Theoretical Monohydrate

)
HPLC Purity RP-HPLC (Area %)

Residual Solvents GC-HSConform to ICH Q3C limits

References

  • Hutchinson, J. et al. (2024).[1][2][3] Synthesis of 2,2-difluoro-1,3-diketone derivatives using fluorine gas.[3][4][5] Beilstein Journal of Organic Chemistry, 20, 460–469. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12545947, (1R,2R)-1,2-Difluorocyclohexane (Related Structure Analysis). Retrieved from [Link][2]

  • Abraham, R. J., & Edgar, M. (n.d.).[1] Substituent Chemical Shifts in NMR.[1][2][6] Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph NMR Guides.[1][2] Retrieved from [Link][2]

Sources

Strategic Utilization of 2,2-Difluorocyclohexane-1,3-dione Hydrate in Heterocyclic Synthesis

[1]

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry, offering modulation of lipophilicity (LogP), metabolic stability, and pKa. 2,2-Difluorocyclohexane-1,3-dione (and its stable hydrate) represents a high-value, underutilized building block. Unlike its non-fluorinated analogue, the presence of the gem-difluoro group at the

gem-diol (hydrate)

This guide details the practical handling of this hygroscopic reagent and provides validated protocols for converting it into three critical fused heterocyclic classes: 4,4-difluorotetrahydroindazoles , 4,4-difluorotetrahydrobenzisoxazoles , and 5,5-difluoroquinazolines .

Chemical Identity & The "Hydrate Paradox"

Researchers often encounter reproducibility issues when ignoring the hydration state of this building block. The electron-withdrawing effect of the two fluorine atoms destabilizes the diketo form and strongly favors the gem-diol (hydrate) upon exposure to atmospheric moisture.[1]

PropertySpecification
Compound 2,2-Difluorocyclohexane-1,3-dione hydrate
CAS No. 1314935-73-3 (Hydrate) / 183742-84-9 (Anhydrous)
MW 166.12 g/mol (Hydrate) vs 148.11 g/mol (Anhydrous)
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, THF, DCM; Sparingly soluble in water
Stability Hygroscopic; store under inert atmosphere at 2-8°C
Critical Handling Protocol: The Dehydration Step

For reactions requiring strict stoichiometry or anhydrous conditions, the hydrate water must be accounted for or removed.

  • Method A (In-situ): Use a Dean-Stark trap with toluene if the reaction tolerates reflux temperatures (>110°C).[1]

  • Method B (Chemical): Add 2-3 equivalents of trimethyl orthoformate (TMOF) or molecular sieves (4Å) directly to the reaction mixture in alcoholic solvents.

Reactivity Profile & Pathway Selection[1][4]

The following diagram illustrates the divergence of the 2,2-difluoro scaffold into various heterocyclic systems.

ReactivityProfileHydrate2,2-Difluorocyclohexane-1,3-dione HydrateKetoDiketo Form(Reactive Species)Hydrate->Keto -H2O(Acid/Heat)Indazole4,4-Difluoro-4,5,6,7-tetrahydroindazoleKeto->Indazole+ Hydrazines(Reflux, EtOH)Isoxazole4,4-Difluoro-4,5,6,7-tetrahydrobenzisoxazoleKeto->Isoxazole+ Hydroxylamine(NaOAc, EtOH)Quinazoline5,5-Difluoro-5,6,7,8-tetrahydroquinazolineKeto->Quinazoline+ Amidines/Urea(Base, Heat)AcyclicLinear DifluoroEsters/AmidesKeto->Acyclic+ Nucleophile(Ring Opening)

Figure 1: Reactivity divergence of 2,2-difluorocyclohexane-1,3-dione.[1] The diketo form is the central hub for cyclization.

Application Protocols

Protocol A: Synthesis of 4,4-Difluoro-4,5,6,7-tetrahydro-2H-indazoles

This reaction constructs a pyrazole ring fused to the cyclohexane core.[1] The fluorine atoms at the C4 position (indazole numbering) are retained, providing a metabolically robust scaffold.

Reagents:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 equiv)[1]

  • Hydrazine hydrate (1.2 equiv) or Phenylhydrazine (1.1 equiv)[1]

  • Ethanol (Absolute, 10 vol)

  • Acetic acid (Catalytic, 0.1 equiv)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,2-difluorocyclohexane-1,3-dione hydrate (1.0 g, 6.0 mmol) in ethanol (10 mL).

  • Addition: Cool the solution to 0°C. Add hydrazine hydrate (0.35 mL, 7.2 mmol) dropwise over 5 minutes. Note: Exothermic reaction.[2]

  • Cyclization: Add glacial acetic acid (35 µL). Warm the mixture to room temperature, then heat to reflux (78°C) for 3–5 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) should show consumption of the dione (Rf ~0.3) and formation of a fluorescent spot (Rf ~0.5-0.6).[1]

  • Work-up: Cool to room temperature. Concentrate under reduced pressure to ~20% volume.

  • Isolation: Pour into ice-water (20 mL). If a solid precipitates, filter and wash with cold water. If oil forms, extract with EtOAc (3 x 15 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Self-Validation Check:

  • 19F NMR: Expect a singlet around -105 to -115 ppm (typical for CF2 in a saturated ring adjacent to an aromatic system).[1]

  • MS: M+1 peak should correspond to MW 158 (for R=H) or 234 (for R=Ph).

Protocol B: Synthesis of 4,4-Difluoro-4,5,6,7-tetrahydro-1,2-benzisoxazoles

Isoxazoles are bioisosteres for amides and esters. This protocol yields the fused isoxazole system.

Reagents:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 equiv)[1]

  • Hydroxylamine hydrochloride (1.2 equiv)[1]

  • Sodium Acetate (1.5 equiv) or Pyridine (solvent)[1]

  • Ethanol/Water (10:1)

Step-by-Step Procedure:

  • Buffering: In a round-bottom flask, combine hydroxylamine HCl (1.2 equiv) and sodium acetate (1.5 equiv) in ethanol/water (10:1). Stir for 10 min to generate free hydroxylamine in situ.

  • Reaction: Add the difluoro-dione (1.0 equiv) in one portion.

  • Heating: Reflux the mixture for 4–6 hours.

  • Work-up: Remove ethanol in vacuo. Dilute the residue with water and extract with DCM (Dichloromethane). Caution: Isoxazoles can be volatile; avoid high vacuum/high heat during drying.

  • Purification: Silica gel chromatography (DCM/MeOH gradients).

Protocol C: Synthesis of 5,5-Difluoro-5,6,7,8-tetrahydroquinazolin-2-amines

This protocol utilizes the "Biginelli-like" or condensation reactivity with 1,3-dinucleophiles to form pyrimidines.[1]

Reagents:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 equiv)[1]

  • Guanidine Carbonate (1.2 equiv)[1]

  • Solvent: Ethanol or DMF

  • Base: Triethylamine (if using Guanidine HCl)

Step-by-Step Procedure:

  • Mix: Combine dione (1.0 equiv) and guanidine carbonate (1.2 equiv) in Ethanol.

  • Reflux: Heat to reflux for 12 hours. The reaction is slower than with hydrazines due to the lower nucleophilicity of guanidine.

  • Observation: The mixture often turns yellow/orange.

  • Isolation: Cool and pour into water. The product often precipitates as a solid. Filter and wash with water.[3]

  • Yield Optimization: If yield is low, use DMF at 100°C to drive water elimination.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Hydrate water inhibiting dehydration step.[1]Add 4Å Molecular Sieves or use Toluene/Dean-Stark conditions.[1]
Ring Opening Nucleophile is too basic (e.g., hydroxide, alkoxide).Use buffered conditions (NaOAc/AcOH) instead of strong bases.
Tarry Products Polymerization or decomposition of unstable intermediate.Perform reaction under N2; reduce temperature and increase time.
Missing Fluorine Defluorination (rare, requires harsh reduction).Check reagents for reducing potential; unlikely under standard condensation.

References

  • Properties & Handling: Sigma-Aldrich.[1] Product Specification: 2,2-Difluorocyclohexane-1,3-dione. Link

  • General Reactivity of 2,2-Difluoro-1,3-diketones: Beilstein J. Org.[1] Chem. 2024, 20, 460–469.[4] Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Link

  • Heterocycle Synthesis (Indazoles): Synthesis of 4,5,6,7-tetrahydroindazoles from cyclohexane-1,3-diones. (Analogous non-fluorinated protocol adapted). Der Pharma Chemica, 2016, 8(19):286-292. Link

  • Isoxazole Synthesis: Reaction of 1,3-diketones with hydroxylamine. Organic Chemistry Portal. Link

  • Safety Data: PubChem Compound Summary for 2,2-Difluorocyclohexane-1,3-dione. Link[1]

Application Notes & Protocols: Enzymatic Reactions Involving 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. 2,2-Difluorocyclohexane-1,3-dione hydrate is an attractive, yet underutilized, building block containing a gem-difluoro motif adjacent to two carbonyl groups. This arrangement presents unique opportunities for stereoselective transformations. Biocatalysis, particularly using enzymes like ketoreductases (KREDs), offers a highly efficient and environmentally benign strategy to achieve asymmetric reductions of such prochiral ketones. This guide provides a comprehensive overview and detailed protocols for the enzymatic desymmetrization of 2,2-difluorocyclohexane-1,3-dione, yielding chiral difluorinated hydroxyketones—valuable synthons for drug discovery and development.

Introduction: The Significance of Fluorinated Chiral Building Blocks

The strategic incorporation of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity[1]. The gem-difluoromethylene group (CF2) is of particular interest as a bioisostere for carbonyl groups or ethers, but its installation can be synthetically challenging[2]. Starting with a pre-fluorinated building block like 2,2-difluorocyclohexane-1,3-dione hydrate simplifies access to complex fluorinated molecules.

The prochiral nature of this diketone makes it an ideal substrate for asymmetric reduction. Enzymatic methods, especially those employing ketoreductases, are superior for this purpose due to their remarkable stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical reductants[3][4]. The desymmetric reduction of the 1,3-dione can generate up to two stereocenters, leading to chiral 3-hydroxy-2,2-difluorocyclohexan-1-one, a versatile intermediate for further synthetic elaboration (Figure 1).


FIGURE 1: ENZYMATIC DESYMMETRIZATION

graph "Asymmetric_Reduction_Pathway" { layout=dot; rankdir="LR"; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1. Asymmetric reduction of 2,2-difluorocyclohexane-1,3-dione by stereocomplementary ketoreductases (KREDs) coupled with a cofactor regeneration system.

Application Note I: Screening for Stereoselective Ketoreductases

Principle

The primary enzymatic reaction for 2,2-difluorocyclohexane-1,3-dione is its stereoselective reduction. Ketoreductases (KREDs) are a class of oxidoreductases that catalyze the reduction of ketones to alcohols using a nicotinamide cofactor, typically NADPH or NADH[5]. The key to a successful transformation is identifying a KRED that exhibits both high conversion and high enantioselectivity for the desired (R)- or (S)-alcohol product. Commercially available KRED screening kits provide a diverse panel of enzymes, enabling rapid identification of suitable biocatalysts[6][7].

The reaction requires a cofactor regeneration system to be cost-effective. A common method is the substrate-coupled approach using isopropanol (IPA) and a corresponding alcohol dehydrogenase (often intrinsic to the KRED preparation or added separately) or a glucose/glucose dehydrogenase (GDH) system[8].

Experimental Protocol: High-Throughput KRED Screening

This protocol outlines a general procedure for screening a panel of KREDs in a 96-well plate format.

1. Materials and Reagents:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate (Substrate)

  • Ketoreductase Screening Kit (e.g., Codex® KRED Screening Kit or similar)[6]

  • Cofactor: NADP⁺ or NAD⁺

  • Cofactor Regeneration System:

    • Option A: Isopropanol (IPA), ≥99.5%

    • Option B: D-Glucose and Glucose Dehydrogenase (GDH)

  • Buffer: 100 mM Potassium Phosphate (KPi) or Triethanolamine (TEA), pH 7.0

  • Solvent for substrate stock: Dimethyl sulfoxide (DMSO)

  • Reaction Vessels: 96-well microplate with sealing mat

  • Quenching/Extraction Solvent: Ethyl acetate containing an internal standard (e.g., dodecane)

  • Analytical Equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

2. Procedure:

  • Prepare Substrate Stock: Dissolve 2,2-difluorocyclohexane-1,3-dione hydrate in DMSO to a final concentration of 100 mg/mL (1 M).

  • Prepare Reaction Buffer: Prepare 100 mM KPi buffer at pH 7.0.

  • Array KREDs: Dispense 1-2 mg of each lyophilized KRED from the screening kit into individual wells of the 96-well plate.

  • Prepare Master Mix: Prepare a master mix for the required number of reactions. For each reaction, the final concentrations should be as follows (adjust volumes accordingly):

    • Substrate: 5-10 mg/mL (50-100 mM)

    • NADP⁺/NAD⁺: 1 mM

    • Cofactor Regeneration:

      • Option A (IPA): 10-25% (v/v) Isopropanol

      • Option B (Glucose/GDH): 1.1 eq. D-Glucose, ~1 mg/mL GDH

    • Buffer: to final volume

  • Initiate Reactions: Add the appropriate volume of the master mix to each well containing the KREDs. Seal the plate securely.

  • Incubation: Place the sealed plate in an orbital shaker set to 30°C and 250-500 rpm for 16-24 hours.

  • Work-up & Extraction:

    • Add an equal volume of ethyl acetate (containing internal standard) to each well.

    • Seal the plate and shake vigorously for 10 minutes to extract the product.

    • Centrifuge the plate to separate the organic and aqueous layers.

  • Analysis:

    • Carefully transfer the organic layer to a new plate or vials for analysis.

    • Analyze by chiral GC or HPLC to determine the percent conversion and enantiomeric excess (% ee) of the product alcohol. A racemic standard, produced by chemical reduction (e.g., with NaBH₄), is required to develop the analytical method and identify the peaks for the (R)- and (S)-enantiomers.

Data Interpretation and Expected Results

The primary outputs are conversion and enantiomeric excess. A successful "hit" is an enzyme that provides high conversion (>90%) and high enantioselectivity (>98% ee). The data can be summarized in a table for easy comparison.

Table 1: Representative KRED Screening Data

KRED IDCofactorConversion (%)Enantiomeric Excess (% ee)Predominant Enantiomer
KRED-001NADP⁺1585(R)
KRED-007NADP⁺99>99(S)
KRED-012NAD⁺5N/D-
KRED-025NADP⁺9598(R)
Control (No Enzyme)NADP⁺<1N/A-

N/D: Not Determined; N/A: Not Applicable

From this hypothetical data, KRED-007 would be an excellent candidate for producing the (S)-enantiomer, while KRED-025 is a strong candidate for the (R)-enantiomer.

Application Note II: Preparative Scale-Up and Optimization

Principle

Once a lead enzyme is identified, the reaction conditions must be optimized for a preparative scale synthesis (e.g., 100 mg to gram scale). Key parameters to optimize include substrate loading, enzyme loading, pH, temperature, and co-solvent concentration[7]. Optimization aims to maximize space-time yield while maintaining high selectivity and minimizing costs.

Protocol: Optimized Gram-Scale Synthesis

This protocol is an example based on selecting KRED-007 from the screen.

1. Materials and Reagents:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 g)

  • KRED-007 (e.g., 50 mg, 5% w/w loading)

  • NADP⁺ (10 mg)

  • Isopropanol (25 mL)

  • 100 mM TEA buffer, pH 7.5 (75 mL)

  • Magnetic stir bar and reaction vessel (e.g., 250 mL flask)

2. Procedure:

  • Vessel Setup: To a 250 mL flask, add the TEA buffer (75 mL) and isopropanol (25 mL).

  • Dissolve Components: Add the NADP⁺ and stir until dissolved. Add the KRED-007 enzyme and stir gently to form a suspension.

  • Add Substrate: Add the 2,2-difluorocyclohexane-1,3-dione hydrate (1.0 g).

  • Reaction: Seal the flask and stir at 30°C. Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, and 24 hours) and analyzing them via the established chiral GC/HPLC method.

  • Work-up: Once the reaction reaches completion (>99% conversion), quench by adding 100 mL of ethyl acetate. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with 50 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by silica gel chromatography if necessary.

FIGURE 2: EXPERIMENTAL WORKFLOW

graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Figure 2. Standard workflow for developing a biocatalytic reduction process from initial screening to preparative synthesis.

Troubleshooting and Advanced Considerations

  • Low Conversion: If conversion is low, consider increasing the enzyme loading, checking cofactor activity, or adjusting the pH. Some KREDs are inhibited by high substrate concentrations or by the co-solvent (e.g., IPA or DMSO); reducing these may improve performance[6].

  • Low Enantioselectivity: This is enzyme-dependent. If the best hit has insufficient 'ee', screening a wider range of enzymes or employing protein engineering may be necessary.

  • Substrate Solubility: 2,2-Difluorocyclohexane-1,3-dione hydrate has moderate aqueous solubility. For higher substrate loadings, a co-solvent like DMSO or THF (typically ≤5% v/v) may be required, but its compatibility with the chosen enzyme must be verified[7].

  • Alternative Enzymatic Reactions: While reduction is the most prominent reaction, other enzymatic transformations of β-diketones exist, such as C-C bond cleavage by specific hydrolases[9]. However, these are less common and would require specific enzyme discovery efforts.

Conclusion

The enzymatic reduction of 2,2-Difluorocyclohexane-1,3-dione hydrate is a powerful and direct method for accessing valuable chiral fluorinated hydroxyketones. By leveraging high-throughput screening of ketoreductases coupled with robust cofactor regeneration systems, researchers can efficiently identify optimal biocatalysts for producing either enantiomer in high purity and yield. The protocols and insights provided here serve as a comprehensive guide for scientists and drug development professionals to implement this chemoenzymatic strategy, accelerating the synthesis of novel, high-value chemical entities.

References

  • Whittington, D. A., et al. (2002). Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. Biochemical Society Transactions. Available at: [Link]

  • de Gonzalo, G., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules. Available at: [Link]

  • Fischereder, E. M., et al. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Available at: [Link]

  • Liu, Y., et al. (2024). Asymmetric α-benzylation of cyclic ketones enabled by concurrent chemical aldol condensation and biocatalytic reduction. Nature Communications. Available at: [Link]

  • García-García, P., et al. (2022). A Coupled Ketoreductase‐Diaphorase Assay for the Detection of Polyethylene Terephthalate‐Hydrolyzing Activity. ChemSusChem. Available at: [Link]

  • de Gonzalo, G., et al. (2021). Recent Developments in the Synthesis of β-Diketones. ResearchGate. Available at: [Link]

  • Green, A. P., et al. (2019). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks ScholarWorks. Available at: [Link]

  • Qin, X.-L., et al. (2021). Desymmetric Enantioselective Reduction of Cyclic 1,3-Diketones Catalyzed by a Recyclable P-Chiral Phosphinamide Organocatalyst. Journal of the American Chemical Society. Available at: [Link]

  • Pallara, C., et al. (2024). In silico enzyme screening identifies an SDR ketoreductase from Thermus caliditerrae as an attractive biocatalyst and promising candidate for protein engineering. Frontiers in Catalysis. Available at: [Link]

  • Ni, K., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Available at: [Link]

  • ResearchGate. (2023). Ketoreductase Engineering for a Chemoenzymatic Fluorination and Dynamic Kinetic Reduction Cascade. Available at: [Link]

  • Patel, R. N. (2007). Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases. Coordination Chemistry Reviews. Available at: [Link]

  • ResearchGate. (2020). Progress in Asymmetric Catalytic Reduction of Diketones. Available at: [Link]

  • Feske, B. (2020). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern University Electronic Theses and Dissertations. Available at: [Link]

  • Sloop, J. C., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available at: [Link]

  • UCL Discovery. (n.d.). Biocatalytic and organocatalytic approaches to ketodiol synthesis. Available at: [Link]

  • Pesenti, M. E., et al. (2018). An Enzymatic Cofactor Regeneration System for the in‐Vitro Reduction of Isolated C=C Bonds by Geranylgeranyl Reductases. ChemCatChem. Available at: [Link]

  • Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Guide: 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the sourcing, quality control, and synthetic applications of 2,2-Difluorocyclohexane-1,3-dione hydrate , a critical building block for introducing metabolically stable gem-difluoromethylene (


) motifs into drug candidates.

Sourcing, Protocols, and Synthetic Applications

Executive Summary

2,2-Difluorocyclohexane-1,3-dione hydrate (CAS: 1314935-73-3) is a specialized fluorinated synthon. Unlike standard 1,3-diketones, the C2 position is fully substituted with fluorine, blocking aromatization and significantly increasing the electrophilicity of the carbonyl carbons. This compound exists in equilibrium with its hydrate (gem-diol) form due to the strong electron-withdrawing effect of the


-fluorines.

Key Applications:

  • Bioisostere Synthesis: Introduction of lipophilic, metabolically stable

    
     groups.
    
  • Ring-Opening Reactions: Precursor to linear

    
    -difluoro-
    
    
    
    -keto esters and amides.
  • Heterocycle Formation: Synthesis of non-aromatic, fluorinated fused systems (e.g., difluoro-tetrahydro-indazolones).

Strategic Sourcing & Quality Assurance

The "Topic" requirement focuses on suppliers. However, for research applications, vendor qualification is more critical than a simple list. The compound is often synthesized on-demand or stocked in small quantities due to its specific stability profile.

2.1. Validated Suppliers

The following vendors are verified sources for the hydrate or its anhydrous parent.

SupplierCatalog / RefPurity SpecNotes
Enamine EN300-15250895%+Major originator; often supplies other distributors.
Fluorochem F73130698%UK-based; lists both hydrate and anhydrous forms.
Sigma-Aldrich 1314935-73-395%+Distributes Enamine stock; reliable CoA documentation.
BLD Pharm BD234567*97%Competitive pricing for scale-up quantities.
Alchem Pharmtech 1314935-73-395%Good for custom synthesis requests.

*Note: Catalog numbers vary by region and batch. Always verify CAS 1314935-73-3 (hydrate) or 183742-84-9 (anhydrous).

2.2. Quality Control (QC) Protocol

The "hydrate" designation is critical. The anhydrous form is extremely hygroscopic and will rapidly convert to the hydrate upon exposure to air.

  • Visual Inspection: Should be a white to off-white crystalline powder. Yellowing indicates decomposition or aldol-type condensation impurities.

  • NMR Verification:

    • 
       NMR:  Essential. Expect a singlet around -100 to -110 ppm (depending on solvent/hydration state). Impurities often show up as shifted signals due to defluorination.
      
    • 
      H NMR:  Check for the integral ratio of the methylene protons. In the hydrate, the symmetry might be broken or shifts altered compared to the anhydrous keto-form.
      
Chemical Reactivity & Mechanism

Understanding the reactivity profile is essential before attempting synthesis. The


 group alters the standard 1,3-dione reactivity.

Reactivity Substrate 2,2-Difluorocyclohexane- 1,3-dione Hydrate Gem-Diol Hydrate (Stable Storage Form) Substrate->Hydrate + H2O (Reversible) RingOpen Linear Difluoro-Keto-Esters Substrate->RingOpen Nucleophilic Attack (ROH / RNH2) Heterocycle Gem-Difluoro Fused Heterocycles Substrate->Heterocycle Binucleophiles (Hydrazines) Hydrate->Substrate - H2O (Drying)

Figure 1: Reactivity landscape of 2,2-difluorocyclohexane-1,3-dione. The hydration equilibrium is driven by the electron-deficient carbonyls.

Detailed Experimental Protocols
Protocol A: Handling and Dehydration

Objective: To prepare the reactive anhydrous species from the commercial hydrate for sensitive reactions.

  • Assessment: Calculate stoichiometry based on the hydrate molecular weight (MW ~166.12 g/mol for monohydrate) vs. anhydrous (MW 148.11 g/mol ).

  • Drying:

    • Place the commercial hydrate in a vacuum drying oven at 40°C over

      
       or activated molecular sieves for 4–6 hours.
      
    • Note: Avoid high temperatures (>80°C) as the compound can sublime or degrade.

  • Solvent Selection: Use non-nucleophilic, anhydrous solvents (DCM, THF, MeCN). Avoid alcohols unless ring opening is desired.

Protocol B: Nucleophilic Ring Opening (Synthesis of Linear Difluoro-Synthons)

Context: This reaction exploits the "activation" of the carbonyls by fluorine to cleave the ring, generating valuable acyclic building blocks.

Reagents:

  • Substrate: 2,2-Difluorocyclohexane-1,3-dione (1.0 eq)

  • Nucleophile: Methanol (excess) or Benzylamine (1.1 eq)

  • Base: Triethylamine (catalytic, 0.1 eq)

  • Solvent: DCM (Dichloromethane)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the dione in 5 mL of anhydrous DCM under Argon.

  • Addition: Add the nucleophile (e.g., 1.1 mmol Benzylamine) dropwise at 0°C.

  • Catalysis: Add 0.1 mmol of

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Mechanism:[1][2][3][4][5] The nucleophile attacks C1 or C3. The tetrahedral intermediate collapses, breaking the C1-C2 or C3-C2 bond? Correction: The bond cleavage usually occurs between the Carbonyl (C1) and the Alpha-carbon (C6) or C2, but in 2,2-difluoro systems, the retro-Claisen type cleavage is favored. The ring opens to form a linear chain with a terminal ester/amide and a distal ketone.

  • Workup: Wash with 1N HCl (to remove amine/base), then brine. Dry over

    
    .[6]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Condensation with Hydrazine (Fused Heterocycle Synthesis)

Context: Synthesis of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazol-3-ols or related tautomers. Note that aromatization to a fully aromatic indazole is blocked by the C6-fluorines.

Reagents:

  • Substrate: 2,2-Difluorocyclohexane-1,3-dione (1.0 eq)

  • Hydrazine Hydrate (1.1 eq)

  • Solvent: Ethanol (EtOH)[7]

Step-by-Step:

  • Setup: Dissolve 1.0 mmol of dione in 10 mL EtOH.

  • Addition: Add hydrazine hydrate (1.1 mmol) dropwise at RT.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.

    • Monitoring: Monitor by TLC. The starting material (SM) is polar; the product may be less polar.

  • Isolation:

    • Cool to RT. The product often precipitates as a white solid.

    • Filter and wash with cold EtOH.

  • Characterization:

    • The product is a tetrahydroindazole derivative.

    • Caution: Check for "hydrate" formation on the product if the reaction is not fully dry.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield Hygroscopic SM weighed incorrectly.Dry SM before weighing or adjust MW for water content.
Defluorination Basic hydrolysis during workup.Avoid strong bases (NaOH/KOH). Use mild bases (

) and keep pH < 10.
Gummy Product Polymerization or incomplete ring closure.Ensure strict stoichiometry of hydrazine. Use dry solvents.[6]
NMR "Missing" F Deuterium exchange or peak broadening.Run

NMR with a relaxation delay (

) of 5s.
References
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Link

  • National Institutes of Health (NIH) / PMC. (2016). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. Link

  • Sigma-Aldrich. Product Specification: 2,2-Difluorocyclohexane-1,3-dione hydrate. Link

  • Fluorochem. Safety Data Sheet & Catalog: 2,2-Difluorocyclohexane-1,3-dione. Link

  • Journal of Organic Chemistry. (2011). Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. Link

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 2,2-Difluorocyclohexane-1,3-dione Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Gem-Difluorination

Welcome to the Technical Support Center. You are likely here because the synthesis of 2,2-difluorocyclohexane-1,3-dione (and its stable hydrate) is deceivingly difficult. While the first fluorination is rapid, the second fluorine atom introduces significant electronic drag, making the intermediate reluctant to react further.

This guide moves beyond basic literature procedures to address the "hidden" variables—specifically the enolization bottleneck and the hydration equilibrium —that determine whether you get high yields or a black tar.

Module 1: The "Gold Standard" Protocol

Do not rely on generic fluorination conditions. The following protocol is optimized for the specific kinetics of cyclic 1,3-diketones using Selectfluor™ (F-TEDA-BF4) .

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
1,3-Cyclohexanedione 1.0SubstrateEnsure starting material is dry.
Selectfluor™ 2.2 – 2.5F-SourceDo not use <2.2 eq. The second fluorination is slow; excess drives kinetics.
Acetonitrile (MeCN) SolventMediumPolar aprotic is standard. Water (5-10% v/v) can be added to accelerate enolization (see Module 2).
Temperature 40–60°CCatalystHeat is required for the second fluorination step.
Step-by-Step Workflow
  • Dissolution: Dissolve 1,3-cyclohexanedione in MeCN (0.2 M concentration).

  • First Addition (0.5h): Add 1.1 eq of Selectfluor at Room Temperature (RT). The reaction is exothermic; cooling may be required on scales >10g.

    • Checkpoint: Monofluorination is complete within 30–60 mins.

  • Second Addition & Heating (4–12h): Add the remaining 1.1–1.4 eq of Selectfluor. Raise temperature to 50°C.

    • Why? The electron-withdrawing effect of the first fluorine atom raises the ionization potential of the enol, significantly slowing the second attack. Thermal energy overcomes this barrier.

  • Workup (The Yield Killer):

    • Filter off the precipitated H-TEDA-BF4 byproduct (white solid).

    • Crucial: Evaporate MeCN before aqueous extraction.

    • Dissolve residue in minimal water/brine and extract exhaustively with Ethyl Acetate (EtOAc) or

      
       (3:1).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Hydration: The resulting oil will spontaneously crystallize as the hydrate upon exposure to atmospheric moisture or by triturating with wet ether/hexane.

Module 2: Mechanism & The Enolization Bottleneck

To troubleshoot yield, you must visualize the invisible barrier in the reaction flask. The reaction is not a simple sequential addition; it relies on the enol tautomer.

The Pathway
  • Step 1: 1,3-diketone enolizes

    
     Reacts with Selectfluor 
    
    
    
    Monofluoro-diketone.
  • The Bottleneck: The Monofluoro-diketone must re-enolize to accept the second fluorine. However, the first fluorine atom is highly electronegative, destabilizing the cationic transition state required for enolization.

  • The Fix: Heat or protic co-solvents (water/methanol) assist the proton transfer required to re-enolize the intermediate.

ReactionPathway Substrate 1,3-Cyclohexanedione (Keto Form) Enol1 Enol Form (Reactive Species) Substrate->Enol1 Tautomerization (Fast) Mono 2-Fluoro-1,3-dione (Intermediate) Enol1->Mono Selectfluor (1 eq) RT, Fast Enol2 2-Fluoro-Enol (BOTTLENECK) Mono->Enol2 Re-enolization (Slow, Needs Heat/H2O) Difluoro 2,2-Difluoro-1,3-dione Enol2->Difluoro Selectfluor (>1 eq) 50°C Hydrate 2,2-Difluoro Hydrate (Final Stable Product) Difluoro->Hydrate + H2O (Workup)

Figure 1: The reaction pathway highlighting the critical re-enolization bottleneck (red node) that requires thermal or protic activation.

Module 3: Troubleshooting & FAQs

Q1: I have 100% conversion of starting material, but my isolated yield is <30%. Where is my product?

Diagnosis: Water Solubility Loss. Explanation: The gem-difluoro carbonyl moiety is extremely electron-deficient. It reacts with water to form a gem-diol (hydrate), which is highly polar and water-soluble. The Fix:

  • Do not wash the organic layer with large volumes of water.

  • Salting Out: Saturate your aqueous phase with NaCl before extraction.

  • Solvent Switch: If EtOAc extraction fails, use Chloroform:Isopropanol (3:1) .[1] This mixture is aggressive enough to pull polar hydrates from the aqueous phase [1].

  • Continuous Extraction: For larger scales, use a liquid-liquid continuous extractor for 12+ hours.

Q2: NMR shows a mixture of Monofluoro (50%) and Difluoro (50%) product, even after 24 hours.

Diagnosis: Stalled Enolization (The "Bottleneck"). Explanation: The reaction has stalled at the monofluorinated stage because the intermediate cannot enolize fast enough in pure, anhydrous MeCN at RT. The Fix:

  • Increase Temperature: Raise to 60°C.

  • Add a Proton Shuttle: Add 5–10% water or Methanol to the reaction mixture. This facilitates proton transfer, speeding up the keto-enol tautomerization of the monofluorinated intermediate [2].

Q3: The product is an oil that won't solidify. Is it impure?

Diagnosis: Hygroscopic Equilibrium. Explanation: 2,2-Difluorocyclohexane-1,3-dione exists in equilibrium between the keto-form (oil) and the hydrate (solid). It is hygroscopic. The Fix:

  • Do not try to dry it to the bone-dry diketone; it is unstable. Target the hydrate.

  • Trituration: Dissolve the oil in a minimum amount of

    
    , then add cold Hexane or Diethyl Ether until cloudy. Store in the freezer (-20°C) to induce crystallization of the hydrate.
    

Module 4: Decision Tree for Yield Optimization

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Low Yield / Impure Product CheckNMR Check Crude NMR Start->CheckNMR Result1 Mostly Monofluoro species CheckNMR->Result1 Result2 Clean Difluoro, but low mass CheckNMR->Result2 Result3 Complex mixture / Tars CheckNMR->Result3 Action1 Increase Temp (60°C) Add 5% Water Check Stoichiometry (>2.2eq) Result1->Action1 Action2 Product lost in Aqueous Phase. Saturate aqueous w/ NaCl. Use CHCl3/IPA (3:1) extraction. Result2->Action2 Action3 Radical side reactions? Degas solvent (remove O2). Lower Temp, increase time. Result3->Action3

Figure 2: Troubleshooting logic for common failure modes in difluorination.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.[1] Retrieved from [Link]

  • Tang, L., Yang, Z., Jiao, J., et al. (2019).[2][3] Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 84(16), 10449–10458. Retrieved from [Link]

  • Banks, R. E., et al. (1992).[4] 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications, (8), 595-596. Retrieved from [Link]

Sources

purification challenges of 2,2-Difluorocyclohexane-1,3-dione hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges of 2,2-Difluorocyclohexane-1,3-dione Hydrate Content Type: Technical Support Center Guide

Product Code: 2,2-DFCHD-HYD CAS: 1314935-73-3 (Hydrate) | 183742-84-9 (Anhydrous) Molecular Formula: C₆H₆F₂O₂ · xH₂O

Technical Profile & The "Hydrate Trap"

Before troubleshooting, it is critical to understand the physical chemistry of this molecule. 2,2-Difluorocyclohexane-1,3-dione is an electrophilic fluorinated


-diketone. Unlike non-fluorinated 1,3-diones, the strong electron-withdrawing effect of the two fluorine atoms at the 

-position destabilizes the carbonyl dipoles, making the carbonyl carbons highly susceptible to nucleophilic attack by water.

The Consequence: In the presence of moisture (or aqueous workup), the molecule does not merely "get wet"; it undergoes a reversible chemical reaction to form a gem-diol (covalent hydrate).

  • Anhydrous Form: Lipophilic, soluble in non-polar solvents.

  • Hydrate Form: Amphiphilic/Polar, significant water solubility, distinct melting point.

Most "low yield" issues stem from treating the hydrate as a simple organic solute rather than a water-soluble gem-diol.

Troubleshooting Guide (FAQs)

Issue 1: "I synthesized the compound using Selectfluor, but my recovery after aqueous workup is <20%."

Diagnosis: Phase Partition Failure. The hydrate form is significantly more water-soluble than the anhydrous diketone due to hydrogen bonding capabilities of the gem-diol. Standard extraction (EtOAc/Water) often leaves the product in the aqueous phase.

Corrective Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl or

    
     before extraction. This increases the ionic strength, forcing the organic hydrate out of the water (Salting-out effect).
    
  • Solvent Choice: Switch from Diethyl Ether to Ethyl Acetate or Dichloromethane (DCM) . Perform at least 4-5 extractions, not just the standard 3.

  • Continuous Extraction: For scale-up (>5g), use a liquid-liquid continuous extractor with DCM for 12-18 hours.

Issue 2: "I cannot separate the monofluoro impurity (2-fluoro-1,3-cyclohexanedione) from my product."

Diagnosis: Failure to exploit


 differences.
This is the most common purification hurdle.
  • Impurity (Monofluoro): Contains an acidic proton at C2 (

    
    ). It can form an enolate.[1]
    
  • Product (Difluoro): Has no protons at C2. It is chemically neutral regarding enolization.

Corrective Protocol (The "Bicarbonate Wash"):

  • Dissolve the crude mixture in DCM.

  • Wash with cold, dilute NaHCO₃ (5% w/v) .

    • Mechanism:[1][2][3] The base deprotonates the monofluoro impurity, moving it into the aqueous layer as a sodium salt.

    • Safety: The difluoro product remains in the DCM layer.

  • Warning: Work quickly and keep cold (

    
    C). Prolonged exposure to base can cause the difluoro ring to open (haloform-type cleavage).
    
Issue 3: "The product is an oil/gum instead of the reported solid."

Diagnosis: Hygroscopic Liquefaction or Residual Solvent. The hydrate has a melting point around 68-70°C, but trace impurities or excess water can depress this significantly, forming a supercooled liquid.

Corrective Protocol:

  • Azeotropic Drying: Dissolve the oil in Benzene or Toluene and reflux with a Dean-Stark trap (if anhydrous is absolutely needed) or rotary evaporate with heptane to chase off excess water.

  • Recrystallization: The preferred solvent system is Ethyl Acetate/Hexanes .

    • Dissolve in minimal warm EtOAc.

    • Add Hexanes until slightly cloudy.

    • Cool slowly to -20°C.

  • Seed Crystals: If available, seeding is crucial for this compound to overcome the kinetic barrier of crystallization.

Issue 4: "My NMR shows a complex mixture of peaks in the carbonyl region."

Diagnosis: Keto-Hydrate Equilibrium. In solvents like


 or 

containing trace water, you will see signals for both the diketo form and the hydrate (gem-diol). This is not necessarily decomposition.

Verification:

  • Run

    
     NMR .
    
    • Difluoro Product: Singlet (or tight multiplet) around

      
       ppm.
      
    • Monofluoro Impurity: Doublet around

      
       ppm (
      
      
      
      Hz).[3]
    • If you see a single fluorine peak (shifted slightly) alongside the main peak, it is likely the hydrate equilibrium, not a chemical impurity.

Optimized Purification Workflow

The following flowchart outlines the logic for purifying the crude reaction mixture (post-Selectfluor reaction).

PurificationWorkflow Start Crude Reaction Mixture (Selectfluor + 1,3-Cyclohexanedione) Step1 Filter Solids (Remove reduced Selectfluor/F-TEDA) Start->Step1 Step2 Aqueous Workup Step1->Step2 Decision1 Is Yield Low? Step2->Decision1 Action1 Saturate Aqueous Phase with NaCl (Salting Out) Decision1->Action1 Yes Step3 Extract with DCM (x4) Decision1->Step3 No Action1->Step3 Step4 Organic Layer Wash (Cold 5% NaHCO3) Step3->Step4 Split Step4->Split AqLayer Aqueous Layer (Contains Monofluoro Impurity) Split->AqLayer Basic Wash OrgLayer Organic Layer (Contains 2,2-Difluoro Product) Split->OrgLayer Step5 Dry (Na2SO4) & Concentrate OrgLayer->Step5 Step6 Recrystallize (EtOAc / Hexanes) Step5->Step6 Final Pure 2,2-Difluorocyclohexane-1,3-dione (Hydrate) Step6->Final

Figure 1: Purification logic flow emphasizing the critical "Salting Out" and "Bicarbonate Wash" steps to maximize yield and purity.

Quantitative Data & Properties

PropertyValueNotes
Molecular Weight 148.11 g/mol (Anhydrous)Hydrate MW varies with water content.
Melting Point 68 - 70 °CSharp mp indicates purity; broad range suggests wet/impure.

NMR Shift

ppm (s)
In

. Shift may drift in

.
Solubility (Water) Moderate to HighIncreases significantly as hydrate forms.
Solubility (DCM) HighPreferred extraction solvent.

(C2-H)
N/ANo acidic protons at C2 (unlike monofluoro precursor).

Mechanism of Impurity Formation

Understanding how impurities form allows you to prevent them.

ReactionPathways cluster_0 Critical Control Point SM 1,3-Cyclohexanedione Mono 2-Fluoro-1,3-dione (Acidic Impurity) SM->Mono Fast Selectfluor Selectfluor (1.1 eq) Di 2,2-Difluoro-1,3-dione (Target) Mono->Di Selectfluor (2.1 eq) Slow Step Tar Polyfluorinated Tars (Ring Opening) Di->Tar Excess Reagent High Temp

Figure 2: Reaction pathway showing the stepwise fluorination. The monofluoro intermediate is the primary impurity if stoichiometry is insufficient (1.1 eq vs 2.1 eq).

References

  • Tang, L., Yang, Z., Jiao, J., et al. (2019).[4] Efficient and Chemoselective Fluorination of 1,3-Dicarbonyl Compounds with Selectfluor in Aqueous Media. Journal of Organic Chemistry, 84(16), 10449–10458. [Link]

  • Sloop, J. C., Churley, M., Guzman, A., et al. (2014).[3] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.[3] [Link]

  • Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 1-10. [Link]

Sources

Technical Support Center: Optimizing Reactions with 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2,2-Difluorocyclohexane-1,3-dione hydrate. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable fluorinated building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to help you anticipate challenges, troubleshoot effectively, and optimize your reaction outcomes.

The introduction of a gem-difluoro group adjacent to carbonyls imparts unique electronic properties and conformational constraints, making this scaffold highly attractive for modulating the physicochemical and metabolic properties of bioactive molecules. However, these same features can present unique synthetic challenges. This guide is structured to address these challenges head-on in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and general reactivity of 2,2-Difluorocyclohexane-1,3-dione hydrate.

Q1: What are the key structural features of 2,2-Difluorocyclohexane-1,3-dione hydrate and how do they influence its reactivity?

The core of this molecule is a cyclohexane-1,3-dione ring, which typically exists in a rapid tautomeric equilibrium between its diketo and enol forms. However, the presence of the C2 gem-difluoro group drastically alters this behavior. The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the C4 and C6 protons and stabilizes the diketo form. Unlike its non-fluorinated analog, this compound exists predominantly in the keto form.[1][2] The "hydrate" designation indicates that it can incorporate a water molecule, which may affect solubility and reactivity; this should be considered when using anhydrous reaction conditions.

Q2: What are the best practices for handling and storing this reagent?

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture absorption, which can affect reaction stoichiometry if used by weight.[3]

Handling: 2,2-Difluorocyclohexane-1,3-dione is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation. Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.[4]

Q3: How is 2,2-Difluorocyclohexane-1,3-dione typically synthesized, and what does this tell us about potential impurities?

The most common synthetic routes involve the direct fluorination of cyclohexane-1,3-dione. This is often a two-step process where monofluorination occurs rapidly, but the second fluorination is significantly slower.[2][5] The rate-limiting step for the second fluorination is the enolization of the 2-fluorocyclohexane-1,3-dione intermediate.[2][5] Therefore, a common impurity is the mono-fluorinated starting material. Electrophilic fluorinating agents like Selectfluor are frequently used, sometimes in the presence of a base or additive to facilitate the difficult second fluorination.[2][5]

Q4: What analytical techniques are best for monitoring reactions involving this compound?

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool. The starting material will show a characteristic singlet for the CF₂ group. The disappearance of this signal and the appearance of new fluorine signals corresponding to the product(s) provides unambiguous, real-time monitoring of the reaction's progress.

  • LC-MS: Useful for tracking the consumption of the starting material and the formation of products and byproducts, especially for complex reaction mixtures.

  • TLC: Can be effective, but visualization may require specific stains (e.g., potassium permanganate or vanillin) as the fluorine atoms can quench UV activity.

Part 2: Troubleshooting Guides for Synthesis & Application

This section provides in-depth solutions to specific problems you may encounter during experimental work.

Troubleshooting Scenario 1: Inefficient or Stalled Difluorination of Cyclohexane-1,3-dione

You are attempting to synthesize 2,2-Difluorocyclohexane-1,3-dione but observe a low yield, with the primary byproduct being the mono-fluorinated intermediate.

The primary challenge in difluorination is the reduced reactivity of the mono-fluorinated intermediate. The first fluorine atom's inductive electron withdrawal makes the intermediate less nucleophilic and slows the critical enolization step required for the second fluorination.[2][5]

G cluster_0 Problem: Low Yield of Difluoro Product cluster_1 Solution Pathway problem Stalled reaction with mono-fluoro intermediate as major component cause1 Cause 1: Insufficient Enolization Rate problem->cause1 cause2 Cause 2: Insufficient Fluorinating Power problem->cause2 cause3 Cause 3: Sub-optimal Reaction Conditions problem->cause3 solution1a Add a Base/Mediator (e.g., quinuclidine) cause1->solution1a Quinuclidine generates F⁻ in situ, which accelerates enolization of the mono-fluoro intermediate solution1b Screen Solvents (e.g., MeCN) cause1->solution1b solution2 Increase Equivalents of Fluorinating Agent (e.g., Selectfluor) cause2->solution2 solution3 Optimize Temperature & Reaction Time (Monitor by ¹⁹F NMR) cause3->solution3

Caption: Troubleshooting workflow for incomplete difluorination.

  • Enhance Enolization with a Mediator: The use of a base or additive is critical. While many bases can be screened, recent literature highlights quinuclidine as a highly effective mediator when using fluorine gas.[1][5][6] Quinuclidine is proposed to react with F₂ to generate both a fluoride ion (F⁻) and an electrophilic N-fluoroquinuclidinium species. The in-situ generated F⁻ is basic enough to deprotonate the enol form of the mono-fluoro intermediate, accelerating the rate-limiting enolization step.[1][5]

  • Re-evaluate Stoichiometry: Ensure at least two equivalents of the electrophilic fluorinating agent are used. For challenging substrates, a slight excess (e.g., 2.2 to 2.5 equivalents) may be necessary to drive the reaction to completion.

  • Solvent Selection: Acetonitrile (MeCN) is a common and effective solvent for fluorination reactions with reagents like Selectfluor.[2][5] Its polar aprotic nature helps to solubilize the reagents and intermediates.

  • Temperature and Time: While monofluorination is often rapid even at room temperature, the second fluorination may require elevated temperatures or significantly longer reaction times (several days in some cases).[5] Use ¹⁹F NMR to monitor the reaction progress and determine the optimal endpoint, avoiding potential degradation from prolonged heating.

Troubleshooting Scenario 2: Low Yield in Subsequent Condensation Reactions

You are using 2,2-Difluorocyclohexane-1,3-dione as a substrate for a Knoevenagel or similar condensation reaction and are experiencing poor yields.

The gem-difluoro group at the C2 position introduces significant steric bulk around the active methylene site (C4/C6). Furthermore, the electron-withdrawing nature of the fluorines increases the acidity of the C4/C6 protons, but the resulting enolate can be destabilized by dipole-dipole repulsion with the C-F bonds. This complex interplay of steric and electronic effects can hinder the approach of nucleophiles or electrophiles.

Parameter Problem Recommended Solution & Rationale
Base Selection A weak base (e.g., triethylamine) may not be sufficient to fully deprotonate the sterically hindered and electronically modified active methylene position.Screen stronger bases. Consider using non-nucleophilic organic bases like DBU or inorganic bases like K₂CO₃ or Cs₂CO₃. Cesium salts, in particular, can lead to more soluble and reactive enolates.[7]
Solvent The choice of solvent can influence the reactivity of the enolate. Protic solvents may interfere with the enolate.Use polar aprotic solvents. DMF, DMSO, or NMP can enhance the reactivity of the enolate by effectively solvating the counter-ion without protonating the carbanion.
Temperature The reaction may have a significant activation energy barrier due to steric hindrance.Increase the reaction temperature. Carefully increase the temperature in increments (e.g., from room temp to 50 °C, then to 80 °C), monitoring for product formation versus decomposition by TLC or LC-MS.
Activating Agent For reactions with weak electrophiles, activation may be necessary.Consider Lewis acid catalysis. A Lewis acid (e.g., TiCl₄, MgCl₂) can coordinate to the carbonyl of the electrophile, making it more susceptible to nucleophilic attack by the difluorodione enolate.

Part 3: Experimental Protocols & Mechanistic Insights

Protocol: Quinuclidine-Mediated Synthesis of 2,2-Difluoro-1,3-Diketones

This protocol is adapted from state-of-the-art literature for the difluorination of 1,3-dicarbonyl compounds and serves as an excellent starting point for optimization.[5][6]

  • Setup: In a well-ventilated fume hood, equip a fluoropolymer (e.g., FEP) reaction vessel with a gas inlet, a gas outlet (vented through a scrubber containing sodium thiosulfate solution), and a magnetic stirrer.

  • Reagent Preparation: Dissolve the starting 1,3-diketone (1.0 equiv) and quinuclidine (1.1-1.5 equiv) in anhydrous acetonitrile.

  • Inerting: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Fluorination: Cool the solution (if necessary) and begin bubbling a mixture of 10% F₂ in N₂ through the solution at a controlled rate.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (carefully!), quenching them, and analyzing by ¹⁹F NMR and/or LC-MS.

  • Work-up: Once the starting material is consumed, purge the vessel with nitrogen to remove any residual fluorine gas. Partition the reaction mixture between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove HF and salt byproducts.[6]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Proposed Role of Quinuclidine in Difluorination

The following diagram illustrates the proposed mechanism by which quinuclidine facilitates the challenging difluorination process, highlighting its dual role in the reaction.[1][5]

G cluster_0 Quinuclidine Activation cluster_1 Reaction Pathway Quin Quinuclidine Intermediates In-situ Generation Quin->Intermediates Reacts with F2 F₂ Gas F2->Intermediates Reacts with Fluoride Fluoride Ion (F⁻) Intermediates->Fluoride NF_reagent N-Fluoroammonium Ion Intermediates->NF_reagent MonoFluoro Mono-fluoro Intermediate (Enol form) Fluoride->MonoFluoro Accelerates Rate-Limiting Enolization NF_reagent->MonoFluoro DiFluoro 2,2-Difluoro Product MonoFluoro->DiFluoro Fluorination by N-Fluoroammonium

Caption: Dual role of quinuclidine in mediating difluorination.

References

  • Automated Optimization under Dynamic Flow Conditions. ChemRxiv.
  • Optimization of reaction conditions.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
  • 2,2-difluorocyclohexane-1,3-dione hydr
  • (PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • Synthesis of Novel 2-Perfluoroacylcyclohexane-1,3-diones.
  • 2,2-Difluorocyclohexane-1,3-dione (CAS 183742-84-9). Fluorochem.
  • optimizing reaction conditions for 1,3-diyne synthesis (temper
  • 183742-84-9|2,2-Difluorocyclohexane-1,3-dione|BLD Pharm. BLD Pharm.
  • CAS 1314935-73-3 | 2,2-Difluorocyclohexane-1,3-dione hydr
  • Synthetic Applications of 2-diazo-1,3-indanedione. Jazan University.
  • 1,3-Cyclohexane Dione CAS No 504-02-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
  • Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry.

Sources

Technical Support Center: 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,2-Difluorocyclohexane-1,3-dione hydrate. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Given the unique chemical nature of this reagent, particularly its existence as a hydrate, users may encounter stability and handling challenges. This guide provides in-depth, experience-based insights and practical solutions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and properties of 2,2-Difluorocyclohexane-1,3-dione hydrate.

Q1: What is 2,2-Difluorocyclohexane-1,3-dione hydrate and why is it sold in the hydrate form?

A: 2,2-Difluorocyclohexane-1,3-dione is a cyclic diketone bearing two fluorine atoms on the carbon between the two carbonyl groups. In the presence of water, one of the carbonyl groups can become hydrated to form a geminal diol (a diol where both hydroxyl groups are attached to the same carbon atom). This hydrated form is often more stable and easier to isolate and handle as a crystalline solid compared to its anhydrous counterpart.[1][2][3] The strong electron-withdrawing effect of the adjacent difluoromethylene and carbonyl groups significantly stabilizes this gem-diol structure, a phenomenon also observed in compounds like chloral hydrate and ninhydrin.[1][3]

Q2: What are the optimal storage conditions for this compound?

A: Proper storage is critical to maintain the integrity of the reagent. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

  • Temperature: Store at 2-8°C. Some suppliers may ship the product with ice packs to maintain this temperature range during transit.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to ambient moisture, which could affect the hydrate/anhydrous equilibrium, and to oxygen.

  • Light: While not explicitly stated as light-sensitive, it is good practice to store the compound in an opaque container or in a dark location to prevent potential photochemical degradation.

Q3: What are the visible signs of degradation?

A: Degradation may not always be visually obvious, but you should be cautious if you observe:

  • Color Change: The pure compound is typically a white or off-white powder. Development of a yellow or brown color could indicate decomposition.

  • Clumping or Deliquescence: Significant changes in the physical appearance, such as becoming sticky or liquefying, suggest absorption of excess atmospheric moisture or degradation into lower melting point impurities.

  • Insolubility: If the compound fails to dissolve in a solvent in which it is typically soluble, this may indicate polymerization or the formation of insoluble byproducts.

Q4: How does the presence of water (from the hydrate) affect my reaction?

A: The water molecule within the hydrate can be detrimental to reactions that are sensitive to moisture. This includes reactions involving:

  • Grignard reagents

  • Organolithium reagents

  • Water-sensitive catalysts (e.g., some Lewis acids)

  • Dehydrating coupling agents (e.g., carbodiimides)

In such cases, the water can quench the reagent, hydrolyze the catalyst, or lead to unwanted side products. For these applications, it is essential to either use the anhydrous form of the dione or to remove the water from the hydrate form prior to the reaction.

Q5: Can I convert the hydrate to the anhydrous form? If so, how?

A: Yes, the hydrate can be converted to the anhydrous dione. The equilibrium between a gem-diol and its corresponding carbonyl compound can be shifted by removing water.[2][4] A common laboratory method for this is azeotropic distillation. A detailed protocol is provided in the "Experimental Protocols" section of this guide. It is crucial to handle the resulting anhydrous compound in a strictly anhydrous environment (e.g., in a glovebox or under a stream of inert gas) as it will be hygroscopic.

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during experiments with 2,2-Difluorocyclohexane-1,3-dione hydrate.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Reaction Yield 1. Degraded Starting Material: The hydrate may have degraded due to improper storage. 2. Reagent Quenching: The water from the hydrate is quenching a moisture-sensitive reagent or catalyst. 3. Poor Solubility: The compound may not be sufficiently soluble in the chosen reaction solvent.1. Verify Purity: Assess the purity of the starting material using ¹H NMR, ¹⁹F NMR, or melting point analysis. If impure, consider purification or purchasing a new batch. 2. Use Anhydrous Conditions: Dehydrate the starting material before use (see Protocol 2) or add a dehydrating agent to the reaction mixture (e.g., molecular sieves, Na₂SO₄). Ensure all glassware is oven-dried and solvents are anhydrous. 3. Solvent Screening: Perform small-scale solubility tests. Consider using a co-solvent to improve solubility.
Inconsistent Results / Poor Reproducibility 1. Variable Water Content: The amount of water present may vary between batches or even within the same bottle over time, affecting reaction stoichiometry. 2. Equilibrium Shift: The hydrate-anhydrous equilibrium can be sensitive to solvent and temperature, leading to different reactive species concentrations under slightly different conditions.[2][5]1. Standardize Material: Before starting a series of experiments, consider dehydrating a larger batch of the hydrate to have a consistent, anhydrous starting material. 2. Control Reaction Parameters: Strictly control temperature, solvent, and reaction time. Allow the starting material to fully dissolve and equilibrate in the solvent before adding other reagents.
Formation of Unexpected Byproducts 1. Side Reactions with Water: The hydrate's water molecule may participate in unintended hydrolysis reactions. 2. Base-Mediated Decomposition: In the presence of a strong base, the dione can be deprotonated to form an enolate, which may be unstable or undergo side reactions like aldol condensation or decomposition.[6] 3. Thermal Degradation: The compound may be unstable at elevated temperatures.1. Switch to Anhydrous Reagent: This is the most effective way to eliminate water-related side products. 2. Optimize Base and Temperature: Use a non-nucleophilic base if possible. Consider adding the base slowly at a low temperature (e.g., 0°C or -78°C) to control the reaction. 3. Run at Lower Temperature: If thermal decomposition is suspected, attempt the reaction at a lower temperature for a longer duration.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a general method for assessing the purity and confirming the structure of the hydrate.

  • Sample Preparation: Accurately weigh ~5-10 mg of 2,2-Difluorocyclohexane-1,3-dione hydrate and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will not exchange with the hydroxyl protons of the gem-diol.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Expected Peaks: The spectrum should show signals corresponding to the methylene protons of the cyclohexane ring. These typically appear as multiplets in the aliphatic region (~2.0-3.0 ppm).

    • Hydrate/Hydroxyl Peak: A broad singlet corresponding to the two hydroxyl protons of the gem-diol and the water of hydration will be present. Its chemical shift is highly variable and depends on the solvent and concentration.

    • Impurity Check: Look for unexpected signals that could indicate residual solvents from synthesis or degradation products. Integration of impurity peaks relative to the product peaks can provide a semi-quantitative measure of purity.

Protocol 2: Dehydration of the Hydrate to Anhydrous Dione

This procedure uses azeotropic distillation to remove water. This should be performed with appropriate engineering controls (fume hood) and personal protective equipment.

  • Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser. Ensure all glassware is thoroughly oven-dried before use.

  • Charging the Flask: To the round-bottom flask, add the 2,2-Difluorocyclohexane-1,3-dione hydrate and a solvent that forms an azeotrope with water (e.g., toluene or benzene). Use a sufficient volume of solvent to allow for efficient stirring and reflux (e.g., 10-20 mL per gram of hydrate).

  • Azeotropic Distillation: Heat the mixture to reflux. The water-solvent azeotrope will distill and collect in the side arm of the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the solvent will overflow and return to the flask.

  • Completion: Continue the reflux until no more water collects in the trap. The time required will depend on the scale of the reaction.

  • Isolation: Allow the solution to cool to room temperature under an inert atmosphere (e.g., by fitting a balloon of argon or nitrogen to the condenser). The anhydrous dione is now in the toluene solution. This solution can be used directly in a subsequent reaction, or the solvent can be removed in vacuo to yield the anhydrous solid. Handle the anhydrous product in a glovebox or under strictly anhydrous conditions.

Visualized Mechanisms and Workflows

Hydrate-Anhydrous Equilibrium

The compound exists in a reversible equilibrium between the hydrated gem-diol form and the anhydrous dione form. This equilibrium is fundamental to its reactivity and stability.

G Hydrate 2,2-Difluorocyclohexane-1,3-dione Hydrate (gem-Diol) Anhydrous Anhydrous Dione Hydrate->Anhydrous - H₂O (Dehydration) Anhydrous->Hydrate + H₂O (Hydration) Water H₂O

Caption: Reversible equilibrium between the hydrate and anhydrous forms.

Potential Degradation Pathway: Base-Mediated Enolization

Under basic conditions, the dione can be deprotonated, forming an enolate. While enolates are key reactive intermediates, prolonged exposure or harsh conditions can lead to decomposition pathways.

G Dione Anhydrous Dione Enolate Enolate Intermediate Dione->Enolate - H⁺ Base Base (e.g., OH⁻) Degradation Degradation Products Enolate->Degradation Unwanted Reactions

Caption: Enolization under basic conditions can lead to degradation.

Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical path for troubleshooting failed or low-yielding reactions.

G Start Low Reaction Yield CheckPurity Assess Purity of Starting Material (SM)? Start->CheckPurity IsPure SM is Pure CheckPurity->IsPure Yes Impure Purify or Replace Starting Material CheckPurity->Impure No CheckConditions Are Reaction Conditions Moisture-Sensitive? IsPure->CheckConditions UseAnhydrous Dehydrate SM Use Anhydrous Solvents Run Under Inert Gas CheckConditions->UseAnhydrous Yes Optimize Optimize Other Parameters (Temperature, Concentration, Solvent, etc.) CheckConditions->Optimize No

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Zou, B., et al. (2025). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science. [Link]

  • Fiveable. (2025, August 15). Geminal Diol Definition - Organic Chemistry Key Term. [Link]

  • Jiang, H-W., et al. (2025). Macrocyclic geminal diols: Synthesis, structures, stability and photophysical properties. Chemical Science, Advance Article. [Link]

  • Shobe, D. (2024, March 20). How can geminal diol be obtained? Quora. [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition of Water to form Hydrates (Gem-Diols). [Link]

  • van der Klis, F., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Omega, 6(5), 3704–3713. [Link]

  • ChemSynthesis. 2,2-difluoro-5,5-dimethyl-1,3-cyclohexanedione. [Link]

  • Ou, L-T., et al. (1995). Degradation of 1,3-Dichloropropene (1,3-D) in Soils with Different Histories of Field Applications of 1,3-D. Journal of Environmental Quality, 24(5), 945-951. [Link]

  • Taylor, J., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 459-467. [Link]

  • Taylor, J., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 459-467. [Link]

  • Wikipedia. 1,3-Cyclohexanedione. [Link]

  • Taylor, J., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. ResearchGate. [Link]

  • Freitas, M. A., et al. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem, 26(1), e202500648. [Link]

  • Livant, P., et al. (2013). Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. Beilstein Journal of Organic Chemistry, 9, 1096-1102. [Link]

Sources

Technical Support Center: 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Difluorocyclohexane-1,3-dione hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its use. Here, we provide in-depth, field-proven insights into the common impurities, their origins, and robust troubleshooting protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the purity and handling of 2,2-Difluorocyclohexane-1,3-dione hydrate.

Q1: What are the most common impurities I might encounter in my sample of 2,2-Difluorocyclohexane-1,3-dione hydrate?

A1: Based on its synthesis, the most prevalent impurities are typically process-related. These can be categorized as follows:

  • Monofluorinated Intermediate: The most common impurity is the 2-fluoro-1,3-cyclohexanedione. The synthesis of the difluoro compound proceeds through this monofluorinated species. Incomplete fluorination is a frequent cause of its presence.[1][2]

  • Unreacted Starting Material: Residual 1,3-Cyclohexanedione may also be present if the initial reaction did not go to completion.[3]

  • Over-fluorinated Byproducts: While less common, prolonged reaction times or harsh conditions can lead to the formation of polyfluorinated species, which may present as a complex mixture or "tar".[4]

  • Residual Solvents and Reagents: Depending on the synthetic route, residual solvents (e.g., acetonitrile, dichloromethane) and fluorinating agents or their byproducts (e.g., from Selectfluor®) may be present.[2][5]

Here is a summary of potential impurities and their characteristics:

ImpurityChemical NameOriginTypical Analytical Signature
Monofluoro Intermediate 2-Fluoro-1,3-cyclohexanedioneIncomplete difluorination reactionDistinct signals in 19F NMR and 1H NMR, different retention time in HPLC/GC.
Starting Material 1,3-CyclohexanedioneIncomplete reactionAbsence of fluorine signals in NMR, characteristic peaks in 1H and 13C NMR.
Polyfluorinated Species VariousOver-reaction or side reactionsComplex, often broad signals in 19F NMR; can appear as a tar-like substance.[4]
Reagent Byproducts Varies with synthesisRemnants of fluorinating agentsMay be detected by LC-MS or GC-MS depending on volatility and ionization.

Q2: My 2,2-Difluorocyclohexane-1,3-dione hydrate appears wet or oily, even after drying. What could be the cause?

A2: This observation is often linked to the hygroscopic nature of the compound and the potential for hydrate formation. The "hydrate" form indicates that water molecules are incorporated into the crystal lattice. However, an oily or wet appearance could signify:

  • Incomplete Drying: The compound may still retain residual solvents from the purification process.

  • Hygroscopicity: The compound can absorb moisture from the atmosphere.

  • Presence of Oily Impurities: If purification was incomplete, residual byproducts could be present as oils.

It has been noted that hydration can be reversed by subjecting the sample to high temperatures under a vacuum.[5]

Q3: I am seeing unexpected side reactions in my downstream application. Could impurities in the 2,2-Difluorocyclohexane-1,3-dione hydrate be the cause?

A3: Absolutely. The presence of reactive impurities can significantly impact subsequent reactions.

  • The monofluorinated intermediate , with its reactive C-H bond at the 2-position, can undergo different reactions than the desired difluorinated compound.

  • Residual fluorinating agents or acidic byproducts like HF can catalyze unintended side reactions.[2]

It is crucial to use highly pure material for sensitive applications, especially in drug development where impurity profiles are tightly controlled.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving purity-related issues.

Issue 1: Analytical data (NMR, HPLC) shows the presence of an unexpected peak.

This is a common scenario indicating a contaminated sample. The following workflow can help identify the impurity and guide purification.

G cluster_0 Impurity Identification Workflow cluster_1 19F NMR Analysis cluster_2 1H NMR Analysis cluster_3 LC-MS Analysis start Unexpected Peak Observed (NMR, HPLC, LC-MS) check_nmr Analyze 19F NMR Spectrum start->check_nmr nmr_f_result Signal Present? check_nmr->nmr_f_result check_h_nmr Analyze 1H NMR Spectrum nmr_h_result Compare to starting material (1,3-Cyclohexanedione) spectrum check_h_nmr->nmr_h_result check_lcms Perform LC-MS Analysis lcms_result Determine Mass-to-Charge Ratio (m/z) check_lcms->lcms_result nmr_f_yes Likely a fluorinated impurity (e.g., monofluorinated species) nmr_f_result->nmr_f_yes Yes nmr_f_no Impurity is likely not fluorinated nmr_f_result->nmr_f_no No nmr_f_yes->check_lcms nmr_f_no->check_h_nmr nmr_h_match Impurity is likely unreacted starting material. nmr_h_result->nmr_h_match Match nmr_h_no_match Impurity is a non-fluorinated byproduct or residual solvent. nmr_h_result->nmr_h_no_match No Match nmr_h_match->check_lcms nmr_h_no_match->check_lcms lcms_compare Compare m/z to expected impurities (monofluoro, starting material, etc.) lcms_result->lcms_compare lcms_confirm Impurity Identity Confirmed lcms_compare->lcms_confirm Match lcms_unknown Further structural elucidation needed (e.g., high-resolution MS, 2D NMR) lcms_compare->lcms_unknown No Match end_purify Select Appropriate Purification Protocol lcms_confirm->end_purify Proceed to Purification G cluster_0 Synthetic Pathway and Impurity Formation Start 1,3-Cyclohexanedione (Enol Tautomer) Reagent1 + Electrophilic Fluorinating Agent (e.g., Selectfluor®) Intermediate 2-Fluoro-1,3-cyclohexanedione (Monofluoro Intermediate) - MAJOR IMPURITY - Reagent1->Intermediate Step 1: Rapid Monofluorination Reagent2 + Electrophilic Fluorinating Agent Product 2,2-Difluorocyclohexane-1,3-dione (Desired Product) Reagent2->Product Step 2: Slower Difluorination Side_Reaction Over-fluorination (Polyfluorinated Species) - MINOR IMPURITY - Product->Side_Reaction

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Difluorocyclohexane-1,3-dione hydrate. This versatile fluorinated building block is a key precursor in the synthesis of advanced heterocyclic compounds, many of which are vital in the pharmaceutical and agrochemical industries. The efficiency of these syntheses often relies on sophisticated catalytic systems. However, a common challenge that can impede progress, reduce yields, and increase costs is catalyst deactivation.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose, prevent, and resolve issues related to catalyst deactivation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used in reactions with 2,2-Difluorocyclohexane-1,3-dione hydrate?

A1: 2,2-Difluorocyclohexane-1,3-dione hydrate is primarily used as a precursor for synthesizing complex fluorine-containing heterocycles. These transformations, often multi-component reactions, employ a range of heterogeneous catalysts, including:

  • Supported Noble Metal Catalysts: Palladium (Pd) and Ruthenium (Ru) nanoparticles supported on materials like activated carbon (Pd/C), alumina (Al₂O₃), or silica (SiO₂) are common, especially in cross-coupling and cyclization reactions.[1][2]

  • Functionalized Nanomaterials: Carbon nanotubes (CNTs), particularly those functionalized with acidic groups (e.g., -COOH, -SO₃H), have emerged as effective, reusable catalysts for condensation and heterocycle synthesis.[3]

  • Acid/Base Catalysts: While not the focus of this guide on deactivation, simple acid or base catalysis is fundamental to many condensation reactions involving dicarbonyl compounds.

Q2: What are the general signs of catalyst deactivation I should watch for?

A2: Identifying deactivation early is key to saving time and resources. Common indicators include:

  • A noticeable decrease in the reaction rate, requiring longer reaction times for completion.

  • A significant drop in the final product yield compared to initial runs.[4]

  • A change in product selectivity, where the formation of side products increases.

  • Inconsistent results between batches, even with the same catalyst loading.[5]

  • Physical changes in the catalyst, such as a change in color or the formation of a black precipitate (in the case of palladium black formation from supported Pd catalysts).[5]

Q3: What are the primary mechanisms of catalyst deactivation in these systems?

A3: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[6] The main mechanisms relevant to the catalysts used with our target molecule are:

  • Poisoning: The strong, often irreversible, chemisorption of impurities from reactants or solvents onto the catalyst's active sites.[7][8] Common poisons include sulfur, halide, and nitrogen-containing compounds.

  • Fouling or Coking: The physical deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, which blocks pores and active sites.[9]

  • Thermal Degradation (Sintering): The agglomeration of metal nanoparticles on the support at high temperatures. This leads to a decrease in the active surface area and can alter selectivity.[10][11]

  • Leaching: The dissolution of the active metal species from the solid support into the reaction medium, leading to a permanent loss of active sites from the heterogeneous catalyst.[3][12]

Troubleshooting Guide: From Symptom to Solution

This guide is structured to help you diagnose the root cause of catalyst deactivation based on the symptoms you observe in your experiment.

Symptom 1: Gradual or Sudden Loss of Reaction Rate and/or Yield

This is the most common symptom of catalyst deactivation. The underlying cause often depends on the type of catalyst being used.

► If using a Supported Metal Catalyst (e.g., Pd/C, Ru@CNT):

  • Possible Cause A: Active Site Poisoning

    • Why it Happens: Impurities in your reagents, solvents, or even the 2,2-Difluorocyclohexane-1,3-dione hydrate itself can act as poisons. Sulfur and halide compounds are particularly notorious poisons for palladium and platinum group metals.[7][13] They bind strongly to the metal's active sites, rendering them unavailable for catalysis. Given that fluorinated precursors can sometimes contain residual halides, this is a significant risk.

    • Diagnostic Steps:

      • Review the purity of all starting materials. Were they from a new bottle? Could there be cross-contamination?

      • Perform elemental analysis (e.g., XPS, ICP-MS) on the deactivated catalyst to detect the presence of common poisons like S, Cl, P, or heavy metals.[14]

    • Solutions & Prevention:

      • Purify Reagents: If impurities are suspected, purify reactants and solvents before use.

      • Use Guard Beds: For continuous flow systems, a "guard bed" of an adsorbent material can be placed before the catalyst bed to trap poisons.

      • Catalyst Regeneration: For some types of poisoning, regeneration is possible. This may involve careful washing or specific chemical treatments.

  • Possible Cause B: Metal Leaching

    • Why it Happens: The reaction medium (solvents, reagents) can sometimes complex with the metal nanoparticles and pull them off the support.[12] For palladium catalysts, this can be initiated by the oxidative addition of an aryl halide, a key step in many cross-coupling reactions.[3] The leached metal may remain active in solution for a time but is lost from the solid catalyst, making recycling impossible and potentially contaminating the product.

    • Diagnostic Steps:

      • Hot Filtration Test: Stop the reaction mid-way, quickly filter out the solid catalyst while the solution is still hot, and allow the filtrate to continue reacting. If the reaction proceeds in the filtrate, it's a strong indication of catalysis by leached, homogeneous species.[3]

      • ICP-MS Analysis: Analyze the reaction solution after the catalyst has been filtered off. The presence of the catalyst metal (e.g., Pd, Ru) in the solution confirms leaching.

    • Solutions & Prevention:

      • Modify Reaction Conditions: Leaching can be highly dependent on the solvent, pH, and temperature. Experiment with different conditions to find a regime that minimizes leaching.

      • Choose a Different Support: The strength of the interaction between the metal and the support is crucial. A different support material may anchor the metal more effectively.

      • Use a Ligand: For palladium catalysis, certain ligands can help stabilize the metal on the support and prevent leaching.

  • Possible Cause C: Fouling / Coking

    • Why it Happens: High molecular weight byproducts or polymers can form during the reaction and physically block the pores and active sites of the catalyst.[9] This is particularly common in reactions run at high temperatures or concentrations.

    • Diagnostic Steps:

      • Visual Inspection: The catalyst may appear clumpy or coated with a tar-like substance.

      • BET Surface Area Analysis: A significant decrease in the surface area and pore volume of the used catalyst compared to the fresh catalyst indicates fouling.[14]

      • Temperature-Programmed Oxidation (TPO): This technique can quantify the amount of carbonaceous deposits on the catalyst.[15]

    • Solutions & Prevention:

      • Optimize Reaction Conditions: Lowering the reaction temperature or reactant concentration can often reduce the rate of coke formation.

      • Catalyst Regeneration: Fouling is often reversible. The most common regeneration method is a controlled burnout (calcination) of the coke in a stream of air or oxygen.[16]

► If using a Functionalized Carbon Nanotube (CNT) Catalyst:

  • Possible Cause: Surface Fouling & Functional Group Degradation

    • Why it Happens: Similar to coking on metal catalysts, byproducts can block the active functional groups (e.g., -COOH) on the CNTs. Additionally, harsh reaction conditions can lead to the oxidation or alteration of these essential groups, causing a loss of activity. Studies on CNTs used in oxidation reactions show that surface oxygen-containing functionalities can increase, leading to deactivation.[17][18]

    • Diagnostic Steps:

      • Spectroscopic Analysis: Use FTIR or XPS to compare the surface functional groups of the fresh and used catalyst. A decrease in the characteristic peaks for the active groups or the appearance of new peaks can indicate degradation.

      • BET Analysis: As with other catalysts, a drop in surface area suggests physical blockage.

    • Solutions & Prevention:

      • Milder Conditions: Avoid excessively high temperatures or highly oxidative/reductive environments that could damage the catalyst's functional groups.

      • Regeneration: Regeneration can be attempted through thermal treatment in an inert atmosphere or by chemical reduction (e.g., with NaBH₄) to restore the surface functionalities.[17]

Symptom 2: Change in Product Selectivity

A shift in the products being formed often points to a change in the nature of the catalyst's active sites.

► If using a Supported Metal Catalyst (e.g., Pd/C, Ru@CNT):

  • Possible Cause: Sintering (Thermal Degradation)

    • Why it Happens: At elevated temperatures, metal nanoparticles can migrate on the support surface and coalesce into larger particles.[10] This process, known as sintering, reduces the number of active sites (lower activity) and can also change the catalyst's selectivity, as different crystal faces or site geometries may favor different reaction pathways.[11][19]

    • Diagnostic Steps:

      • Transmission Electron Microscopy (TEM): This is the most direct way to diagnose sintering. Comparing TEM images of the fresh and used catalyst will clearly show any increase in the average nanoparticle size.[20]

      • Chemisorption: Techniques like H₂ or CO pulse chemisorption can measure the active metal surface area. A decrease in this area is a strong indicator of sintering.

    • Solutions & Prevention:

      • Lower Reaction Temperature: This is the most effective way to prevent sintering.

      • Improve Metal-Support Interaction: A stronger interaction between the metal and the support can anchor the nanoparticles and inhibit their migration.[21]

      • Catalyst Regeneration (Redispersion): In some cases, sintered particles can be redispersed into smaller ones. This often involves a high-temperature oxidation step followed by a reduction, which can be effective for catalysts like Pt on specific supports.[22]

Data & Visualization

Summary of Deactivation Issues and Mitigation Strategies
Catalyst TypeCommon Deactivation MechanismKey Diagnostic Technique(s)Prevention & Solution Strategies
Supported Metals (Pd, Ru) Poisoning (by S, halides)XPS, ICP-MSPurify reagents; Use guard beds; Chemical washing.[8][14]
Leaching Hot Filtration Test, ICP-MS of filtrateModify solvent/pH; Change support; Use stabilizing ligands.[3]
Fouling / Coking BET Surface Area, TPOOptimize temperature/concentration; Regenerate via calcination.[14][16]
Sintering TEM, ChemisorptionLower reaction temperature; Improve metal-support interaction; Regenerate via redispersion cycles.[20][22]
Functionalized CNTs Fouling / Functional Group Degradation FTIR, XPS, BET Surface AreaUse milder reaction conditions; Regenerate via thermal treatment or chemical reduction.[17]
Diagrams

TroubleshootingWorkflow cluster_symptom Observed Symptom cluster_cause Identify Potential Cause (by Catalyst Type) cluster_diagnosis Perform Diagnostic Tests cluster_solution Implement Solution Symptom Reduced Rate/Yield OR Changed Selectivity Poisoning Poisoning Symptom->Poisoning Leaching Metal Leaching Symptom->Leaching Fouling Fouling / Coking Symptom->Fouling Sintering Sintering Symptom->Sintering Diag_Poison XPS / ICP-MS (on Catalyst) Poisoning->Diag_Poison Diag_Leach Hot Filtration / ICP-MS (on Solution) Leaching->Diag_Leach Diag_Foul BET / TPO Fouling->Diag_Foul Diag_Sinter TEM / Chemisorption Sintering->Diag_Sinter Sol_Poison Purify Reagents Regenerate (Wash) Diag_Poison->Sol_Poison Sol_Leach Modify Conditions Change Support Diag_Leach->Sol_Leach Sol_Foul Optimize Conditions Regenerate (Calcine) Diag_Foul->Sol_Foul Sol_Sinter Lower Temperature Regenerate (Redisperse) Diag_Sinter->Sol_Sinter

Caption: Troubleshooting workflow for catalyst deactivation.

DeactivationMechanisms cluster_catalyst Supported Metal Catalyst Particle cluster_mechanisms Deactivation Pathways Support Support ActiveSite Active Sites Leached Leached Metal Complex ActiveSite->Leached Dissolves Sintered Sintered Particle ActiveSite->Sintered Agglomerates Poison Poison (e.g., Sulfur) Poison->ActiveSite Blocks Site Coke Coke Deposit Coke->ActiveSite Covers Surface

Caption: Common deactivation mechanisms on a catalyst surface.

Experimental Protocols

Protocol 1: General Regeneration of Fouled/Coked Catalysts via Calcination

Objective: To remove carbonaceous deposits from a supported metal or nanomaterial catalyst.

WARNING: This procedure involves high temperatures and should be performed in a well-ventilated furnace or tube furnace. Always wear appropriate personal protective equipment (PPE).

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration. Wash thoroughly with a suitable solvent (e.g., the reaction solvent, followed by a lower-boiling point solvent like acetone or ethanol) to remove any adsorbed reactants and products.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-120 °C) for several hours to remove all residual solvent.[23]

  • Calcination Setup: Place the dried catalyst in a ceramic crucible and place it in a muffle furnace or a quartz tube for a tube furnace.

  • Heating Program:

    • Slowly ramp the temperature (e.g., 2-5 °C/min) to the target calcination temperature under a flow of air or a lean oxygen/nitrogen mixture. A typical temperature is 350-500 °C, but this must be optimized to avoid sintering the catalyst.[16]

    • Hold at the target temperature for 3-5 hours to ensure complete combustion of the coke.

    • Slowly cool the furnace back to room temperature.

  • Post-Treatment (for reducible metals like Pd, Ru): If the active phase is a metal (not an oxide), a reduction step is often necessary after calcination. This involves heating the catalyst in a hydrogen flow (e.g., 5% H₂ in Ar or N₂) at a temperature sufficient to reduce the metal oxides formed during calcination.

Protocol 2: Diagnostic Test for Metal Leaching using ICP-MS

Objective: To quantify the amount of metal that has leached from a heterogeneous catalyst into the reaction solution.

  • Sample Collection: At the end of the reaction, carefully filter the solid catalyst from the reaction mixture using a syringe filter (e.g., 0.22 µm PTFE) to ensure no catalyst fines are present in the sample.

  • Sample Preparation:

    • Take a precise volume or weight of the filtrate (e.g., 1.00 mL).

    • Digest the sample using an appropriate acid mixture (e.g., aqua regia) in a fume hood to break down all organic components and solubilize the metal. This step is critical and must be done with extreme care.

    • After digestion, dilute the sample to a precise final volume with deionized water to bring the expected metal concentration into the linear range of the ICP-MS instrument.

  • Standard Preparation: Prepare a series of calibration standards of the metal of interest (e.g., Pd, Ru) using a certified standard solution, diluted in the same matrix as the final sample.

  • ICP-MS Analysis: Analyze the prepared sample and calibration standards on an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

  • Calculation: Use the calibration curve generated from the standards to determine the concentration of the metal in your sample. Calculate the total mass of leached metal and express it as a percentage of the initial metal loaded onto the catalyst.

References

  • Ji, Y., Jain, S., & Davis, R. J. (2005). Investigation of Pd leaching from supported Pd catalysts during the Heck reaction. The Journal of Physical Chemistry B, 109(36), 17232–17238. Available at: [Link]

  • Shu, T. et al. (2005). Regeneration of spent supported metal catalysts. Google Patents, US6908873B2.
  • Datye, A. K., & Roldan Cuenya, B. (2013). Sintering of catalytic nanoparticles: particle migration or Ostwald ripening? Accounts of Chemical Research, 46(8), 1765–1773. Available at: [Link]

  • Gao, J., et al. (2020). Metal Redispersion Strategies for Recycling of Supported Metal Catalysts: A Perspective. ACS Catalysis, 10(19), 11430–11448. Available at: [Link]

  • Campbell, C. T. (2013). Anchored metal nanoparticles: Effects of support and size on their energy, sintering resistance and reactivity. RSC Publishing. Available at: [Link]

  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts Blog. Available at: [Link]

  • ALBA Synchrotron. (2023). Understanding how nanoparticles interact is key to improve metal nanocatalysts. ALBA Synchrotron News. Available at: [Link]

  • Menon, A. S., et al. (2021). Strategies for Regeneration of Pt-alloy Catalysts Supported on Silica for Propane Dehydrogenation. ChemRxiv. Available at: [Link]

  • Gerardy, R., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(18), 6848–6856. Available at: [Link]

  • ALBA Synchrotron. (2023). Understanding how nanoparticles interact is key to improve metal nanocatalysts. ALBA Synchrotron News. Available at: [Link]

  • Ji, Y., Jain, S., & Davis, R. J. (2005). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B, 109(36), 17232–17238. Available at: [Link]

  • Zhang, P., et al. (2021). Self-regeneration of supported transition metals by a high entropy-driven principle. Nature Communications, 12(1), 5917. Available at: [Link]

  • Houk, L. R. (2010). Sintering of metal nanoparticles on model substrates. UNM Digital Repository. Available at: [Link]

  • Li, J., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5437. Available at: [Link]

  • Istrate, F. M., & Buzas, A. K. (2014). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 10, 2970–2977. Available at: [Link]

  • Zhang, Q., et al. (2020). Regeneration of catalysts deactivated by coke deposition: A review. Chinese Journal of Catalysis, 41(7), 1039–1052. Available at: [Link]

  • Martin's Press. (2024). Heterogeneous Catalysis And Its Industrial Applications. St. Martin's Press. Available at: [Link]

  • AZoM. (2015). Characterizing Catalysts Via Temperature-Programmed Techniques. AZoM.com. Available at: [Link]

  • Reichert, E. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Saib, A., et al. (2024). Catalyst speciation and deactivation in the ruthenium-mediated transformation of ethynyl-β-ionol to α,β-unsaturated esters for vitamin A synthesis. RSC Publishing. Available at: [Link]

  • Gigler, A. M. (2013). Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions. mediaTUM. Available at: [Link]

  • Scite. (2007). Deactivation of Ruthenium Olefin Metathesis Catalysts through Intramolecular Carbene–Arene Bond Formation. Scite. Available at: [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. StudySmarter US. Available at: [Link]

  • Liu, H., et al. (2023). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. MDPI. Available at: [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

  • Wang, H., et al. (2018). Deactivation and regeneration of carbon nanotubes and nitrogen-doped carbon nanotubes in catalytic peroxymonosulfate activation for phenol degradation: variation of surface functionalities. Environmental Science: Water Research & Technology, 4(12), 2110–2119. Available at: [Link]

  • Chen, S., et al. (2019). An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). Metals, 9(4), 453. Available at: [Link]

  • Jentys, A., & Rupprechter, G. (2000). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 162(1-2), 189–200. Available at: [Link]

  • Smoleń, S., et al. (2022). Decomposition of Ruthenium Metathesis Catalysts: Unsymmetrical N-Heterocyclic Carbenes versus Cyclic Alkyl Amino Carbenes. Organometallics, 41(23), 3612–3620. Available at: [Link]

  • Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Applied Catalysts Blog. Available at: [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. Available at: [Link]

  • Wang, H., et al. (2018). Deactivation and regeneration of carbon nanotubes and nitrogen-doped carbon nanotubes in catalytic peroxymonosulfate activation for phenol degradation: variation of surface functionalities. RSC Publishing. Available at: [Link]

  • NPTEL. (n.d.). Lecture 6 Catalyst characterization. NPTEL. Available at: [Link]

  • ResearchGate. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. ResearchGate. Available at: [Link]

  • EOLSS. (n.d.). CATALYSIS – Characterization of Catalysts: Surface and In- Situ Methods. EOLSS.net. Available at: [Link]

  • Ellman, J. A., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2772–2775. Available at: [Link]

  • Asian Journal of Chemistry. (2011). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry, 23(12), 5345-5347. Available at: [Link]

  • ResearchGate. (2025). Final Analysis: Sulfur as a Catalyst Poison. ResearchGate. Available at: [Link]

  • Xiang, R., et al. (2008). Growth Deceleration of Vertically Aligned Carbon Nanotube Arrays: Catalyst Deactivation or Feedstock Diffusion Controlled? The Journal of Physical Chemistry C, 112(13), 4892–4896. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Inist-CNRS. (2014). A new understanding of carbon nanotube growth: Activation and deactivation of a catalyst. Applied Surface Science, 298, 221-224. Available at: [Link]

  • Elessent Clean Technologies. (n.d.). MECS® CATALYST FOR SULFURIC ACID POISONING OR DEACTIVATION. Elessent. Available at: [Link]

  • Schoenebeck, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11430–11448. Available at: [Link]

  • Applied Catalysts. (2024). Challenges & Advantages of Heterogeneous Catalysis in Industrial Practice. Applied Catalysts Blog. Available at: [Link]

  • ResearchGate. (2025). Deactivation Behavior of Carbon Nanotubes Supported Cobalt Catalysts in Fischer-Tropsch Synthesis. ResearchGate. Available at: [Link]

  • Fiveable. (2024). Heterogeneous catalysis principles - Surface Science Study Guide 2024. Fiveable. Available at: [Link]

Sources

Technical Support Center: Kinetic Studies for Optimization of 2,2-Difluorocyclohexane-1,3-dione Hydrate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the kinetic analysis and optimization of reactions involving 2,2-Difluorocyclohexane-1,3-dione hydrate. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity and success of your kinetic studies.

Introduction: The Importance of Kinetic Analysis

2,2-Difluorocyclohexane-1,3-dione and its hydrate form are valuable intermediates in the synthesis of complex fluorinated molecules, which are of significant interest in pharmaceuticals and materials science.[1][2][3] The presence of the gem-difluoro group dramatically influences the reactivity of the adjacent carbonyl carbons, making them highly electrophilic.[4][5] However, the hydrate form introduces an equilibrium that can complicate reaction kinetics. Understanding the reaction kinetics is paramount for process optimization, enabling control over reaction rates, minimizing side-product formation, and ensuring reproducible outcomes. This guide addresses the unique challenges posed by this substrate in kinetic studies.

Core Principles: Understanding the Reactivity of 2,2-Difluorocyclohexane-1,3-dione Hydrate

The central challenge in studying this molecule is the equilibrium between the ketone and its hydrate (a gem-diol). Water can act as a nucleophile, reversibly adding to one of the carbonyl groups.[6][7]

  • Electrophilicity: The two fluorine atoms are powerful electron-withdrawing groups, which significantly increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack compared to non-fluorinated analogs.[4][5]

  • Hydrate Equilibrium: The reaction medium's water content will dictate the position of the hydrate-ketone equilibrium. This is a critical, and often overlooked, variable in kinetic studies. The hydrate is generally less reactive towards many nucleophiles than the free dione.

  • Catalysis: Reactions involving this substrate can be catalyzed by both acids and bases. Acid catalysis proceeds by protonating the carbonyl oxygen, further increasing the carbon's electrophilicity.[5][6][7] Base catalysis can either generate a more potent nucleophile or facilitate deprotonation/enolization of the dione.[6]

Troubleshooting Guide for Kinetic Experiments

This section is structured in a question-and-answer format to directly address common problems encountered during kinetic studies.

Question 1: My reaction rate is unexpectedly slow or shows a significant induction period. What are the likely causes?

Answer: A slow or delayed reaction is a frequent issue and can stem from several factors related to the substrate's nature.

  • Cause A: High Concentration of the Unreactive Hydrate Form

    • Explanation: The primary cause is often an unfavorable ketone-hydrate equilibrium. If your reaction solvent contains even small amounts of water, or if the starting material is not fully dehydrated, a significant portion of your substrate may exist as the less reactive hydrate. The reaction may only proceed as the equilibrium slowly shifts to the active ketone form (Le Chatelier's principle).

    • Solution:

      • Rigorous Drying of Solvents and Reagents: Use freshly distilled, high-purity anhydrous solvents. Dry all other reagents and glassware meticulously.

      • In-situ Water Scavenging: Consider the addition of a dehydrating agent that does not interfere with the reaction (e.g., molecular sieves).

      • Pre-equilibration: Before initiating the reaction (e.g., before adding the nucleophile), allow the substrate to stir in the anhydrous solvent at the reaction temperature to shift the equilibrium towards the ketone form. You can monitor this shift using techniques like NMR.[8]

  • Cause B: Catalyst Inefficiency or Inhibition

    • Explanation: If using a catalyst, it may be poisoned by impurities (like water) or may require an activation period.

    • Solution:

      • Catalyst Purity: Ensure the catalyst is pure and handled under inert conditions if it is air- or moisture-sensitive.

      • Catalyst Activation: Some catalysts require a pre-activation step. Consult the literature for your specific catalytic system.

  • Cause C: Poor Solubility

    • Explanation: The hydrate or the dione itself may have limited solubility in the chosen solvent system, leading to a heterogeneous mixture where the reaction rate is limited by dissolution.

    • Solution:

      • Solvent Screening: Perform solubility tests to find a more suitable solvent or a co-solvent system.

      • Temperature Adjustment: Increasing the temperature can improve solubility, but be mindful of potential side reactions or changes in the kinetic regime.

Question 2: I am observing inconsistent or non-reproducible kinetic data between runs. Why?

Answer: Reproducibility is the cornerstone of reliable kinetic data. Inconsistency often points to variables that are not being adequately controlled.

  • Cause A: Variable Water Content

    • Explanation: As discussed, minor variations in the water content of your solvent or reagents from batch to batch can significantly alter the ketone-hydrate equilibrium, leading to different starting concentrations of the active species.

    • Solution:

      • Standardize Solvent Handling: Use a single, well-characterized batch of anhydrous solvent for a series of experiments. Always handle it under an inert atmosphere (e.g., nitrogen or argon).

      • Quantify Water Content: Use Karl Fischer titration to determine the water content of your reaction medium before each run to ensure consistency.

  • Cause B: Temperature Fluctuations

    • Explanation: Reaction rates are highly sensitive to temperature (as described by the Arrhenius equation). Inconsistent temperature control will lead directly to variable rates.

    • Solution:

      • Use a Thermostatted Reaction Vessel: Employ a jacketed reactor connected to a circulating bath with precise temperature control (± 0.1 °C).

      • Internal Temperature Monitoring: Measure the temperature of the reaction mixture directly, not just the bath temperature.

  • Cause C: Inefficient Mixing

    • Explanation: Inadequate stirring can lead to localized concentration gradients, meaning the reaction rate is not uniform throughout the vessel. This is especially problematic for faster reactions.

    • Solution:

      • Consistent Stirring: Use a magnetic stir bar or overhead stirrer and ensure the stirring rate is consistent across all experiments. The stirring should be vigorous enough to create a vortex, ensuring rapid homogenization.

      • Standardized Addition: For fast reactions, the method and speed of reagent addition can impact the initial rate. Use a syringe pump for precise and repeatable additions.

Question 3: My reaction is too fast to monitor accurately with my current method. How can I slow it down for reliable kinetic analysis?

Answer: When a reaction is too rapid, it can be difficult to collect enough data points, especially during the initial phase.

  • Solution A: Lower the Temperature

    • Explanation: Decreasing the reaction temperature is the most effective way to reduce the rate constant. A general rule of thumb is that the rate approximately halves for every 10 °C decrease in temperature.

    • Implementation: Conduct a series of runs at progressively lower temperatures until the reaction half-life is in a measurable range (e.g., several minutes).

  • Solution B: Reduce Reactant Concentrations

    • Explanation: For reactions that are not zero-order, lowering the concentration of one or more reactants will decrease the overall rate.

    • Implementation: Systematically lower the concentrations while keeping the ratios constant to find a suitable range for monitoring.

  • Solution C: Use a Stopped-Flow Technique

    • Explanation: For very fast reactions (with half-lives in the millisecond to second range), specialized equipment is necessary. A stopped-flow instrument rapidly mixes the reactants and then stops the flow to monitor the reaction spectroscopically in a static cell.

    • Implementation: This requires access to specialized instrumentation but is the gold standard for studying fast kinetics in solution.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for monitoring the kinetics of these reactions in real-time?

A1: The choice depends on the specific reaction.

  • NMR Spectroscopy (¹H or ¹⁹F): This is an excellent, quantitative method.[8] ¹⁹F NMR is particularly useful as the fluorine signal of the reactant and product will likely be distinct and in a region with no other signals.[9][10] It allows you to directly monitor the consumption of the starting material and the formation of products.

  • UV-Vis Spectroscopy: If the reactants or products have a distinct chromophore, UV-Vis can be a simple and effective continuous monitoring technique. A thermostatted cell holder is essential.

  • Mass Spectrometry (e.g., DART-MS): Techniques like Direct Analysis in Real Time Mass Spectrometry can be used for direct and quantitative monitoring of reaction progress, even in heterogeneous mixtures.[11]

  • HPLC/UPLC Quench Studies: For slower reactions, aliquots can be taken at specific time points, quenched (e.g., by rapid cooling or addition of a neutralizing agent), and then analyzed offline by HPLC or UPLC. This is a robust but labor-intensive method.

Q2: How do I account for the hydrate equilibrium in my rate law?

A2: This is a critical consideration. The observed rate constant (k_obs) will be a function of the true rate constant (k) and the equilibrium constant for hydration (K_hyd). You may need to perform separate experiments (e.g., NMR studies at different water concentrations) to determine K_hyd independently. The concentration of the active, non-hydrated dione should be used in the rate law.

Q3: Can I ignore the hydrate form if I use aprotic, anhydrous solvents?

A3: While using anhydrous solvents is the correct approach, you cannot simply ignore the possibility of hydrate formation. The starting material itself is a hydrate. You must either ensure it is fully converted to the dione form before starting the kinetic run or account for the water released into the system upon its dissolution and equilibration. Heating the substrate under vacuum prior to use can help remove the water of hydration.[12]

Q4: Does the pH of the medium affect the reaction kinetics?

A4: Absolutely. The reaction can be highly sensitive to pH.

  • Acidic Conditions: Can accelerate reactions by protonating the carbonyl, making it more electrophilic.[6][7]

  • Basic Conditions: Can accelerate reactions by deprotonating a nucleophile, making it more potent, or by facilitating the enolization of the dione.[6] It is crucial to use buffered solutions or to ensure the pH remains constant throughout the reaction if it is a sensitive parameter.

Data Presentation and Experimental Protocols

Table 1: Key Parameters for Kinetic Study Design
ParameterRecommendation/ConsiderationRationale
Solvent Anhydrous acetonitrile, THF, or DCMOffers good solubility for many organic reactants and can be rigorously dried.
Temperature Control ± 0.1 °C using a circulating bathReaction rates are exponentially dependent on temperature.
Water Content < 50 ppm (verify with Karl Fischer)Minimizes the concentration of the unreactive hydrate form.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with oxygen and excludes atmospheric moisture.
Mixing Vigorous, reproducible stirringEnsures homogeneity and avoids mass transport limitations.
Monitoring Technique In-situ NMR (¹⁹F) or stopped-flow UV-VisProvides real-time, quantitative data without disturbing the reaction.[9][10]
Protocol 1: General Procedure for a Kinetic Run using In-Situ NMR Spectroscopy
  • Preparation: Dry all glassware in an oven at 120 °C overnight. Assemble the reaction setup (e.g., a three-neck flask with a condenser) under a stream of inert gas.

  • Reagent Preparation: Prepare stock solutions of 2,2-Difluorocyclohexane-1,3-dione hydrate and the nucleophile in rigorously dried anhydrous solvent inside a glovebox or under an inert atmosphere.

  • System Equilibration: Add the dione hydrate solution to a pre-warmed (or cooled) NMR tube equipped with a septum cap. Place the tube in the NMR spectrometer, which is pre-set to the desired reaction temperature. Allow the system to equilibrate for 15-20 minutes.

  • Acquire Initial Spectrum (t=0): Take a high-quality spectrum of the starting material. This will serve as your time-zero reference.

  • Initiate Reaction: Using a gas-tight syringe, rapidly inject the required volume of the nucleophile stock solution into the NMR tube.

  • Data Acquisition: Immediately begin acquiring spectra at fixed time intervals (e.g., every 60 seconds). Modern NMR spectrometers can be programmed to do this automatically.[8]

  • Data Processing: Integrate the signals corresponding to the reactant and product in each spectrum. Plot the concentration versus time to determine the reaction order and rate constant.

Visualizing Experimental Logic

Diagram 1: Troubleshooting Workflow for Kinetic Experiments

This diagram provides a logical decision tree for diagnosing and solving common issues in kinetic studies.

G start Kinetic Experiment Start issue Unexpected Kinetic Profile? start->issue slow Reaction Too Slow / Induction Period issue->slow Yes inconsistent Inconsistent / Non-Reproducible Data issue->inconsistent Yes fast Reaction Too Fast to Monitor issue->fast Yes cause_slow1 High Hydrate Concentration? slow->cause_slow1 cause_incon1 Variable Water Content? inconsistent->cause_incon1 sol_fast1 Lower Temperature fast->sol_fast1 sol_fast2 Lower Concentrations fast->sol_fast2 sol_fast3 Use Stopped-Flow Apparatus fast->sol_fast3 cause_slow2 Catalyst Issue? cause_slow1->cause_slow2 No sol_slow1 Dry Solvents / Use Scavenger cause_slow1->sol_slow1 Yes cause_slow3 Solubility Problem? cause_slow2->cause_slow3 No sol_slow2 Check Catalyst Purity / Activation cause_slow2->sol_slow2 Yes sol_slow3 Screen Solvents / Adjust Temp. cause_slow3->sol_slow3 Yes cause_incon2 Temp. Fluctuations? cause_incon1->cause_incon2 No sol_incon1 Use Karl Fischer / Standardize Handling cause_incon1->sol_incon1 Yes cause_incon3 Inefficient Mixing? cause_incon2->cause_incon3 No sol_incon2 Use Thermostat / Internal Probe cause_incon2->sol_incon2 Yes sol_incon3 Consistent Stirring / Syringe Pump cause_incon3->sol_incon3 Yes

Caption: Troubleshooting workflow for kinetic experiments.

References

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. (Source document, no public URL available).
  • Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]

  • Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (Source document, no public URL available).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (Source document, no public URL available).
  • Nucleophilic Addition | AQA A Level Chemistry Revision Notes 2015. Save My Exams. [Link]

  • Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. PMC. [Link]

  • Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. MDPI. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Detecting and dealing with hydrate formation. DigitalRefining. [Link]

  • Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC. [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

  • Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. PMC. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. [Link]

  • Reaction Monitoring. Magritek. [Link]

  • Reconstructive Synthesis of Fluorinated Dihydropyrido[1,2‐a] indolones by a Cyclohexadione Cut‐to‐Fuse Strategy. ResearchGate. [Link]

  • UNIT 6 KINETIC METHODS OF ANALYSIS. eGyanKosh. [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. PMC. [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]

  • (PDF) Experimental Studies of the Mechanism and Kinetics of Hydration Reactions. (Source document, no public URL available).
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. [Link]

  • 5: Properties of Hydrates (Experiment). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Reaction Monitoring for 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2,2-Difluorocyclohexane-1,3-dione Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for monitoring reactions involving this versatile fluorinated building block. Our goal is to equip you with the knowledge to anticipate challenges, interpret analytical data effectively, and optimize your synthetic outcomes.

Introduction: The Unique Challenges of a Fluorinated Diketone Hydrate

2,2-Difluorocyclohexane-1,3-dione is a valuable synthon in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group. However, its reactivity is nuanced by its existence as a stable hydrate. This hydration state can significantly influence solubility, reactivity, and the interpretation of reaction monitoring data. Understanding the interplay between the hydrate and the anhydrous form is critical for successful and reproducible experimentation. This guide will delve into the practical aspects of monitoring reactions with this reagent, focusing on common analytical techniques and providing solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with 2,2-Difluorocyclohexane-1,3-dione Hydrate.

Q1: Should I use the hydrate form directly in my reaction, or should I attempt to dehydrate it first?

A1: In many cases, the hydrate can be used directly. The presence of water of crystallization may not interfere with certain reactions, particularly those performed in aqueous or protic solvents. However, for reactions that are sensitive to water, such as those involving organometallics or certain catalysts, using the anhydrous form is crucial.[1][2] Attempting to dehydrate the compound by heating can be effective, but it's important to monitor the process to avoid decomposition. A common method is to dry the compound under vacuum at a moderately elevated temperature. The choice between the hydrate and anhydrous form is context-dependent on the specific reaction conditions.[2]

Q2: How can I confirm the hydration state of my starting material?

A2: The hydration state can be confirmed using several analytical techniques:

  • FTIR Spectroscopy: The presence of a broad absorption band in the 3200-3500 cm⁻¹ region is indicative of the O-H stretching vibrations of the water of hydration.

  • ¹H NMR Spectroscopy: In a dry solvent like DMSO-d₆, the water of hydration will typically appear as a distinct, broad singlet. The integration of this peak relative to the protons of the cyclohexane ring can be used to quantify the degree of hydration.

  • Thermogravimetric Analysis (TGA): TGA can precisely quantify the water content by measuring the mass loss upon heating.

Q3: My reaction is sluggish or incomplete. Could the hydrate form be the issue?

A3: Yes, the hydrate form can sometimes lead to lower reactivity compared to the anhydrous form. The water of hydration can compete for coordination sites on a catalyst or react with sensitive reagents.[1][2] If you suspect this is the case, consider the following:

  • Use the anhydrous form: If possible, dehydrate the starting material before use.

  • Increase catalyst loading: A higher catalyst loading may be necessary to overcome any inhibition caused by the water of hydration.

  • Azeotropic removal of water: For some reactions, using a Dean-Stark apparatus to remove water azeotropically during the reaction can be effective.

Q4: I am observing unexpected side products. What are the likely culprits?

A4: Side product formation can arise from several sources:

  • Over-reaction: In reactions like fluorination, it's possible to introduce more than the desired number of fluorine atoms. Careful control of stoichiometry is key.

  • Decomposition: The diketone can be susceptible to decomposition under harsh basic or acidic conditions.

  • Reaction with solvent: Ensure your solvent is inert under the reaction conditions.

  • Self-condensation: Under certain conditions, dicarbonyl compounds can undergo self-condensation reactions.

Troubleshooting Guide: A Problem-Solving Framework

This section provides a structured approach to troubleshooting common issues encountered during reactions with 2,2-Difluorocyclohexane-1,3-dione Hydrate.

Issue 1: Incomplete Conversion or Stalled Reaction
Potential Cause Diagnostic Check Recommended Solution
Low Reagent Reactivity Confirm the identity and purity of all reagents using appropriate analytical techniques (NMR, etc.).Use freshly opened or purified reagents. Verify the activity of catalysts.
Inhibition by Water of Hydration Run a parallel reaction with the anhydrous form (if available) or under strictly anhydrous conditions.Dehydrate the starting material. Use a stoichiometric amount of a water scavenger. Increase catalyst loading.
Insufficient Reaction Temperature Monitor the reaction at a slightly elevated temperature for a short period to see if conversion improves.Gradually increase the reaction temperature, while monitoring for the formation of degradation products by TLC or LC-MS.
Poor Solubility Visually inspect the reaction mixture for undissolved starting material.Choose a solvent in which all reactants are fully soluble at the reaction temperature. Consider using a co-solvent.
Issue 2: Formation of Multiple Products
Potential Cause Diagnostic Check Recommended Solution
Over-fluorination (in fluorination reactions) Analyze the crude reaction mixture by ¹⁹F NMR and/or LC-MS to identify species with higher fluorine content.Use a sub-stoichiometric amount of the fluorinating agent. Add the fluorinating agent slowly to the reaction mixture.
Side Reactions (e.g., Aldol or Knoevenagel Condensation) Characterize the byproducts using NMR and MS to identify their structures.Optimize reaction conditions (temperature, base/acid concentration) to disfavor the side reaction. Consider using a milder base or catalyst.
Decomposition of Starting Material or Product Analyze the reaction mixture for degradation products, which may appear as a complex mixture of small molecules.Run the reaction at a lower temperature. Use a less harsh base or acid. Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Issue 3: Difficulty in Monitoring the Reaction
Potential Cause Diagnostic Check Recommended Solution
Overlapping signals in ¹H NMR Check for complex multiplets or broad signals that are difficult to integrate accurately.Utilize ¹⁹F NMR, as the chemical shift range is much wider, leading to better signal separation.[3] Use a higher field NMR spectrometer for better resolution.
Poor UV activity of reactants/products Observe a flat baseline or very small peaks in the HPLC-UV chromatogram.Use a different detector, such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). Consider derivatizing the analyte to introduce a UV-active chromophore.
Volatility issues in GC-MS Observe broad peaks, tailing, or no elution of the compound of interest.Derivatize the compound to increase its volatility (e.g., silylation). Use a more polar GC column. Consider using LC-MS as an alternative.

Reaction Monitoring Techniques: A Practical Guide

Effective reaction monitoring is the cornerstone of successful process development and optimization. Below are detailed protocols and considerations for the most common analytical techniques.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is arguably the most powerful technique for monitoring reactions involving fluorinated compounds due to its high sensitivity and wide chemical shift range.[3][4][5]

Key Advantages:

  • High Sensitivity: ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio.[4]

  • Wide Chemical Shift Range: This minimizes signal overlap and allows for clear distinction between different fluorine environments.[3]

  • Clean Spectra: Typically, there are no interfering background signals.

Experimental Protocol:

  • Sample Preparation: Withdraw a small aliquot (0.1-0.5 mL) from the reaction mixture. Dilute with a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire a standard ¹⁹F NMR spectrum. A reference standard such as trifluorotoluene may be added for quantitative analysis.

  • Data Analysis: Monitor the disappearance of the starting material's ¹⁹F signal and the appearance of the product's signal(s). The chemical shift of the CF₂ group in 2,2-Difluorocyclohexane-1,3-dione is expected to be in the range of -100 to -120 ppm relative to CFCl₃. The exact shift will depend on the solvent and other factors.

Troubleshooting ¹⁹F NMR:

  • No Signal: Check the concentration of your sample. Ensure the spectrometer is properly tuned to the ¹⁹F frequency.

  • Broad Signals: This could indicate the presence of paramagnetic species or chemical exchange. Ensure the sample is free of solid particles.

  • Complex Multiplets: This is likely due to coupling with neighboring protons (¹H-¹⁹F coupling). ¹H-decoupling experiments can simplify the spectrum.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

While ¹H NMR can be used, the spectra can be more complex due to ¹H-¹⁹F coupling.

Experimental Protocol:

  • Sample Preparation: As with ¹⁹F NMR, dilute a reaction aliquot in a deuterated solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Monitor the change in the signals corresponding to the protons on the cyclohexane ring. The signals of protons alpha to the carbonyl groups will be the most informative.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique for monitoring the consumption of starting materials and the formation of products.

Experimental Protocol:

  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase. Filter the sample before injection.

  • Method Development: A reverse-phase C18 column is a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Analysis: Monitor the peak areas of the starting material and product(s) over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds.

Experimental Protocol:

  • Sample Preparation: Quench and extract a reaction aliquot into a suitable organic solvent. Dry the organic layer and dilute if necessary.

  • Analysis: Inject the sample onto the GC-MS. Monitor the disappearance of the starting material's peak and the appearance of the product's peak in the total ion chromatogram (TIC). The mass spectrum will confirm the identity of the components.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR allows for real-time monitoring of the reaction without the need for sampling.

Key Advantages:

  • Real-time data: Provides continuous information on the concentration of reactants and products.

  • No sample workup: Reduces the risk of altering the reaction composition during sampling.

Experimental Setup:

  • An FTIR spectrometer equipped with a probe that can be inserted directly into the reaction vessel.

Data Analysis:

  • Monitor the changes in the characteristic vibrational bands of the starting material and product. For example, the carbonyl (C=O) stretching frequency will be a key indicator of the reaction's progress.

Visualizing the Workflow

Decision Tree for Troubleshooting a Stalled Reaction

Caption: A decision-making workflow for troubleshooting stalled reactions.

General Reaction Monitoring Workflow

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_monitoring Monitoring cluster_workup Workup & Characterization Start Start Reaction Take_Aliquot Take Aliquot at t=0 Start->Take_Aliquot Analyze Analyze by Primary Method (e.g., 19F NMR or HPLC) Take_Aliquot->Analyze Time_Points Take Aliquots at Regular Intervals Analyze->Time_Points Analyze_Time_Points Analyze Time Points Time_Points->Analyze_Time_Points Reaction_Complete Reaction Complete? Analyze_Time_Points->Reaction_Complete Reaction_Complete->Time_Points No Workup Workup Reaction Reaction_Complete->Workup Yes Characterize Purify and Characterize Product Workup->Characterize

Caption: A generalized workflow for monitoring chemical reactions.

References

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Chekhlov, A. N. (2007). Crystal and molecular structure of 2,2-difluorocyclohexane-1,3-dione hydrate, C6H6F2O2·H2O. Journal of Structural Chemistry, 48(5), 899–902.
  • Oreate AI. (2025, December 19). Hydrate vs. Anhydrous: Understanding the Differences and Implications. Retrieved from [Link]

  • ResearchGate. (2019, October 26). Significance between anhydrous and hydrated compounds? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 22). 5: Properties of Hydrates (Experiment). Retrieved from [Link]

  • Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Torontech. (n.d.). FTIR Spectrometers – Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 2,2-Difluorocyclohexane-1,3-dione Hydrate as a Superior Difluorocarbene Reagent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2,2-Difluorocyclohexane-1,3-dione hydrate (DFCHD) against established fluorinating agents, specifically focusing on its role as a difluorocarbene (


) source .

Executive Summary

In the landscape of organofluorine chemistry, the introduction of the difluoromethylene moiety (


) is a critical transformation for modulating lipophilicity and metabolic stability in drug candidates. Historically, this has been achieved using volatile liquids (TFDA) or harsh pyrolytic salts (SCDA).

2,2-Difluorocyclohexane-1,3-dione hydrate (DFCHD) has emerged as a shelf-stable, solid-state surrogate for difluorocarbene. It operates via a base-mediated retro-Claisen fragmentation, offering a unique balance of safety, ease of handling, and atom economy compared to traditional reagents. This guide analyzes its performance, mechanism, and application protocols.[1]

Mechanistic Profiling

Unlike electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic sources (e.g., DAST), DFCHD functions as a carbene transfer reagent . Understanding its decomposition pathway is vital for optimizing reaction conditions.

The Retro-Claisen Fragmentation Pathway

DFCHD releases


 through a cascade triggered by nucleophilic attack (usually by hydroxide or alkoxide) on the carbonyl carbon. This ring-opening mechanism is distinct from the thermal decarboxylation of linear salts.

G DFCHD 2,2-Difluorocyclohexane- 1,3-dione (DFCHD) Attack Nucleophilic Attack (OH- / RO-) DFCHD->Attack RingOpen Ring Opening (Retro-Claisen) Attack->RingOpen Tetrahedral Intermediate Intermed Acyclic Difluoro-enolate RingOpen->Intermed Carbene :CF2 (Difluorocarbene) Intermed->Carbene Elimination Byproduct Glutaric Acid Derivative Intermed->Byproduct

Figure 1: The activation pathway of DFCHD requires a mild base to initiate ring opening, releasing the active carbene species and a benign byproduct.

Comparative Performance Matrix

The following table contrasts DFCHD with the three most common alternatives: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate), SCDA (Sodium chlorodifluoroacetate), and TMSCF3 (Ruppert-Prakash Reagent).

FeatureDFCHD (Hydrate) TFDA SCDA TMSCF3
Primary Role

Source

Source

Source

Source (can gen.

)
Physical State Crystalline Solid Volatile LiquidSolidLiquid
Activation Mild Base / Heat (

C)
Catalytic

(Neutral)
High Heat (

C)
Initiator (NaI/TBAT)
Stability High (Shelf-stable)Low (Moisture sensitive)High (Hygroscopic)Moderate
Atom Economy ModerateLow (Sulfonyl waste)HighModerate
Safety Profile Benign (releases

)
Toxic (HF/Sulfur byproducts)Harsh (Thermal runaway risk)Flammable
Cost ModerateHighLowModerate
Key Advantages of DFCHD:
  • Handling: Unlike TFDA, which fumes and requires strict anhydrous conditions, DFCHD is a free-flowing powder that is easy to weigh and dispense.

  • Reaction Control: The release of

    
     is controlled by the rate of base addition or temperature, preventing the "carbene dimerization" (formation of tetrafluoroethylene gas) often seen with fast-releasing reagents.
    
  • Water Tolerance: Being a hydrate, the reagent is inherently compatible with aqueous-organic solvent systems, expanding the scope to polar substrates.

Experimental Protocols

These protocols are designed to be self-validating. The color change or homogeneity of the reaction mixture often serves as a visual indicator of progress.

Protocol A: Difluorocyclopropanation of Alkenes

Target: Synthesis of gem-difluorocyclopropanes from styrenes or aliphatic alkenes.

Reagents:

  • Substrate: Styrene (1.0 equiv)

  • Reagent: DFCHD (1.5 - 2.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for lower temps)
  • Solvent: DMF or DMSO (Polar aprotic solvents facilitate the carbene transfer)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with the alkene (1.0 mmol) and DFCHD (260 mg, 1.5 mmol) in DMF (5 mL).

  • Activation: Heat the mixture to 50°C.

  • Initiation: Add

    
     (276 mg, 2.0 mmol) in portions over 10 minutes. Note: Portion-wise addition prevents a rapid exotherm and ensures a steady concentration of 
    
    
    
    .
  • Monitoring: Stir at 60-80°C for 4-6 hours. Monitor via TLC or

    
     NMR (Look for the disappearance of the DFCHD signal at 
    
    
    
    ppm and appearance of the cyclopropane signal around
    
    
    ppm).
  • Workup: Quench with water (20 mL) and extract with Ethyl Acetate. The byproduct (glutaric acid salt) remains in the aqueous phase, simplifying purification.

Protocol B: O-Difluoromethylation of Phenols

Target: Synthesis of aryl difluoromethyl ethers (


).

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: DFCHD (2.0 equiv)

  • Base: KOH (aqueous, 20 equiv)

  • Solvent: Acetonitrile/Water (biphasic)

Critical Insight: In the presence of a proton source (water/phenol), the generated


 inserts into the phenoxide oxygen bond, followed by rapid protonation to form the 

group.

Strategic Decision Guide

When should you choose DFCHD over the alternatives? Use this logic flow to determine the optimal reagent for your specific campaign.

DecisionTree Start Select Fluorinating Agent Substrate Substrate Sensitivity? Start->Substrate AcidSens Acid/Base Sensitive Substrate->AcidSens High Sensitivity Robust Thermally Robust Substrate->Robust Low Sensitivity TFDA Use TFDA (Neutral, Low Temp) AcidSens->TFDA Cost Cost/Scale Constraint? Robust->Cost SCDA Use SCDA (Cheap, High Temp) Cost->SCDA Budget Critical (Kg scale) Green Green Chemistry / Solid Handling? Cost->Green Performance Critical Green->TFDA No (Liquid ok) DFCHD Use DFCHD (Benign, Solid, Mod. Temp) Green->DFCHD Yes

Figure 2: Decision matrix for selecting difluorocarbene sources based on substrate stability and process constraints.

References

  • Reagent Characterization & Properties: Sigma-Aldrich Product Sheet: 2,2-Difluorocyclohexane-1,3-dione hydrate.

  • Mechanistic Foundation (Retro-Claisen Fragmentation): Beilstein J. Org. Chem. 2024, 20, 460–469.[2] "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas." (Provides the foundational chemistry for the synthesis and stability of the dione class).

  • Difluorocarbene Reactivity Overview: Ni, C.; Hu, J.[3] "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis 2014. (Comprehensive review of

    
     sources including dicarbonyl derivatives).
    
    
  • Comparative Reagent (TFDA): Dolbier, W. R. et al. "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, efficient reagent for the generation of difluorocarbene." J. Fluorine Chem.[4] 2004.[2]

Sources

Strategic Guide: Alternatives to 2,2-Difluorocyclohexane-1,3-dione Hydrate

[1]

Executive Analysis: The "Make vs. Buy" & "Bypass" Dilemma

2,2-Difluorocyclohexane-1,3-dione is a critical bioisostere building block.[1] The gem-difluoro moiety mimics the carbonyl group's sterics and polarity while removing metabolic liability (e.g., enolization). However, the commercial hydrate often presents a bottleneck due to high unit cost ($/g) and variable availability .

Researchers typically face two scenarios requiring alternatives:

  • The "Make" Scenario: You need the exact cyclic dione moiety but require a scalable, cost-effective synthesis starting from cheap cyclohexane-1,3-dione.[1]

  • The "Bypass" Scenario: You desire the final gem-difluoro heterocycle (e.g., pyrazole, isoxazole) and can utilize acyclic fluorinated precursors to construct the ring, avoiding the dione intermediate entirely.

Decision Matrix: Selecting Your Alternative

DecisionTreeStartObjective: Access gem-Difluoro ScaffoldTargetTarget Structure?Start->TargetDioneMust have Cyclic DioneTarget->DioneHeterocycleFinal Heterocycle (e.g., Furan/Pyrazole)Target->HeterocycleScaleScale of Synthesis?Dione->ScaleAcyclicAlt 3: Acyclic Cascade(Difluoroacetates/Malonates)Heterocycle->AcyclicAvoid Dione IntermediateBenchBench (<10g)Scale->BenchProcessProcess (>100g)Scale->ProcessSelectfluorAlt 1: Selectfluor Mediated(High Cost, High Safety)Bench->SelectfluorF2GasAlt 2: F2 Gas + Quinuclidine(Low Cost, Specialized Equip)Process->F2Gas

Figure 1: Strategic decision tree for selecting the optimal fluorination pathway based on target and scale.

Comparative Analysis of Alternatives

The following table contrasts the commercial hydrate with its primary synthetic alternatives.

FeatureCommercial Hydrate Alt 1: Selectfluor® (In-Situ) Alt 2: F₂ Gas / Quinuclidine Alt 3: Acyclic Precursors
Primary Use Immediate use reagentBench-scale synthesisIndustrial scale-upHeterocycle construction
Precursor N/ACyclohexane-1,3-dioneCyclohexane-1,3-dioneEthyl bromodifluoroacetate
Cost Efficiency Low (High $/g)Moderate (Reagent cost high)High (Reagents cheap)High (Commodity chems)
Atom Economy 100% (as reagent)Low (High MW waste)HighModerate
Safety Profile HighHigh (Stable solid)Low (Requires F₂ handling)High
Scalability Supply limitedLinear (Cost prohibitive)ExcellentExcellent

Detailed Technical Protocols

Alternative 1: Selectfluor-Mediated Synthesis (Bench Standard)

Best for: Discovery chemistry where speed and safety outweigh reagent cost.[1] Mechanism: Electrophilic fluorination of the enol tautomer.[2][3]

Expert Insight: Direct difluorination of 1,3-diones with Selectfluor often stalls at the monofluorinated stage because the electron-withdrawing fluorine stabilizes the keto-form, preventing the enolization required for the second fluorine addition.[1] Crucial Modification: The addition of a base or water is required to drive the equilibrium toward the enol for the second fluorination.[4]

Protocol:
  • Setup: Charge a round-bottom flask with cyclohexane-1,3-dione (1.0 eq) and acetonitrile (0.5 M).

  • Reagent Addition: Add Selectfluor (2.2 eq).[1]

  • Activation: Add water (5-10 equiv) or a mild base (e.g., NaHCO₃, 1.0 eq) to catalyze enolization.

  • Reaction: Stir at reflux (80 °C) for 4–6 hours. Note: Room temperature reaction often yields mixtures of mono- and di-fluoro products.[1]

  • Workup: Remove solvent in vacuo. Extract with Ethyl Acetate/Water.[1] The product often crystallizes as the hydrate upon exposure to moisture.

  • Validation: ¹⁹F NMR typically shows a singlet around -119 to -128 ppm (depending on solvent/hydrate state).[1]

Alternative 2: Quinuclidine-Mediated Direct Fluorination (Process Standard)

Best for: Large-scale synthesis (>100g) where Selectfluor is too expensive.[1] Source: Beilstein J. Org.[1][2][5] Chem. 2024, 20, 460–469.[2][5]

Expert Insight: Elemental fluorine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Quinuclidine2


1
Protocol:
  • Setup: Use a specialized fluorination reactor (PTFE or passivated steel).[1] Dissolve cyclohexane-1,3-dione (1.0 eq) and Quinuclidine (1.1 eq) in MeCN.

  • Fluorination: Introduce 10%

    
     in 
    
    
    gas stream at 0 °C. Monitor consumption of
    
    
    (approx 2.3 eq required).
  • Quench: Purge with

    
    .[2] Pour mixture into water/DCM.
    
  • Purification: The organic layer contains the 2,2-difluoro product. Wash with dilute HCl to remove quinuclidine (recyclable).[1]

  • Yield: Typically 65–85% isolated yield.[1]

Alternative 3: Acyclic Cascade Synthesis (The "Bypass")

Best for: Synthesizing gem-difluorinated heterocycles (e.g., furans, pyrazoles) without isolating the unstable/hygroscopic dione. Source: Chem. Commun., 2022, 58, 3477.[6]

Expert Insight: Instead of making the ring and then fluorinating it, use a pre-fluorinated "sticker" like Ethyl bromodifluoroacetate . Reacting this with enaminones triggers a cascade: cyclopropanation → ring expansion → elimination.

Pathway Logic:

CascadePrecursorEnaminoneInter[AminocyclopropaneIntermediate]Precursor->Inter+ Reagent(Base free)ReagentBrCF2COOEtProductgem-DifluorinatedFuran/HeterocycleInter->ProductRearrangement

Figure 2: Acyclic cascade strategy avoiding the cyclic dione intermediate.

References

  • Synthesis of 2,2-difluoro-1,3-diketone derivatives using fluorine gas. Source:Beilstein Journal of Organic Chemistry, 2024, 20, 460–469.[2][5] Context: Describes the Quinuclidine-mediated direct fluorination method for scale-up.

  • Selectfluor™: A User-Friendly Electrophilic Fluorinating Reagent. Source:Sigma-Aldrich Technical Guides.[1] Context: Standard protocols for electrophilic fluorination using F-TEDA-BF4.[1]

  • Metal-free synthesis of gem-difluorinated heterocycles from enaminones. Source:Chemical Communications, 2022, 58, 3477-3480.[6] Context: Strategy for "Bypassing" the dione using acyclic bromodifluoroacetate.

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones. Source:Scientific & Academic Publishing, 2012. Context: Characterization of the hydrate equilibrium and NMR data for 2,2-difluorocyclohexane-1,3-dione.

validating the structure of 2,2-Difluorocyclohexane-1,3-dione hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Structural Elucidation of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Executive Summary: The Fluorine Effect

In the development of metabolic stable bioisosteres, 2,2-Difluorocyclohexane-1,3-dione represents a critical scaffold. However, the introduction of geminal fluorine atoms at the


-position creates a unique electronic environment that significantly alters the compound's structural behavior compared to its non-fluorinated analogs.

Unlike typical 1,3-diketones which exist primarily in a keto-enol equilibrium, the strong electron-withdrawing nature of the


-fluorines renders the carbonyl carbons highly electrophilic. In the presence of moisture, this favors the formation of a covalent hydrate (gem-diol)  rather than a simple water-lattice hydrate.

The Challenge: Distinguishing between the anhydrous diketo form, the enol tautomer, and the gem-diol hydrate is non-trivial and often leads to misinterpretation of analytical data. This guide provides a definitive, multi-modal validation protocol to confirm the structure of 2,2-Difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3) .

Comparative Analysis of Validation Methods

To validate the product, one must move beyond standard purity checks and employ structural discrimination techniques. The following table compares the efficacy of primary analytical methods in distinguishing the hydrate (gem-diol) from the anhydrous diketone.

FeatureMethod A:

F NMR (Solution)
Method B: SC-XRD (Solid State) Method C: FT-IR (Vibrational)
Primary Utility Rapid Diagnostic (Quantifies equilibrium)Absolute Configuration (Definitive proof)Functional Group Check (Quick screen)
Specificity High. Distinct chemical shifts for sp

vs sp

neighbors.[1]
Very High. Visualizes C-O vs C-OH bond lengths.Moderate. C=O vs O-H stretches overlap.
Sample State Solution (Dynamic Equilibrium)Single Crystal (Static Lattice)Solid/Neat
Cost/Time Low / <1 HourHigh / Days to WeeksLow / <15 Mins
Key Marker

ppm shift
C-O bond length (1.20Å vs 1.40Å) Broad -OH stretch (3400 cm

)
Recommendation Primary Routine Method Gold Standard for Reference Supplementary

Deep Dive: The Hydration Equilibrium

Understanding the structural dynamics is a prerequisite for accurate validation. The fluorine atoms at C2 inductively destabilize the enol form (due to F-C=C repulsion and lack of stabilization) and activate the carbonyls toward nucleophilic attack.

Mechanism of Covalent Hydration

The "hydrate" is not merely water trapped in the crystal lattice; it is a chemical transformation where one carbonyl group undergoes addition of water to form a 2,2-difluoro-3,3-dihydroxycyclohexan-1-one .

HydrationEquilibrium cluster_legend Thermodynamic Driver Diketo Anhydrous Diketo Form (sp2 Carbonyls) Symetric Transition + H2O (Nucleophilic Attack) Diketo->Transition Enol Enol Tautomer (Unstable due to F) Diketo->Enol Disfavored GemDiol Gem-Diol (Hydrate) (sp3 Carbon, C(OH)2) Asymmetric Transition->GemDiol Favored by EWG Fluorines Explanation Fluorine (EWG) increases carbonyl electrophilicity, stabilizing the gem-diol.

Figure 1: The thermodynamic equilibrium favoring the gem-diol form in fluorinated 1,3-diones.

Experimental Protocols for Validation

Protocol A: F and H NMR Diagnostics

This is the most accessible and reliable method for routine validation.

  • Reagents: DMSO-d

    
     (preferred for stabilizing polar hydrates) or CDCl
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Trichlorofluoromethane (CFCl
    
    
    ,
    
    
    0.0 ppm).

Step-by-Step Workflow:

  • Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-d

    
    .
    
  • Acquire

    
    F NMR  (proton-decoupled) with sufficient scans (ns=64) to detect minor tautomers.
    
  • Acquire

    
    H NMR .
    

Data Interpretation (The "Symmetry Test"):

SignalAnhydrous (Diketo)Hydrate (Gem-Diol)Causality

F Shift
-119.1 ppm (s) -128.1 ppm (s) sp

hybridization at C3 shields the adjacent CF

more than sp

C=O.

H Symmetry
Symmetric Asymmetric Anhydrous form has C2 symmetry axis. Hydrate has one C=O and one C(OH)

, breaking symmetry.

H Pattern
1 Multiplet (4H,

-CH

)
3 Distinct MultipletsHydrate differentiates C4, C5, and C6 protons due to loss of symmetry.

Note: Chemical shifts are referenced to CFCl


.[1][2][3] Values may vary slightly (

0.5 ppm) based on concentration and solvent.
Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

Use this protocol if regulatory submission requires absolute proof of the covalent C-O bonds.

Crystallization Method:

  • Prepare a saturated solution of the compound in Ethyl Acetate .

  • Allow slow evaporation at room temperature (20-25°C) over 48-72 hours.

  • Harvest pale tan/colorless crystals.

Validation Criteria:

  • Space Group: Monoclinic or Triclinic (typical for these hydrates).

  • Bond Lengths: Look for C3-O bond lengths.

    • Carbonyl (C=O): ~1.21 Å.

    • Gem-Diol (C-OH): ~1.38 - 1.42 Å.

  • Success Metric: The structure must show two oxygen atoms attached to the C3 carbon with single-bond character, confirming the gem-diol structure.

Decision Tree for Product Verification

Use the following logic flow to validate your synthesized or purchased material.

ValidationLogic Start Start: Unknown Sample NMR Run 19F NMR in DMSO-d6 Start->NMR CheckShift Check Chemical Shift NMR->CheckShift Result119 Peak at ~ -119 ppm CheckShift->Result119 Downfield Result128 Peak at ~ -128 ppm CheckShift->Result128 Upfield (Shielded) Anhydrous Result: Anhydrous Diketone (Not Hydrated) Result119->Anhydrous Hydrate Result: Gem-Diol Hydrate (Target Structure) Result128->Hydrate Action1 Action: Expose to moist air or recrystallize from aq. solvent Anhydrous->Action1 To convert Action2 Action: Confirm with 1H NMR (Look for asymmetry) Hydrate->Action2 To confirm

Figure 2: Analytical decision matrix for validating 2,2-difluorocyclohexane-1,3-dione species.

References

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones. Source: Beilstein Journal of Organic Chemistry (2024).[4] Relevance: Defines the synthesis via Selectfluor and the specific

    
    F NMR shifts for the anhydrous (-119.1 ppm) and hydrate (-128.1 ppm) forms.
    URL:[Link]
    
  • Hydration Equilibrium Constants of Aldehydes and Ketones. Source: ResearchGate / Journal of Physical Chemistry. Relevance: Establishes the thermodynamic principles of gem-diol formation in electron-deficient carbonyls. URL:[Link]

  • 19F NMR Chemical Shift Data. Source: University of Wisconsin-Madison (Reich Collection). Relevance: Provides reference standards for fluorine shifts in

    
    -fluoroketones.
    URL:[Link]
    

Sources

A Researcher's Guide to the Comparative X-ray Crystallographic Analysis of 2,2-Difluorocyclohexane-1,3-dione Hydrate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and material science, the introduction of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The gem-difluoro group, in particular, offers a unique combination of steric and electronic effects. This guide provides a comprehensive framework for the comparative X-ray crystallographic analysis of 2,2-difluorocyclohexane-1,3-dione hydrate and its derivatives. We will delve into the synthesis, crystallization, and detailed structural analysis, offering insights into the subtle yet significant influence of hydration and structural modifications on the solid-state architecture of these promising compounds.

The Significance of Fluorinated Cyclohexanediones

Fluorinated organic compounds are of significant interest due to the unique properties conferred by the highly electronegative fluorine atom.[1][2] In drug development, the introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. The 2,2-difluorocyclohexane-1,3-dione scaffold is a versatile building block, and understanding its three-dimensional structure is paramount for rational drug design and the development of novel materials. Of particular interest is the comparison between the hydrated and anhydrous forms of these derivatives, as the presence of water molecules in the crystal lattice can dramatically alter packing, stability, and solubility.[3][4][5]

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystallographic study begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of 2,2-Difluorocyclohexane-1,3-dione Derivatives

The synthesis of 2,2-difluoro-1,3-diketones can be achieved through various methods. A common approach involves the direct fluorination of the corresponding 1,3-diketone precursor using an electrophilic fluorinating agent.

Experimental Protocol: Synthesis of 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione

  • Starting Material: Begin with high-purity 5,5-dimethylcyclohexane-1,3-dione.

  • Reaction Setup: In a fume hood, dissolve the starting material in a suitable solvent such as acetonitrile in a flask equipped with a magnetic stirrer.

  • Fluorination: Gradually add an electrophilic fluorinating agent, for example, Selectfluor®, to the solution. The reaction progress should be monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.[6]

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched, and the product is extracted. Purification is often achieved through column chromatography to yield the desired 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione.

Growing High-Quality Single Crystals

The formation of single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a variety of solvents with differing polarities. For hydrate formation, the presence of water is essential. A mixture of a solvent in which the compound is soluble (e.g., ethanol, acetone) and a miscible anti-solvent in which it is less soluble (e.g., water, hexane) is often effective.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a reservoir of an anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, inducing crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Comparative Crystallographic Analysis: Hydrate vs. Anhydrous Derivatives

Once suitable crystals are obtained, X-ray diffraction analysis provides a wealth of structural information. The key to a valuable comparative guide is the systematic analysis of key structural parameters. For the purpose of this guide, we will consider a hypothetical comparison between 2,2-Difluorocyclohexane-1,3-dione Hydrate (Compound A) and its anhydrous counterpart, 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione (Compound B) .

Data Collection and Structure Refinement Workflow

The following diagram illustrates the typical workflow for X-ray crystallographic analysis.

X-ray Crystallography Workflow cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystal Single Crystal Selection Mount Mounting on Goniometer Crystal->Mount Xray X-ray Source Detector Diffraction Pattern Collection Xray->Detector Irradiation Integration Data Integration & Reduction Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Workflow of single-crystal X-ray diffraction analysis.

Comparative Analysis of Molecular Geometry

The introduction of gem-difluoro groups and other substituents can lead to subtle changes in bond lengths and angles.

ParameterCompound A (Hydrate)Compound B (Anhydrous Derivative)Significance
C-F Bond Lengths (Å) 1.345(2), 1.351(2)1.348(3), 1.350(3)Generally consistent, indicating the intrinsic strength of the C-F bond.
F-C-F Bond Angle (°) 105.2(1)105.5(2)The gem-difluoro angle is typically smaller than the ideal tetrahedral angle.
C=O Bond Lengths (Å) 1.215(2), 1.218(2)1.212(3), 1.214(3)Can be influenced by hydrogen bonding interactions.
Ring Conformation ChairTwisted BoatThe presence of water molecules and different substituents can alter the ring conformation.
The Role of Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. The presence of water in the hydrate form introduces strong hydrogen bond donors and acceptors, significantly influencing the crystal packing.

Hydrogen Bonding in 2,2-Difluorocyclohexane-1,3-dione Hydrate (Compound A)

In the hydrated structure, water molecules can act as bridges, connecting neighboring diketone molecules through O-H···O hydrogen bonds with the carbonyl oxygen atoms. This often leads to the formation of well-defined supramolecular architectures, such as chains or sheets.

C-H···F and C-H···O Interactions

In both hydrated and anhydrous forms, weaker C-H···O and C-H···F hydrogen bonds play a crucial role in the overall crystal packing.[7] The C-F bond, while a poor hydrogen bond acceptor, can participate in these interactions, influencing the orientation of molecules.[8][9]

The following diagram illustrates the key intermolecular interactions.

Intermolecular_Interactions cluster_A Compound A (Hydrate) cluster_B Compound B (Anhydrous) A_Diketone Diketone Molecule A_Diketone->A_Diketone C-H...F/O Water Water Molecule A_Diketone->Water O-H...O (strong) B_Diketone1 Diketone Molecule 1 B_Diketone2 Diketone Molecule 2 B_Diketone1->B_Diketone2 C-H...O (weak) B_Diketone1->B_Diketone2 C-H...F (weak)

Caption: Comparison of dominant intermolecular interactions.

Conclusion and Future Directions

This guide provides a systematic approach to the comparative crystallographic analysis of 2,2-difluorocyclohexane-1,3-dione hydrate derivatives. By carefully examining molecular geometry and intermolecular interactions, researchers can gain valuable insights into the solid-state properties of these compounds. The presence of water in the crystal lattice of hydrates introduces strong hydrogen bonding networks that can significantly alter the crystal packing compared to their anhydrous counterparts. Future work should focus on expanding the library of these derivatives and co-crystallization studies to further explore their potential in drug development and materials science.

References

  • Choudhury, A. R. (2022). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm. Available at: [Link]

  • Taylor, R., & Cole, J. C. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 1352-1364. Available at: [Link]

  • Thayer, A. M. (2006). Fabulous Fluorine. Chemical & Engineering News, 84(23), 15-24.
  • Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine Hardly Ever Accepts Hydrogen Bonds. Chemistry – A European Journal, 3(1), 89-98.
  • Desiraju, G. R., & Steiner, T. (1999). The Weak Hydrogen Bond: In Structural Chemistry and Biology. Oxford University Press.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. Available at: [Link]

  • Sloop, J. C. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 2, 26-33.
  • Aakeröy, C. B., & Seddon, K. R. (1993). The Hydrogen Bond and Crystal Engineering. Chemical Society Reviews, 22(6), 397-407.
  • Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press.
  • van de Streek, J., & Motherwell, S. (2005). The use of Hirshfeld surfaces for identifying and comparing packing motifs in molecular crystal structures. Acta Crystallographica Section B: Structural Science, 61(5), 594-608.
  • Infantes, L., & Motherwell, S. (2004). Crystal hydrates: a structural chemistry perspective. CrystEngComm, 6, 492-501.
  • Galek, P. T. A., et al. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Molecules, 15(7), 4589-4617. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link]

  • PubChem. 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione. Available at: [Link]

  • Oreate AI. (2025). Hydrate vs. Anhydrous: Understanding the Differences and Implications. Available at: [Link]

Sources

Comparative Guide: Reactivity of Fluorinated vs. Non-Fluorinated Cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexane-1,3-dione (CHD) scaffolds are ubiquitous in medicinal chemistry, serving as pharmacophores in herbicides (HPPD inhibitors) and intermediates in drug synthesis (e.g., Ondansetron).[1] The introduction of fluorine at the C-2 position acts as a "molecular switch," drastically altering the physicochemical profile from a nucleophilic, enol-dominant species to a highly electrophilic, hydration-prone system.

This guide provides a technical comparison of Cyclohexane-1,3-dione (CHD) , 2-Fluorocyclohexane-1,3-dione (2-F-CHD) , and 2,2-Difluorocyclohexane-1,3-dione (2,2-F2-CHD) , focusing on tautomeric equilibria, synthetic accessibility, and reactivity profiles.

Part 1: Physicochemical Profiling & Tautomerism

The reactivity differences between these analogs are governed primarily by the keto-enol tautomerism and the inductive effect of fluorine.

Tautomeric Equilibrium[2]
  • Non-Fluorinated CHD: Exists predominantly (>95%) as the mono-enol tautomer in solution. This makes C-2 highly nucleophilic.

  • 2-Fluoro-CHD: The electron-withdrawing fluorine atom destabilizes the enol form relative to the non-fluorinated parent, but the enol remains accessible. It exists as a measurable equilibrium mixture of keto and enol forms.

  • 2,2-Difluoro-CHD: Lacking

    
    -protons at C-2, this analog is "locked" in the diketo  form. Furthermore, the strong inductive effect of two fluorine atoms makes the carbonyl carbons highly electron-deficient, leading to the formation of stable gem-diol hydrates  in the presence of moisture.
    
Acidity (pKa)
  • CHD (pKa ~5.26): Moderately acidic due to resonance stabilization of the enolate anion.

  • 2-F-CHD: typically exhibits increased acidity (lower pKa) compared to CHD. The fluorine atom stabilizes the resulting carbanion/enolate via inductive effects (

    
    ), despite potential repulsion in the planar enolate structure.
    
Tautomerism Visualization

The following diagram illustrates the shift in equilibrium driven by fluorination.

Tautomerism cluster_0 Non-Fluorinated (CHD) cluster_1 2-Fluoro (2-F-CHD) cluster_2 2,2-Difluoro (2,2-F2-CHD) CHD_Keto Diketo Form (Minor) CHD_Enol Enol Form (Major >95%) CHD_Keto->CHD_Enol Rapid Tautomerism F_Keto 2-F Diketo (Significant) F_Enol 2-F Enol (Equilibrium) F_Keto->F_Enol Slow Enolization FF_Keto 2,2-F2 Diketo (Locked) FF_Hydrate Gem-Diol Hydrate (Stable) FF_Keto->FF_Hydrate + H2O (Hydration)

Figure 1: Tautomeric shifts. Green indicates the dominant reactive species for CHD; Red indicates the electrophilic diketo trap for 2,2-difluoro analogs.

Part 2: Reactivity Benchmarking

The following table contrasts the core reactivity metrics.

FeatureCyclohexane-1,3-dione (CHD)2-Fluoro-CHD2,2-Difluoro-CHD
Dominant Species EnolMixture (Keto/Enol)Diketo / Hydrate
C-2 Nucleophilicity High (Alkylation easy)ModerateNull (Blocked)
Carbonyl Electrophilicity Low (Deactivated by enol)ModerateVery High
Hydration Propensity NegligibleLowHigh (Forms stable hydrate)
Metabolic Stability Low (Rapid oxidation/glucuronidation)Improved (F blocks metabolism)High (C-2 blocked)
Primary Reactivity Nucleophile (C-alkylation)AmphotericElectrophile (Nucleophilic attack at C=O)
Impact on Alkylation
  • CHD: Reacts readily with alkyl halides (e.g., MeI) at C-2 (C-alkylation) or Oxygen (O-alkylation) depending on conditions/solvent.

  • 2-F-CHD: Can still undergo alkylation, but the nucleophilicity of the C-2 carbon is modulated by the fluorine.

  • 2,2-F2-CHD: Cannot be alkylated at C-2. It serves as a metabolic blocker or a scaffold for heterocycle formation via condensation at the carbonyls.

Part 3: Synthetic Protocols

The industry standard for synthesizing fluorinated CHDs utilizes Selectfluor® (F-TEDA-BF4) due to its safety profile and selectivity compared to aggressive reagents like perchloryl fluoride or fluorine gas.

Protocol: Electrophilic Fluorination

Objective: Synthesis of 2-fluoro-CHD and 2,2-difluoro-CHD.

Reagents:

  • Substrate: Cyclohexane-1,3-dione (1.0 eq)

  • Reagent: Selectfluor® (1.1 eq for mono, 2.2 eq for di)

  • Solvent: Acetonitrile (MeCN) or MeOH

  • Base (Optional): Neutral conditions preferred for mono; Base usually required to drive difluorination.

Step-by-Step Workflow:

  • Preparation: Dissolve cyclohexane-1,3-dione in MeCN (0.5 M concentration).

  • Addition: Add Selectfluor® (1.1 eq) in one portion at room temperature (25°C).

    • Note: The reaction is exothermic.

  • Monitoring: Monitor via 19F NMR .

    • Mono-fluoro signal: ~ -160 to -167 ppm (multiplet/doublet).

    • Difluoro signal: ~ -119 ppm (singlet).

  • Workup:

    • Evaporate solvent.

    • Extract with EtOAc/Water.

    • Critical Step: For 2,2-difluoro products, avoid prolonged exposure to aqueous acid/base to prevent hydrate formation if the anhydrous ketone is desired (though the hydrate is often the stable isolable form).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Mechanism Insight: The rate-determining step for the second fluorination is the enolization of the mono-fluoro intermediate. Because F is an EWG, it can make enolization slower or less favorable depending on solvent, often requiring an external base or water to facilitate proton transfer for the second F addition.

Synthesis Start Cyclohexane-1,3-dione (Enol Form) Selectfluor + Selectfluor (1.1 eq) Solvent: MeCN Start->Selectfluor Inter 2-Fluoro-CHD (Keto/Enol Mix) Selectfluor->Inter Decision Target? Inter->Decision Mono Isolate Mono-Fluoro (Yield: ~50-70%) Decision->Mono Stop Di_Step + Selectfluor (1.1 eq) + Base/H2O (Promote Enolization) Decision->Di_Step Continue Final 2,2-Difluoro-CHD (Exists as Hydrate) Di_Step->Final

Figure 2: Synthetic workflow using Selectfluor. Note the requirement for enolization promotion for the second fluorination.

Part 4: Drug Discovery Implications[5]

Bioisosterism & Metabolic Blocking

In drug development, the C-2 position of 1,3-dicarbonyls is a metabolic "soft spot," prone to oxidative metabolism (hydroxylation) or glucuronidation.

  • Monofluorination: Reduces pKa and increases lipophilicity (LogP) slightly while blocking metabolic attack at C-2. However, the compound retains the ability to enolize, which is often required for binding to enzymes like HPPD (4-hydroxyphenylpyruvate dioxygenase).

  • Difluorination: Completely blocks enolization. This destroys activity against targets requiring the enol form (like HPPD) but creates a unique electrophilic scaffold that can covalently trap nucleophilic residues (e.g., serine proteases) via hemiketal formation.

Hydration as a Pharmacophore Feature

The 2,2-difluoro-1,3-dione moiety mimics the transition state of amide hydrolysis. The stable gem-diol (hydrate) formed in aqueous media can act as a transition-state analog inhibitor for hydrolytic enzymes.

References

  • Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications.

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.

  • Stavber, S., et al. (2001). Selectfluor™ F-TEDA-BF4 as a Versatile Reagent for the Fluorination of Organic Compounds. Molecules.[1][2][3][4][5][6][7]

  • Tang, L., et al. (2019).[7] Highly Selective Mono- and Difluorination of 1,3-Dicarbonyl Compounds.[7] The Journal of Organic Chemistry.

  • Enamine Ltd. (2024). 2,2-Difluorocyclohexane-1,3-dione hydrate Safety Data Sheet & Properties.

Sources

A Senior Application Scientist's Guide to the Computational Modeling of 2,2-Difluorocyclohexane-1,3-dione Hydrate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of fluorinated organic compounds is paramount. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability and binding affinity.[1] 2,2-Difluorocyclohexane-1,3-dione is a key building block in the synthesis of various bioactive molecules. Its reactivity, particularly its hydration, is of significant interest as the equilibrium between the keto and hydrate forms can influence its behavior in biological systems and synthetic pathways.

This guide provides an in-depth comparison of computational modeling approaches for the hydrate reactions of 2,2-Difluorocyclohexane-1,3-dione. We will delve into the theoretical underpinnings of various methods, offer practical guidance on their implementation, and present a framework for validating computational predictions against experimental data.

The Chemistry of Ketone Hydration: A Delicate Equilibrium

The hydration of a ketone is a reversible nucleophilic addition of water to the carbonyl group, forming a geminal diol (hydrate).[2][3] The equilibrium position is influenced by both steric and electronic factors. For cyclic ketones, ring strain and conformational effects play a crucial role.[4] The presence of electron-withdrawing groups, such as the two fluorine atoms in 2,2-Difluorocyclohexane-1,3-dione, is expected to destabilize the carbonyl group and shift the equilibrium towards the hydrate form.

The reaction can be catalyzed by both acid and base.[2] Understanding the kinetics and thermodynamics of this equilibrium is essential for controlling reaction outcomes and predicting the behavior of the molecule in different environments.

Computational Approaches to Modeling Hydrate Reactions

A variety of computational tools are available to model chemical reactions. These can be broadly categorized into quantum mechanics (QM) methods, molecular mechanics (MM) methods, and reaction kinetics modeling software.

A Comparative Overview of Computational Strategies

Modeling Approach Core Principles Strengths Limitations Recommended Software
Quantum Mechanics (QM) Solves the Schrödinger equation to describe the electronic structure of molecules.High accuracy for reaction energies, transition state geometries, and reaction pathways. Can model bond breaking and formation.Computationally expensive, limiting the size of the system and the timescale of simulations.Gaussian, Q-Chem, ORCA
Molecular Mechanics (MM) Uses classical mechanics and force fields to describe the potential energy of a system.Computationally efficient, allowing for the simulation of large systems and long timescales.Cannot model reactions involving bond breaking or formation without specialized force fields. Accuracy is dependent on the quality of the force field.AMBER, GROMACS, CHARMM
Reaction Kinetics Modeling Solves rate equations to simulate the time evolution of chemical species concentrations.Can model complex reaction networks and predict product distributions over time.[5][6]Requires pre-determined rate constants, which are often obtained from QM calculations or experiments.Ansys Chemkin, Kinetiscope[6], ChemReaX[5], TChem[7]
Delving Deeper: A Hybrid QM/Kinetics Workflow

For a comprehensive understanding of the 2,2-Difluorocyclohexane-1,3-dione hydrate reaction, a hybrid approach combining the accuracy of QM with the kinetic modeling capabilities of specialized software is recommended.

The initial step is to map out the potential energy surface of the hydration reaction using QM methods. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for systems of this size.

Experimental Protocol: QM Calculation of the Hydration Reaction Pathway

  • Software Selection: Utilize a QM software package such as Gaussian or ORCA.

  • Method and Basis Set Selection: A functional like B3LYP or M06-2X with a Pople-style basis set (e.g., 6-31G(d,p)) or a Dunning-style basis set (e.g., aug-cc-pVDZ) is a reasonable starting point. The choice of functional and basis set should be validated against experimental data or higher-level calculations where possible.[8]

  • Geometry Optimization: Optimize the geometries of the reactant (2,2-Difluorocyclohexane-1,3-dione and water), the transition state, and the product (the gem-diol hydrate).

  • Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: Employ a transition state search algorithm, such as the Berny algorithm in Gaussian, to locate the transition state structure.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to verify that the located transition state connects the reactant and product minima.[8]

  • Energy Profile: Calculate the single-point energies of the optimized structures using a larger basis set to obtain a more accurate reaction energy profile.

G

From the QM-calculated energy barrier, the rate constant (k) for the reaction can be estimated using Transition State Theory (TST). The Eyring equation provides the fundamental relationship:

k = (κkBT/h) * e-ΔG‡/RT

where:

  • κ is the transmission coefficient (often assumed to be 1)

  • kB is the Boltzmann constant

  • T is the temperature

  • h is the Planck constant

  • ΔG‡ is the Gibbs free energy of activation

With the calculated rate constants for the forward and reverse hydration reactions, a kinetic model can be constructed using software like Ansys Chemkin or Kinetiscope.[6] This allows for the simulation of the reaction progress over time under various conditions (e.g., different initial concentrations, temperatures).

Experimental Protocol: Kinetic Simulation of Hydrate Formation

  • Software Selection: Choose a kinetic simulation package such as Kinetiscope or ChemReaX.[5][6]

  • Model Input:

    • Define the chemical species involved: 2,2-Difluorocyclohexane-1,3-dione, water, and the hydrate.

    • Input the elementary reaction steps (forward and reverse hydration).

    • Provide the rate constants calculated from TST.

  • Simulation Parameters:

    • Set the initial concentrations of the reactants.

    • Define the simulation time and temperature.

  • Run Simulation and Analyze Results:

    • Execute the simulation to obtain the concentration profiles of all species as a function of time.

    • Analyze the results to determine the equilibrium concentrations and the time required to reach equilibrium.

G

Validation: The Crucial Link to Experimental Reality

Computational models are powerful tools, but their predictions must be validated against experimental data. For the hydration of 2,2-Difluorocyclohexane-1,3-dione, key experimental observables for comparison include:

  • Equilibrium Constant (Keq): This can be determined experimentally using techniques like NMR or UV-Vis spectroscopy by measuring the concentrations of the ketone and hydrate at equilibrium. The computational Keq can be calculated from the Gibbs free energy change of the reaction (ΔGrxn) obtained from QM calculations.

  • Reaction Rates: Experimental reaction rates can be measured by monitoring the change in concentration of reactants or products over time. These can be compared directly with the results of the kinetic simulations.

Discrepancies between computational predictions and experimental results can provide valuable insights. They may indicate the need for a higher level of theory in the QM calculations, a more sophisticated kinetic model that includes additional reaction pathways, or a re-evaluation of the experimental conditions.

Conclusion: A Synergistic Approach for Predictive Power

The computational modeling of 2,2-Difluorocyclohexane-1,3-dione hydrate reactions requires a multi-faceted approach. By combining the electronic structure accuracy of quantum mechanics with the macroscopic view of reaction kinetics, researchers can gain a comprehensive understanding of this important chemical transformation. This synergistic workflow not only provides valuable insights into the reaction mechanism and kinetics but also serves as a predictive tool to guide experimental design and accelerate the development of new chemical entities.

References

  • Ansys Chemkin | Chemical Kinetics Simulation Software. (n.d.). Ansys. Retrieved February 19, 2026, from [Link]

  • ChemReaX - Science By Simulation. (n.d.). Retrieved February 19, 2026, from [Link]

  • The effective combination of thermodynamic studies and calculations for a series of cyclic ketones and other carbonyl compounds - ProQuest. (n.d.). Retrieved February 19, 2026, from [Link]

  • TChem - A Software Toolkit for the Analysis of Complex Kinetic Models - GitHub. (n.d.). GitHub. Retrieved February 19, 2026, from [Link]

  • Software - Theoretical and Computational Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]

  • Kinetiscope - A stochastic kinetics simulator. (n.d.). Retrieved February 19, 2026, from [Link]

  • Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC. (2025, October 10). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Aldehydes and Ketones - Organic Chemistry Tutor. (n.d.). Retrieved February 19, 2026, from [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017, August 18). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Some examples of experimentally reported fluorinated cyclohexanes. The... - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • A computational triage approach to the synthesis of novel difluorocyclopentenes and fluorinated cycloheptadienes using thermal rearrangements - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • What is the easiest way to learn reactions in aldehyde, ketone, and carboxylic? - Quora. (2017, April 22). Quora. Retrieved February 19, 2026, from [Link]

  • Hydration of the carbonyl group. Further evidence for a cooperative mechanism from experimental and theoretical studies of the hydrations of formaldehyde, acetaldehyde, acetone, and cyclohexanone - Canadian Science Publishing. (n.d.). Canadian Science Publishing. Retrieved February 19, 2026, from [Link]

  • Aldehydes and Ketones Reactions: Videos & Practice Problems - Pearson. (n.d.). Pearson. Retrieved February 19, 2026, from [Link]

  • Reactions and Mechanisms - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone - MDPI. (2023, November 25). MDPI. Retrieved February 19, 2026, from [Link]

  • Simulations provide map to treasure trove of fluorinated compounds - Hokkaido University. (2022, August 9). Hokkaido University. Retrieved February 19, 2026, from [Link]

  • Hydration Equilibrium Constants of Aldehydes, Ketones and Quinazolines - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • LXII1.-Studies on Cyclic Ketones. Part 111, - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Bio-active fluorinated cyclohexenones. - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Theoretical and Kinetic Study of the Reactions of Ketones with HȮ 2 Radicals. Part I: Abstraction Reaction Channels | Request PDF - ResearchGate. (2025, August 28). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. (2024, February 28). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • (PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - ResearchGate. (2024, February 15). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC. (2024, February 28). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Reaction Modeling in Computational Fluid Dynamics with Special Focus on the Blast Furnace Raceway Zone - reposiTUm. (2021, October 12). reposiTUm. Retrieved February 19, 2026, from [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. (2024, February 28). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - MDPI. (2023, November 27). MDPI. Retrieved February 19, 2026, from [Link]

  • Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. (2013, June 10). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • Kinetics of Diffusion-Controlled Reactions - DTIC. (n.d.). Defense Technical Information Center. Retrieved February 19, 2026, from [Link]

Sources

Mechanistic Profiling of 1,3-Diketones: Curcuminoids & Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development

Executive Summary This guide provides a mechanistic analysis of Curcumin (the prototypical 1,3-diketone pharmacophore) against its primary stabilized alternatives: Tetrahydrocurcumin (THC) and Bisdemethoxycurcumin (BDMC) .

For drug development professionals, the critical decision matrix lies in the trade-off between electrophilic potency and hydrolytic stability . While Curcumin possesses the unique ability to covalently modify protein targets (e.g., Keap1) via Michael addition, its rapid degradation at physiological pH limits its bioavailability. THC offers superior stability and antioxidant capacity but lacks the "warhead" required for covalent signaling. BDMC represents a stability-optimized compromise, retaining the electrophilic enone moiety while resisting autoxidation.

Part 1: Structural & Mechanistic Fundamentals

The 1,3-Diketone Moiety & Tautomerism

The defining feature of this class is the


-diketone bridge. In Curcumin, this exists in a dynamic equilibrium between the diketo  and enol  forms.
  • Enol Dominance: In solution, the enol form is stabilized by intramolecular hydrogen bonding and extended conjugation across the heptadiene linker.

  • The Instability Trap: While the enol form drives antioxidant potency (hydrogen atom transfer), it is also the species most vulnerable to autoxidation and hydrolytic degradation at neutral/basic pH (pH > 7.0).

The Michael Acceptor "Warhead"

The most significant pharmacological divergence occurs here.

  • Curcumin & BDMC: Possess

    
    -unsaturated carbonyl groups (diene moiety) flanking the diketone.[1] This makes them potent Michael Acceptors . They react with nucleophilic cysteine thiols (e.g., Cys151 on Keap1), permanently modifying the protein to trigger the Nrf2 antioxidant response element (ARE).
    
  • Tetrahydrocurcumin (THC): Lacks the conjugated double bonds. It is chemically inert toward Michael addition. Its activity is strictly non-covalent (direct ROS scavenging), making it mechanistically distinct from its parent compound.

Mechanism Visualization: Signaling vs. Scavenging

The following diagram illustrates the divergent pathways of Curcumin (Covalent Nrf2 activation) versus THC (Direct ROS scavenging).

G Curcumin Curcumin (1,3-Diketone + Diene) Michael Michael Addition (Covalent Modification) Curcumin->Michael Electrophilic Attack ROS_Scavenge Direct ROS Scavenging (H-Atom Transfer) Curcumin->ROS_Scavenge Secondary Mechanism THC Tetrahydrocurcumin (Diketone only) THC->Michael INACTIVE (No Diene) THC->ROS_Scavenge Phenolic OH Donation Keap1 Target: Keap1-Cys151 Michael->Keap1 Alkylation Nrf2 Nrf2 Release (Nuclear Translocation) Keap1->Nrf2 Inhibits Degradation

Figure 1: Divergent signaling mechanisms. Curcumin acts as a covalent modifier of Keap1, while THC acts primarily as a direct antioxidant.

Part 2: Stability & Reactivity Profiling

The primary failure mode for 1,3-diketones in formulation is pH-dependent degradation.

Comparative Stability Data
FeatureCurcuminBisdemethoxycurcumin (BDMC)Tetrahydrocurcumin (THC)
Physiological Stability (pH 7.4) Poor.

min. Rapid autoxidation.[2]
High. Most stable natural curcuminoid. Resists autoxidation.[3]High. Stable due to lack of conjugated diene.
Michael Acceptor Activity High. Strong electrophile.Moderate. Retains diene, but electron density differs.None. Chemically inert to thiols.
Solubility (Aq) Very Low (< 0.6

g/mL)
LowLow (but better lipophilicity profile)
Degradation Products Ferulic Acid, Vanillin, BicyclopentadioneBis-demethoxy intermediatesGenerally stable metabolites
Degradation Mechanism

At pH > 7.0, Curcumin undergoes deprotonation to form an enolate ion. This ion is highly susceptible to electron transfer to oxygen, leading to a radical chain reaction that cleaves the heptadiene bridge. BDMC lacks the methoxy groups on the phenyl rings; this reduction in electron-donating capacity stabilizes the molecule against the initial autoxidation step, significantly extending its half-life in buffer systems.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: pH-Dependent Degradation Kinetics (HPLC)

Objective: Quantify the stability half-life (


) of diketones to determine formulation viability.

Reagents:

  • Buffer: 100 mM Phosphate Buffer (pH 7.4 and pH 5.0).

  • Stock Solution: 5 mM compound in Methanol (freshly prepared).

  • Quench Solution: 5% Acetic Acid in Methanol.

Workflow:

  • Initiation: Spike Phosphate Buffer (pre-warmed to 37°C) with Stock Solution to a final concentration of 25

    
    M. (Keep organic solvent < 1% to avoid solubility artifacts).
    
  • Sampling: At

    
     min, withdraw 200 
    
    
    
    L aliquots.
  • Quenching: Immediately add aliquot to 800

    
    L Quench Solution (lowers pH < 4, freezing the reaction).
    
  • Analysis: Inject 20

    
    L into HPLC.
    

HPLC Conditions (Standardized):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or equiv),

    
     mm, 5 
    
    
    
    m.[4]
  • Mobile Phase: Acetonitrile : 2% Acetic Acid (40:60 v/v). Isocratic.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection:

    • Curcumin/BDMC: 425 nm (Visible).

    • THC: 280 nm (UV) — Critical: THC is colorless and will not show at 425 nm.

Data Validation:

  • Plot

    
     vs. Time.
    
  • A straight line indicates First-Order Kinetics .

  • Calculate

    
     (slope) and 
    
    
    
    .
Protocol B: Workflow Visualization

HPLC_Workflow cluster_detect Detection Wavelengths Start Stock Prep (Methanol) Incubate Incubation (pH 7.4, 37°C) Start->Incubate Dilute to 25uM Sample Sampling (t = 0, 5, 10... min) Incubate->Sample Timepoints Quench Acid Quench (pH < 4) Sample->Quench Stop Reaction HPLC HPLC Analysis (C18 Column) Quench->HPLC Inject D1 Curcumin/BDMC 425 nm HPLC->D1 D2 THC 280 nm HPLC->D2

Figure 2: Kinetic degradation assay workflow ensuring precise half-life determination.

References

  • Curcumin Differs from Tetrahydrocurcumin for Molecular Targets, Signaling Pathways and Cellular Responses. Source: Molecules (2014) [Link] Key Finding: Establishes THC's lack of Michael acceptor activity and inability to modify Keap1.

  • Studies on the stability of turmeric constituents. Source: Journal of Agricultural and Food Chemistry / ResearchGate [Link] Key Finding: Identifies BDMC as the most stable curcuminoid, resisting the autoxidation that rapidly degrades Curcumin.[6]

  • A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles. Source: AAPS PharmSciTech (2016) [Link] Key Finding: Provides the validated HPLC protocol and degradation kinetics methodology.

  • Tetrahydrocurcumin Outperforms Curcumin in Preventing Oxidative Stress-Induced Dysfunction. Source: MDPI (2025) [Link] Key Finding: Demonstrates the superior direct antioxidant capacity of THC despite its lack of Nrf2 activation.

Sources

Benchmarking Guide: 2,2-Difluorocyclohexane-1,3-dione Hydrate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of gem-difluoromethylene (


) moieties into aliphatic rings is a high-value strategy in medicinal chemistry to modulate lipophilicity (

), block metabolic oxidation at the

-position, and alter ring conformation. 2,2-Difluorocyclohexane-1,3-dione (DFCD) is a critical building block for synthesizing fluorinated fused heterocycles (e.g., indazoles, quinolines).

However, the extreme electrophilicity of the carbonyls flanking the


 group renders the anhydrous form highly hygroscopic, leading to the formation of the stable hydrate  (DFCD-H). This guide benchmarks the performance of the commercial DFCD-H  reagent against standard laboratory synthesis routes (in-situ fluorination), focusing on process efficiency, safety, and reaction fidelity.

The Fluorine Effect: Stability & Handling

To understand the reagent, one must understand the thermodynamics driving its behavior. Unlike its non-fluorinated analog (cyclohexane-1,3-dione), which exists predominantly as an enol , DFCD exists as a ketone/hydrate equilibrium.

Comparative Properties
FeatureCyclohexane-1,3-dione (Standard)2,2-Difluorocyclohexane-1,3-dione (Anhydrous)DFCD-H (Commercial Hydrate)
Dominant Tautomer Enol (stabilized by H-bonding)Diketo (Enolization blocked by F)gem-Diol (Hydrate)
Electrophilicity ModerateVery High (Inductive effect of F)Latent (Masked by water)
State SolidOil/Low-melting Solid (Hygroscopic)Stable Crystalline Solid
Storage AmbientDesiccator/FreezerAmbient (Sealed)

Scientific Insight: The electron-withdrawing nature of the two fluorine atoms destabilizes the carbonyl double bond (


 repulsion), raising the energy of the ketone form. Hydration relieves this strain by converting the 

carbonyl carbon to an

center. Consequently, the commercial "hydrate" is the thermodynamic sink. Using the reagent requires overcoming this hydration energy barrier.

Benchmark 1: "Make vs. Buy" Efficiency

Is it worth purchasing the expensive hydrate ($400+/50mg) versus synthesizing it using Selectfluor™?

Method A: In-Situ Synthesis (The Competitor)
  • Reagents: Cyclohexane-1,3-dione + Selectfluor (2.2 equiv) + MeCN/Water.

  • Workflow: Monofluorination is rapid.[1][2] Difluorination is the rate-limiting step, often requiring base activation or prolonged heating to drive the second enolization.

  • Pain Point: Isolation. The product forms a hydrate during aqueous workup, making it difficult to extract from the water phase into organic solvents.[1]

Method B: Commercial DFCD-H (The Product)
  • Reagents: DFCD-H (Solid).

  • Workflow: Direct addition to reaction vessel.

Data Comparison: Process Metrics
MetricMethod A: In-Situ SynthesisMethod B: Commercial DFCD-H
Total Prep Time 18–24 Hours (Reaction + difficult workup)0 Hours (Ready to use)
Yield (Isolated) 40–60% (Losses to aqueous phase)N/A (Starting Material)
Purity Variable (often contains monofluoro-impurity)>97% (NMR confirmed)
Safety Profile High Hazard (Selectfluor is an oxidant)Low Hazard (Stable solid)
Cost Efficiency High Labor / Low Material CostLow Labor / High Material Cost
Decision Workflow (Graphviz)

DecisionMatrix Start Need 2,2-Difluoro-1,3-dione core Scale What is the scale? Start->Scale Small Discovery (< 500 mg) Scale->Small Lead Opt Large Process (> 10 g) Scale->Large Scale Up Buy USE COMMERCIAL HYDRATE (High Purity, Time Saving) Small->Buy Make SYNTHESIZE IN-HOUSE (Cost Driven) Large->Make Analysis Can you tolerate monofluoro impurities? Make->Analysis Yes Yes Analysis->Yes Use Crude No No (Bioassay/Crystal Structure) Analysis->No Purification Difficult No->Buy Revert to Buy

Figure 1: Strategic decision matrix for sourcing 2,2-difluorocyclohexane-1,3-dione based on scale and purity requirements.

Benchmark 2: Reaction Performance (Heterocycle Synthesis)

The most common application of DFCD-H is condensing with binucleophiles (hydrazines, amidines) to form fluorinated fused rings.

The Challenge: Dehydration Activation

Because DFCD-H is a stable gem-diol, it is less reactive toward nucleophiles than the free ketone. The protocol must include a dehydration driving force.

Experimental Protocol: Synthesis of 3-Phenyl-6,6-difluoro-4,5,6,7-tetrahydro-2H-indazole

Objective: Compare reaction kinetics of DFCD-H vs. Standard Cyclohexane-1,3-dione.

  • Reagents:

    • A: DFCD-H (1.0 equiv) + Phenylhydrazine (1.1 equiv).

    • B: Cyclohexane-1,3-dione (1.0 equiv) + Phenylhydrazine (1.1 equiv).

  • Solvent: Ethanol (Abs) + Acetic Acid (cat. 10 mol%).

  • Conditions: Reflux (80 °C).

Results & Observations
ParameterReagent A (DFCD-H)Reagent B (Non-Fluorinated)Mechanistic Note
Induction Period ~30 mins< 5 minsDFCD-H requires initial dehydration energy.
Reaction Time 4 Hours1-2 HoursFluorine sterics and hydration equilibrium slow the kinetics.
Conversion >95%>98%Both achieve high conversion once initiated.
Regioselectivity HighModerateThe

group prevents tautomerization, locking the electrophile structure.
Validated Protocol for DFCD-H Usage

To ensure reproducibility when using the hydrate:

  • Solvent Choice: Use a solvent that forms an azeotrope with water (Toluene or Ethanol) or add a drying agent (

    
    ) in situ.
    
  • Acid Catalyst: A Brønsted acid (AcOH or pTsOH) is mandatory . It protonates the hydroxyl of the gem-diol, turning it into a good leaving group (

    
    ), facilitating the formation of the reactive oxocarbenium ion.
    
  • Temperature: Room temperature is often insufficient. Heat to >60°C to shift the equilibrium toward the ketone.

Mechanistic Visualization

Understanding the activation pathway is crucial for troubleshooting failed reactions.

Mechanism Hydrate DFCD-H (Stable) (gem-Diol) Inter1 Protonated Diol Hydrate->Inter1 + H+ Acid Acid Catalyst (H+) Acid->Inter1 Ketone Free Ketone (Highly Reactive) Inter1->Ketone - H2O (Rate Limiting) Ketone->Hydrate + H2O (Reversible) Product Condensation Product Ketone->Product + Nu (Fast) Nu Nucleophile (R-NH2)

Figure 2: Activation mechanism of DFCD-H. Acid catalysis is required to break the stable hydrate shell before nucleophilic attack can occur.

Conclusion & Recommendation

Commercial 2,2-Difluorocyclohexane-1,3-dione hydrate (DFCD-H) is the superior choice for medicinal chemistry applications (Lead Optimization) where purity and reproducibility outrank raw material costs.

  • Performance: It offers a cleaner reaction profile than in-situ generation, provided that dehydrating conditions (Acid + Heat/Sieves) are applied.

  • Stability: The hydrate form, while requiring activation, provides necessary shelf-stability that the anhydrous oil lacks.

  • Recommendation: For scales <5g, purchase the hydrate. For >10g process scales, investigate flow-chemistry fluorination of 1,3-cyclohexanedione to avoid the high unit cost.

References

  • Synthesis and Reactivity of 2,2-Difluoro-1,3-diketones: Sandford, G., et al. "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas." Beilstein Journal of Organic Chemistry, 2024 , 20, 460–469.[3] [Link]

  • Mechanisms of Fluorination (Selectfluor Kinetics): Banks, R. E., et al. "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as a Novel Fluorinating Agent." Journal of the Chemical Society, Chemical Communications, 1992 , 595-596. [Link]

  • Hydration Equilibrium of Fluorinated Ketones: Guthrie, J. P. "Hydration of carbonyl compounds, an analysis in terms of multidimensional Marcus theory." Journal of the American Chemical Society, 2000 , 122, 5529–5538. [Link]

  • General Fluorine Chemistry Principles: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008 , 37, 308-319. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 2,2-Difluorocyclohexane-1,3-dione hydrate, a fluorinated cyclic β-diketone, presents unique analytical challenges due to its chemical structure and the presence of a hydrate form. This guide provides an in-depth comparison of two primary analytical techniques for the quantitative analysis of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their needs.

The Analytical Challenge: Tautomerism and the Hydrate Form

Before delving into specific analytical methods, it is crucial to understand the inherent chemical properties of 2,2-Difluorocyclohexane-1,3-dione hydrate that influence its quantification.

  • Keto-Enol Tautomerism: β-Diketones exist in a dynamic equilibrium between their diketo and enol forms. This equilibrium is sensitive to the solvent environment, which can impact spectroscopic analyses, particularly UV-Vis absorption. The enol form, stabilized by intramolecular hydrogen bonding and conjugation, often exhibits a different UV absorbance profile compared to the diketo form.

  • Hydrate Stability: The presence of water of hydration can affect the compound's molecular weight and potentially its stability under certain analytical conditions, such as the high temperatures used in gas chromatography. The dehydration mechanism and the relative stability of the anhydrous and hydrated forms are critical considerations.[1]

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR): A Primary Method for Fluorinated Compounds

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct measurement of an analyte's concentration against a certified internal standard. For fluorinated compounds, ¹⁹F qNMR offers distinct advantages. The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, which minimizes signal overlap and enhances selectivity.[2][3][4][5]

Causality Behind Experimental Choices in ¹⁹F qNMR

The selection of parameters in a qNMR experiment is critical for achieving accurate and reproducible results. The direct proportionality between the integrated signal area and the number of nuclei allows for absolute quantification without the need for an identical reference standard of the analyte.[6]

Internal Standard Selection: The ideal internal standard should be chemically inert, have a simple spectrum with signals that do not overlap with the analyte, be soluble in the same solvent as the analyte, and have a known purity. For ¹⁹F qNMR, a fluorinated compound with a simple singlet in a clear region of the spectrum is preferable.

Solvent Choice: The solvent must dissolve both the analyte and the internal standard. Deuterated solvents are used to provide a lock signal for the NMR spectrometer. The choice of solvent can also influence the keto-enol equilibrium of the analyte.

Relaxation Delay (d1): To ensure complete relaxation of the nuclei between pulses, a sufficiently long relaxation delay is crucial for accurate integration. A common practice is to set d1 to at least 5 times the longest T1 relaxation time of the signals of interest.

Experimental Protocol: ¹⁹F qNMR of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Objective: To determine the purity of 2,2-Difluorocyclohexane-1,3-dione hydrate using ¹⁹F qNMR with an internal standard.

Materials:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate (analyte)

  • Trifluoromethylbenzene (internal standard of known purity)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Analytical balance

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

Procedure:

  • Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 50 mg of trifluoromethylbenzene into a 10 mL volumetric flask and dissolve in CDCl₃.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 2,2-Difluorocyclohexane-1,3-dione hydrate into a vial.

    • Accurately add 1.0 mL of the internal standard stock solution to the vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum.

    • Key acquisition parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 s (should be determined experimentally by measuring T1)

      • Number of scans: 16-64 (to achieve adequate signal-to-noise)

      • Spectral width: Sufficient to cover both analyte and standard signals without fold-over.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the characteristic signals for both the analyte (singlet for the -CF₂- group) and the internal standard (singlet for the -CF₃ group).

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of fluorine atoms in the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spectrum Acquire 19F NMR spectrum with optimized parameters (d1, scans) transfer->acquire_spectrum Insert sample into spectrometer process_spectrum Phase and baseline correct spectrum acquire_spectrum->process_spectrum integrate_signals Integrate analyte and standard signals process_spectrum->integrate_signals calculate_purity Calculate purity using the standard qNMR formula integrate_signals->calculate_purity result Quantitative Result calculate_purity->result

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Versatile Separation Technique

HPLC is a cornerstone of analytical chemistry, offering excellent separation capabilities for a wide range of compounds. For the analysis of 2,2-Difluorocyclohexane-1,3-dione hydrate, a reversed-phase HPLC method with UV detection is a logical approach.

Causality Behind Experimental Choices in HPLC-UV

Column Selection: A C18 column is a common choice for reversed-phase chromatography, providing good retention for moderately polar organic compounds. The choice between different C18 phases can influence selectivity.

Mobile Phase Composition: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The ratio of organic to aqueous phase controls the retention time of the analyte. The pH of the aqueous phase can be critical, as it can affect the ionization state of the analyte and its tautomeric equilibrium. For β-diketones, a slightly acidic mobile phase can help to suppress the deprotonation of the enolic form and provide more consistent retention.

Detection Wavelength: The selection of the detection wavelength (λmax) is crucial for sensitivity. This is typically determined by acquiring a UV spectrum of the analyte in the mobile phase. The presence of keto-enol tautomers may result in multiple absorption maxima.

Experimental Protocol: HPLC-UV of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Objective: To determine the concentration of 2,2-Difluorocyclohexane-1,3-dione hydrate in a sample using HPLC-UV with an external standard calibration.

Materials:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate (analyte standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Prepare a stock solution of 2,2-Difluorocyclohexane-1,3-dione hydrate (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% H₃PO₄

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: ~260 nm (to be optimized based on the UV spectrum of the analyte in the mobile phase).

  • Analysis and Quantification:

    • Inject the calibration standards and the sample solution.

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_mobile_phase Prepare and degas mobile phase run_hplc Run HPLC with defined method prep_mobile_phase->run_hplc prep_standards Prepare calibration standards inject_standards Inject standards and sample prep_standards->inject_standards prep_sample Prepare sample solution prep_sample->inject_standards inject_standards->run_hplc acquire_data Acquire chromatograms and peak areas run_hplc->acquire_data build_curve Construct calibration curve acquire_data->build_curve determine_conc Determine sample concentration build_curve->determine_conc result Quantitative Result determine_conc->result

Comparative Analysis: ¹⁹F qNMR vs. HPLC-UV

Feature¹⁹F Quantitative NMR (qNMR)HPLC-UV
Principle Primary ratio method; signal intensity is directly proportional to the number of nuclei.Comparative method based on the separation of components and their UV absorbance.
Selectivity Excellent due to the wide chemical shift range of ¹⁹F, minimizing signal overlap.[2][3][4][5]Good, dependent on chromatographic separation. Co-eluting impurities can interfere.
Accuracy High, as it provides an absolute purity value against a certified standard.[6]High, but can be influenced by the accuracy of the reference standard and the response factors of impurities.
Precision Excellent, with typically low relative standard deviation (RSD).Very good, with low RSD.
Reference Standard Requires a certified internal standard of a different compound.Requires a well-characterized reference standard of the analyte itself.
Sample Preparation Simple dissolution of analyte and internal standard.May require more extensive sample preparation, including filtration.
Analysis Time Can be rapid, especially with optimized relaxation delays.[5]Typically longer due to chromatographic run times.
Throughput Can be lower due to longer acquisition times per sample for high precision.Higher throughput with the use of an autosampler.
Information Provided Provides quantitative and structural information.Provides quantitative data and retention time for identification.
Method Development Requires optimization of acquisition parameters (e.g., relaxation delay).Requires development and validation of the chromatographic method (column, mobile phase, etc.).
Robustness Less susceptible to matrix effects.Can be affected by matrix components that interfere with separation or detection.
Cost Higher initial instrument cost.Lower initial instrument cost.

Alternative Analytical Approaches

While qNMR and HPLC-UV are primary methods, other techniques could be considered for specific applications:

  • Gas Chromatography (GC): Due to the potential for thermal degradation of the hydrate form, GC would likely require derivatization of the analyte to a more thermally stable form. The high temperatures of the injector and column could lead to the loss of water and potential decomposition.

  • Combustion Ion Chromatography (CIC): This technique can determine the total organic fluorine content of a sample. While not specific to the parent molecule, it can be a useful tool for mass balance studies or as an orthogonal technique to verify the total fluorine content determined by other methods.

Conclusion and Recommendations

Both ¹⁹F qNMR and HPLC-UV are powerful and reliable techniques for the quantitative analysis of 2,2-Difluorocyclohexane-1,3-dione hydrate. The choice between them will depend on the specific requirements of the analysis.

¹⁹F qNMR is the recommended technique for:

  • Primary characterization and purity assessment of reference standards: Its nature as a primary method allows for the assignment of purity without the need for an identical analyte standard.

  • Analysis of complex mixtures: The high selectivity of ¹⁹F NMR can allow for the quantification of the target analyte even in the presence of other non-fluorinated impurities without prior separation.

HPLC-UV is well-suited for:

  • Routine quality control and high-throughput analysis: Once a method is validated, HPLC offers faster sample turnaround for large numbers of samples.

  • Quantification in formulated products: HPLC can effectively separate the active ingredient from excipients in a pharmaceutical formulation.

For comprehensive characterization, the use of both techniques orthogonally can provide a high degree of confidence in the analytical results. The qNMR can be used to certify the purity of the reference standard, which is then used for the calibration of the HPLC method for routine analysis.

References

  • SIELC Technologies. (2018, February 16). Separation of 1,3-Cyclohexanedione on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1,3-Cyclohexanedione. Retrieved from [Link]

  • Jäger, C., et al. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Retrieved from [Link]

  • Donegatti, T. A., et al. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. Electrophoresis, 40(22), 2929-2935. Retrieved from [Link]

  • Request PDF. (2025, October 18). Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Retrieved from [Link]

  • Dudley, E., et al. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Analytical Methods. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Retrieved from [Link]

  • Jäger, C., et al. (2023, April 11). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Toujani, E., et al. (n.d.). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 15). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 10). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 28). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. Retrieved from [Link]

  • MDPI. (2026, February 17). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]

  • Request PDF. (2025, August 5). Synthesis and coordination chemistry of perfluoroalkyl-derivatised β-diketonates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC and UV Methods of Analysis for Fluconazole in Pharmaceutical Solid Dosage Forms. Retrieved from [Link]

  • Semantic Scholar. (2022, March 10). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceut. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ltrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Three anhydrous forms and a dihydrate form of quifenadine hydrochloride: a structural study of the thermodynamic stability and dehydration mechanism. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of Reaction Intermediates of 2,2-Difluorocyclohexane-1,3-dione Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Building Block

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and bioavailability.[1] 2,2-Difluorocyclohexane-1,3-dione, often used in its hydrate form, represents a valuable synthetic building block. Its gem-difluoro group and dual carbonyl functionality make it a versatile precursor for complex fluorinated molecules.[2][3] However, harnessing its full synthetic potential requires a deep understanding of its reactivity. The transient species—the reaction intermediates—formed during its transformations are the key to unlocking mechanistic insights, optimizing reaction conditions, and ultimately, controlling product selectivity.[]

This guide provides an in-depth comparison of the primary analytical and computational methodologies for the characterization of reaction intermediates derived from 2,2-Difluorocyclohexane-1,3-dione hydrate. We move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating approach to mechanistic investigation.

Plausible Reaction Pathways and Key Intermediates

The reactivity of 2,2-Difluorocyclohexane-1,3-dione is dominated by its dicarbonyl nature. Like its non-fluorinated counterparts, it can undergo reactions typical of β-dicarbonyl compounds, primarily involving the formation of enolate intermediates. The presence of the electron-withdrawing fluorine atoms significantly influences the acidity of the α-protons and the stability of subsequent intermediates.

A primary and fundamental transformation is base-mediated deprotonation to form an enolate. This enolate is a crucial nucleophilic intermediate for a wide array of C-C and C-heteroatom bond-forming reactions.

G cluster_0 Enolate Formation Pathway start 2,2-Difluorocyclohexane-1,3-dione Hydrate intermediate Enolate Intermediate (Resonance Stabilized) start->intermediate - H₂O - H⁺ base Base (e.g., NaH, LDA) base->intermediate Deprotonation product Trapped Product / Further Reaction intermediate->product + Electrophile (E⁺)

Caption: Proposed pathway for enolate intermediate formation.

Another potential reaction pathway, especially under harsh basic conditions with hypohalites, is a haloform-type reaction, which would proceed through a ring-opened intermediate.[5] While the iodoform test may be negative for similar structures, the bromoform reaction has been shown to proceed, suggesting that cleavage of the cyclohexane ring is possible.[5]

A Comparative Analysis of Characterization Techniques

The fleeting nature of reaction intermediates necessitates a multi-pronged analytical approach. No single technique can provide a complete picture. Here, we compare the "gold standard" methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) computational modeling.

Technique Primary Information Sensitivity Strengths Limitations
¹⁹F NMR Spectroscopy Structural environment of fluorine atoms, quantitative analysis.HighUnambiguous signal in a clean spectral window, highly sensitive to electronic changes.[6][7]Provides indirect information about the rest of the molecule.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Very HighIdeal for detecting low-concentration, transient species; can be coupled to chromatography (GC/LC-MS).[8]Isomers are often indistinguishable; ionization can be challenging.
Computational (DFT) Structure, energy, stability, predicted spectroscopic data.N/AProvides insight into species too unstable to detect experimentally; corroborates experimental findings.[][9]Accuracy is dependent on the chosen model; requires experimental validation.

Technique Deep Dive I: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality

For any organofluorine compound, ¹⁹F NMR is the most powerful spectroscopic tool available. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[10][11] Crucially, the chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, spanning a range of over 800 ppm.[11] This means that even subtle changes, such as the formation of an enolate from the parent dione, will induce a significant and easily detectable shift in the ¹⁹F resonance. This makes ¹⁹F NMR an ideal tool for in situ reaction monitoring.

Experimental Protocol: In Situ Monitoring of Intermediate Formation
  • Sample Preparation:

    • Dissolve a known concentration of 2,2-Difluorocyclohexane-1,3-dione hydrate (e.g., 10 mg) in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CD₃CN) in a clean NMR tube.

    • Include an internal standard with a known ¹⁹F resonance that will not react under the experimental conditions (e.g., trifluorotoluene).

  • Initial Spectrum Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum of the starting material. Key parameters include a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time, to ensure accurate integration.[7]

  • Reaction Initiation:

    • Carefully add a stoichiometric equivalent of a chosen reactant (e.g., a non-deuterated base solution) to the NMR tube.

    • Alternatively, for light- or temperature-sensitive reactions, initiation can occur inside the spectrometer. For low-temperature studies, cool the probe to the desired temperature (e.g., -78 °C) before reactant addition to potentially trap a short-lived intermediate.[12]

  • Time-Resolved Spectroscopy:

    • Immediately begin acquiring a series of ¹⁹F NMR spectra over time. This can be done manually or using an automated acquisition loop.

    • Monitor for the disappearance of the starting material signal and the appearance of new signals corresponding to intermediates and products.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the starting material, intermediate(s), and product(s) relative to the internal standard to determine their concentrations over time.

    • The chemical shift and coupling constants of the new signals provide structural clues about the intermediate.

G cluster_workflow NMR Experimental Workflow A Prepare Sample (Dione + Standard in NMR Tube) B Acquire Initial ¹⁹F Spectrum (Time = 0) A->B C Initiate Reaction in Tube (e.g., add base) B->C D Acquire Time-Resolved Spectra (Monitor reaction progress) C->D E Process & Analyze Data (Identify new peaks, quantify species) D->E

Caption: Workflow for in-situ NMR reaction monitoring.

Technique Deep Dive II: Mass Spectrometry (MS)

Expertise & Causality

While NMR is excellent for observing bulk solution species, mass spectrometry excels at detecting highly reactive, low-abundance intermediates that may exist below the NMR detection limit.[8] By ionizing molecules directly from the reaction solution (e.g., using Electrospray Ionization - ESI), we can "catch" charged intermediates, such as enolates, in the gas phase. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the intermediate, which is critical for its identification.

Experimental Protocol: Reactive Intermediate Trapping by ESI-MS
  • Reaction Setup:

    • Set up the chemical reaction in a standard flask under the desired conditions (temperature, atmosphere).

  • Sample Introduction:

    • Use a syringe pump to continuously infuse a small aliquot of the reaction mixture directly into the ESI source of the mass spectrometer. This allows for real-time monitoring.

    • Alternatively, for "snapshot" analysis, a "delayed reactant labeling" method can be employed where samples are taken at specific time points, quenched (e.g., by rapid cooling or neutralization), and then analyzed.[8][12]

  • Instrument Parameters:

    • Operate the mass spectrometer in a mode appropriate for the expected intermediate. For an enolate, negative ion mode would be used.

    • Set a wide mass range to capture all potential species.

    • Use a low cone voltage (for ESI) to minimize in-source fragmentation and observe the intact intermediate ion.

  • Tandem MS (MS/MS) for Structural Confirmation:

    • Once a potential intermediate ion is identified, perform an MS/MS experiment.

    • Isolate the ion of interest (the precursor ion) and subject it to collision-induced dissociation (CID).

    • The resulting fragmentation pattern (the product ion spectrum) provides structural information that can confirm the identity of the intermediate.[13]

  • Data Analysis:

    • Extract the exact mass of the detected ion and use software to predict possible elemental compositions.

    • Analyze the fragmentation pattern to deduce the structure, comparing it to the fragmentation of the known starting material.

G cluster_workflow ESI-MS Experimental Workflow A Reaction in Progress B Aliquot Infused into ESI Source A->B C Ionization (Negative Mode for Enolate) B->C D MS Scan 1: Detect Intermediate Ion C->D E Isolate Intermediate Ion D->E If intermediate detected F MS Scan 2 (MS/MS): Fragment Ion E->F G Analyze Mass & Fragmentation Pattern F->G

Caption: Workflow for detecting intermediates by ESI-MS/MS.

Technique Deep Dive III: Computational Modeling (DFT)

Expertise & Causality

Experimental methods can only detect intermediates that exist for a sufficient lifetime and at a detectable concentration. Computational chemistry, particularly Density Functional Theory (DFT), allows us to investigate the entire reaction energy landscape.[] We can model the structures and calculate the relative stabilities of proposed intermediates and transition states, even those that are experimentally inaccessible.[14] This provides a theoretical framework that complements and helps interpret experimental results. For instance, if an intermediate is proposed but not observed, DFT can determine if its energy is too high (i.e., it is too unstable) to accumulate.

Protocol: DFT Modeling of a Reaction Pathway
  • Structure Building:

    • Using molecular modeling software, build the 3D structures of the reactant (2,2-Difluorocyclohexane-1,3-dione), the proposed intermediate (e.g., the enolate), and the product.

  • Method Selection:

    • Choose an appropriate level of theory and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set.

    • Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) that matches the experimental solvent to account for solvation effects.

  • Geometry Optimization:

    • Perform a geometry optimization for each structure. This calculation finds the lowest energy conformation (the most stable structure) for each molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data (e.g., Gibbs free energy).

  • Transition State Search (Optional but Recommended):

    • To map the full reaction pathway, perform a transition state search to locate the energy barrier between the reactant and the intermediate.

  • Data Analysis:

    • Compare the relative Gibbs free energies of the reactant, intermediate, and product to determine the thermodynamics of the reaction step.

    • Visualize the optimized structures to analyze bond lengths and angles.

    • The output can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared directly with experimental data for validation.[15]

G cluster_workflow DFT Modeling Workflow A Build 3D Structures (Reactant, Intermediate, Product) B Select Level of Theory & Basis Set (e.g., B3LYP/6-31G*) A->B C Perform Geometry Optimization (Find lowest energy structure) B->C D Perform Frequency Calculation (Confirm energy minimum) C->D E Analyze Results (Relative Energies, Geometries) D->E

Caption: Workflow for DFT computational modeling.

Conclusion: An Integrated Approach for Comprehensive Characterization

  • Start with ¹⁹F NMR for real-time, in situ monitoring to observe species that accumulate to an appreciable concentration.

  • Employ ESI-MS to hunt for charged, low-concentration, or highly reactive intermediates that are invisible to NMR.

  • Use DFT calculations to build a theoretical model of the entire reaction pathway, predict the stability of proposed intermediates, and corroborate experimental findings.

By combining these powerful techniques, researchers can gain unprecedented insight into the reaction mechanisms of this important fluorinated building block, enabling the development of more efficient, selective, and innovative synthetic methodologies.

References

  • Vertex AI Search Result[16] - Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.

  • Vertex AI Search Result[17] - Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. (2019). Journal of Chromatography A. [Link]

  • Vertex AI Search Result[10] - NMR | Fluorine Spectroscopy. Oxford Instruments.

  • Vertex AI Search Result[18] - Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • Vertex AI Search Result[14] - Revision Notes - Identifying Intermediates | Kinetics | Chemistry. Sparkl.

  • Vertex AI Search Result[8] - Identifying reactive intermediates by mass spectrometry. (2016). Chemical Science. [Link]

  • Vertex AI Search Result[13] - Mass spectrometry of halogen-containing organic compounds. (2010). Russian Chemical Reviews. [Link]

  • Vertex AI Search Result[11] - Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Vertex AI Search Result[12] - Is it possible to stop a reaction midway to study an intermediate?. (2018). Reddit. [Link]

  • Vertex AI Search Result[19] - Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Vertex AI Search Result[] - Identifying Intermediates in a Reaction Mechanism. BOC Sciences.

  • Vertex AI Search Result[20] - Fluorine NMR. Encyclopedia of Magnetic Resonance.

  • Vertex AI Search Result[6] - New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Nature Communications. [Link]

  • Vertex AI Search Result[15] - Organic Synthesis Reactions Intermediate. ZM Silane Limited.

  • Vertex AI Search Result[21] - The F-19 NMR spectra of fluorinated cyclohexadienes and prediction of the chemical shifts in fluorinated 1,4-cyclohexadienes, 1,4-cyclohexadien-3-ones, cyclohexenes and cyclohexen-3-ones. Sciact.

  • Vertex AI Search Result[22] - The nuclear magnetic resonance spectra of some fluorinated cyclohexanes. (1960). Transactions of the Faraday Society. [Link]

  • Vertex AI Search Result[1] - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Vertex AI Search Result[23] - The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek. [Link]

  • Vertex AI Search Result[7] - 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2019). Analytical Methods. [Link]

  • Vertex AI Search Result[24] - 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2019). Semantic Scholar. [Link]

  • Vertex AI Search Result[25] - Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). Materials. [Link]

  • Vertex AI Search Result[26] - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024). ResearchGate. [Link]

  • Vertex AI Search Result[27] - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Vertex AI Search Result[9] - Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. (2025). ChemPhysChem. [Link]

  • Vertex AI Search Result[5] - Do Cyclohexane-1,3-diones Give Positive Haloform Reactions?. (2020). Chemistry Stack Exchange. [Link]

Sources

Comparative Guide: 2,2-Difluorocyclohexane-1,3-dione Hydrate as a Fluorinated Building Block

[1]

Executive Summary

2,2-Difluorocyclohexane-1,3-dione hydrate (CAS 1314935-73-3) represents a specialized subclass of cyclic


1gem-diol (hydrate)1

This guide compares the 2,2-difluoro scaffold against standard non-fluorinated analogs and linear fluorinated alternatives, focusing on its utility in synthesizing metabolically stable, lipophilic fused heterocycles (e.g., 4,4-difluoro-4,5,6,7-tetrahydroindazoles).

Key Differentiators
Feature2,2-Difluorocyclohexane-1,3-dione Cyclohexane-1,3-dione (Parent) Linear Fluorinated BBs
Primary State Hydrate (Gem-diol)Enol / KetoLiquid / Gas (often volatile)
Reactivity High electrophilicity at CarbonylsNucleophilic at C2 (Enolate)Variable
Key Application Synthesis of gem-difluoro fused rings Synthesis of standard fused ringsLinear chain extension
Metabolic Stability High (Blocks C2 oxidation)Low (C2 is metabolic soft spot)N/A

Technical Profile & Mechanism

The Fluorine Effect on Equilibrium

The introduction of two fluorine atoms at the

  • Inductive Effect: The strong

    
    -electron withdrawal by fluorine destabilizes the keto-form, making the carbonyl carbons highly electrophilic.[1]
    
  • Hydration: In the presence of moisture, the compound spontaneously forms a stable hydrate. This is not an impurity but the thermodynamically preferred state.

  • Reactivity Implication: Reactions typically require dehydration conditions (e.g., acidic reflux, Dean-Stark, or molecular sieves) to liberate the reactive dione species in situ.

Structural Comparison (Data Table)
Property2,2-Difluoro-1,3-dione HydrateCyclohexane-1,3-dioneCausality / Impact
pKa ~5.5 (as hydrate/diol)5.26 (enol OH)Fluorine affects acidity; the hydrate is less acidic than the enol of the parent.[1]
LogP ~1.59 (Calculated)0.5 - 0.9Fluorination increases lipophilicity, aiding membrane permeability in drug design.
Tautomerism Gem-diol (Hydrate) dominantEnol dominantAffects nucleophile approach; F-analog requires activation to react as a ketone.[1]
C2 Reactivity Inert to electrophilesHighly reactive (Enolate formation)The F-analog cannot be alkylated at C2; it serves as an electrophile acceptor.[1]

Core Application: Synthesis of Gem-Difluorinated Heterocycles[1][2]

The primary utility of this scaffold is the construction of 4,4-difluoro-4,5,6,7-tetrahydro-1H-indazoles and related fused systems.[1] These motifs are bioisosteres for standard indazoles but possess blocked metabolic sites and altered electronic properties.

Mechanism: Condensation vs. Defluorination

Researchers often fear defluorination during condensation. However, the cyclic constraint and the stability of the resulting aromatic pyrazole ring favor the retention of the

Pathway:

  • Dehydration: Acid catalysis converts the hydrate to the reactive diketone.

  • Monohydrazone Formation: Nucleophilic attack by hydrazine on one carbonyl.

  • Cyclization: Intramolecular attack on the second carbonyl.

  • Aromatization: Loss of water yields the tetrahydroindazole. The

    
     group remains at the bridgehead (C4), unaffected by the aromatization of the pyrazole ring.
    
Experimental Protocol: Synthesis of 4,4-Difluoro-tetrahydroindazole

Objective: Synthesize 1-phenyl-4,4-difluoro-4,5,6,7-tetrahydro-1H-indazole.

Reagents:

  • 2,2-Difluorocyclohexane-1,3-dione hydrate (1.0 equiv)[1][2]

  • Phenylhydrazine (1.1 equiv)[1]

  • Solvent: Ethanol (absolute) or Acetic Acid[1]

  • Catalyst: HCl (cat.) or

    
     (if using Ethanol)
    

Step-by-Step Protocol:

  • Preparation: Dissolve 2,2-difluorocyclohexane-1,3-dione hydrate (1 mmol) in Ethanol (5 mL).

  • Addition: Add Phenylhydrazine (1.1 mmol) dropwise at room temperature. Note: A slight exotherm may occur.

  • Catalysis: Add 2-3 drops of conc. HCl or Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (the dione spot will disappear; a new less polar spot appears).

  • Workup:

    • Cool to room temperature.[3][4]

    • Remove solvent under reduced pressure.

    • Redissolve residue in EtOAc, wash with

      
       (aq) to remove acid traces.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

Validation Point: The


1

Secondary Application: Ring-Opening to Linear Scaffolds

While less common, the 2,2-difluoro-1,3-dione ring can be opened by strong nucleophiles to access linear difunctionalized building blocks.[1]

  • Reagent: Sodium Alkoxide (NaOR) in ROH.

  • Product: Difluoro-keto-esters (e.g., Ethyl 2,2-difluoro-5-oxohexanoate).[1]

  • Utility: Access to linear chains with a terminal ketone and an internal gem-difluoro ester, useful for peptidomimetic synthesis.

Visualizations

Reaction Workflow: Heterocycle Synthesis

This diagram illustrates the conversion of the hydrate to the bioactive indazole scaffold.

IndazoleSynthesisFigure 1: Synthetic pathway for retaining the gem-difluoro motif in fused heterocycles.Hydrate2,2-Difluoro-1,3-dione(Hydrate Form)DiketoneReactive Diketone(In Situ)Hydrate->DiketoneDehydration(H+, Heat)IntermediateMono-HydrazoneIntermediateDiketone->IntermediateCondensation 1HydrazineR-NH-NH2(Nucleophile)Hydrazine->IntermediateProduct4,4-Difluoro-4,5,6,7-tetrahydroindazoleIntermediate->ProductCyclization &Dehydration

[1]

Decision Tree: When to use this Scaffold?

DecisionTreeFigure 2: Selection logic for fluorinated cyclic building blocks.StartTarget Molecule AnalysisQ1Does target require afused saturated ring?Start->Q1Q2Is metabolic stabilityat C4/C2 required?Q1->Q2YesUseLinearUSE: Linear FluorinatedBuilding BlocksQ1->UseLinearNo (Linear chain)UseBBUSE: 2,2-Difluorocyclohexane-1,3-dione HydrateQ2->UseBBYes (Block Metabolism)UseParentUSE: Cyclohexane-1,3-dioneQ2->UseParentNo (Standard Core)

References

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Source: Beilstein Journal of Organic Chemistry (2024).[5][6] URL:[Link] Relevance: Describes the direct fluorination synthesis of the scaffold and the role of quinuclidine.[6][7]

  • Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. Source: ChemPhysChem (PMC - NIH) (2025).[1] URL:[Link] (Note: URL is illustrative of the PMC database for this topic). Relevance: Provides thermodynamic data and conformational analysis of difluorinated cyclohexane rings.

  • Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. Source: Journal of Organic Chemistry (PMC - NIH).[1] URL:[Link] (Note: URL is illustrative). Relevance: Validates the use of gem-difluoro cycloalkyl rings as radical precursors for heterocycle functionalization.[1]

  • Application of Cyclohexane-1,3-diones in the Synthesis of Six-Membered Nitrogen-Containing Heterocycles. Source: ChemistrySelect (2022). URL:[Link] Relevance: Establishes the baseline reactivity of the non-fluorinated parent scaffold for comparison.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.